molecular formula C10H18O4 B166012 Dibutyl oxalate CAS No. 2050-60-4

Dibutyl oxalate

Numéro de catalogue: B166012
Numéro CAS: 2050-60-4
Poids moléculaire: 202.25 g/mol
Clé InChI: JKRZOJADNVOXPM-UHFFFAOYSA-N
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Description

Dibutyl Oxalate (CAS 2050-60-4) is a high-purity diester of oxalic acid and n-butanol, presenting as a clear, colorless to pale yellow liquid with a characteristic butyl-like odor . This organic compound (C10H18O4, Molecular Weight: 202.25) is characterized by a density of 0.986 g/mL at 25 °C, a boiling point of 239-240 °C, and a melting point of -29 °C . In research and industrial applications, this compound serves as a versatile solvent with excellent solvency for resins, cellulose derivatives, and other polymers, making it valuable in coatings and adhesives formulations . It acts as a plasticizer, softening and making synthetic polymers supple for easier deformation and processing . Furthermore, it is a critical intermediate in organic synthesis, used in the production of barbiturates, vitamins, agrochemicals, and other fine chemicals . Its role as a chelating agent, forming complexes with metal ions, is utilized in cosmetic preparations to influence product stability and appearance, and it also functions as a hair conditioning agent . Researchers should note that handling requires appropriate personal protective equipment, including chemical splash-resistant safety goggles, gloves, and adequate ventilation, as the compound may cause severe skin burns, eye damage, and respiratory irritation . Disclaimer: This product is sold for laboratory research and analytical testing only. It is strictly prohibited for commercial use, diagnostics, or human or animal applications .

Propriétés

IUPAC Name

dibutyl oxalate
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InChI

InChI=1S/C10H18O4/c1-3-5-7-13-9(11)10(12)14-8-6-4-2/h3-8H2,1-2H3
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InChI Key

JKRZOJADNVOXPM-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)C(=O)OCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H18O4
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DSSTOX Substance ID

DTXSID7041916
Record name Dibutyl ethanedioate
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Molecular Weight

202.25 g/mol
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Physical Description

Clear colorless liquid with a butyl-like odor; [Acros Organics MSDS], Liquid
Record name Dibutyl oxalate
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Boiling Point

241.00 °C. @ 760.00 mm Hg
Record name Oxalic acid dibutyl ester
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Vapor Pressure

0.09 [mmHg]
Record name Dibutyl oxalate
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CAS No.

2050-60-4
Record name Dibutyl oxalate
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Record name Ethanedioic acid, 1,2-dibutyl ester
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Melting Point

-29 °C
Record name Oxalic acid dibutyl ester
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Foundational & Exploratory

Dibutyl Oxalate (CAS 2050-60-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl oxalate (B1200264) (CAS 2050-60-4), the diester of oxalic acid and n-butanol, is a colorless to pale yellow liquid with a faint, fruity odor.[1] This versatile organic compound finds extensive application as a plasticizer, solvent, and a key intermediate in various chemical syntheses.[1][2] Its utility spans across the production of plastics, coatings, pharmaceuticals, and dyes.[1][2] This technical guide provides an in-depth overview of dibutyl oxalate, encompassing its chemical and physical properties, detailed synthesis protocols, primary applications, and essential safety and toxicological data. The information is tailored for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound for their work.

Chemical and Physical Properties

This compound is characterized by its ester functional groups, which dictate its physical and chemical behavior. It is soluble in common organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄[1][3]
Molecular Weight 202.25 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Faint, fruity, butyl-like[1][5]
Melting Point -29 °C[6][7]
Boiling Point 239-240 °C at 760 mmHg[5][6]
Density 0.986 g/mL at 25 °C[6]
Refractive Index (n20/D) 1.423
Flash Point 108.89 °C (228.00 °F) (closed cup)[5]
Vapor Pressure 0.096 mmHg at 25 °C[8]
Water Solubility Limited/Insoluble[1][4][6]
Solubility in Organic Solvents Soluble in alcohol, ether, and oils[1][5][6]
LogP (o/w) 2.742 (estimated)[4]

Synthesis of this compound

This compound can be synthesized through several routes, with the most common being the direct esterification of oxalic acid with n-butanol. Other methods include the carbonylation of carbon monoxide and transesterification.

Synthesis via Esterification of Oxalic Acid

This method involves the reaction of oxalic acid and n-butanol, typically in the presence of an acid catalyst and a water-removing agent.

Materials:

  • Oxalic acid (4.50 g, 0.05 mol)

  • n-Butanol (18.30 mL, 0.20 mol)

  • Cyclohexane (1.05 mL, 0.01 mol)

  • Zeolites (3)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Water

Equipment:

  • 100 mL three-necked flask

  • Heating mantle or electric furnace

  • Separatory funnel

  • Spherical condenser

  • Thermometer

  • Magnetic stirrer and stir bar (optional, if not using manual stirring)

  • Beaker

  • Conical flask

  • Short-necked funnel

  • Distillation apparatus

Procedure:

  • Feeding: In a 100 mL three-necked flask, sequentially add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add three zeolites to facilitate smooth boiling.

  • Apparatus Setup: Assemble the apparatus by connecting a separatory funnel containing 2.00 mL of water to the middle neck of the flask and a spherical condenser above it. Insert a thermometer into the right neck, ensuring the bulb is submerged in the reaction mixture.

  • Reflux Reaction: Begin heating the mixture. The solid oxalic acid will gradually dissolve, and the solution will become turbid. Continue heating until the solution boils and refluxes. The temperature should stabilize at approximately 115°C. Continue the reflux for 30 minutes after the separatory funnel is completely filled with water, indicating the removal of water formed during the reaction.

  • Post-treatment: After the reflux period, remove the heat source and allow the reaction mixture to cool to around 50°C. Slowly transfer the mixture to a beaker while stirring and add a saturated sodium carbonate solution dropwise until the cessation of gas evolution and the pH of the solution is neutral. This step neutralizes any unreacted acid.

  • Extraction and Drying: Transfer the neutralized mixture to a separatory funnel and wash with 10 mL of water. Discard the lower aqueous layer. Transfer the upper oily layer (crude this compound) to a conical flask and dry it with anhydrous magnesium sulfate for 20 minutes.

  • Purification: Filter the dried liquid through a short-necked funnel into a 25 mL round-bottom flask. Set up a distillation apparatus and distill the crude product, collecting the fraction that boils between 240-244°C.

  • Product: The resulting product is a colorless, transparent, oily liquid. Weigh the final product to calculate the yield. The expected yield is between 4-5 g.[1]

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Purification A 1. Add Reactants (Oxalic Acid, n-Butanol, Cyclohexane, Zeolites) to a three-necked flask B 2. Assemble Apparatus (Condenser, Separatory Funnel, Thermometer) A->B C 3. Heat and Reflux (approx. 115°C for 30 min post water separation) B->C D 4. Cool and Neutralize (with saturated Na2CO3 solution) C->D Reaction Completion E 5. Aqueous Wash (in a separatory funnel) D->E F 6. Dry Organic Layer (with anhydrous MgSO4) E->F G 7. Filter F->G H 8. Purify by Distillation (Collect fraction at 240-244°C) G->H I Final Product: This compound H->I

Caption: Experimental workflow for the synthesis of this compound via esterification.

Other Synthesis Methods

Several other catalytic systems and approaches have been developed for the synthesis of this compound, aiming to improve yield, reduce corrosion, and simplify post-treatment.[9] These methods are summarized below.

  • Catalytic Esterification: Various catalysts can be employed for the esterification of oxalic acid with n-butanol, including potassium bisulfate, ferric chloride hexahydrate, supported aluminum trichloride, tin tetrachloride pentahydrate, and copper sulfate.[9]

  • Carbon Monoxide Coupling: this compound can be prepared directly through the carbonylation reaction of carbon monoxide, n-butanol, and oxygen in the presence of a PdCl₂-CuCl oxidation-reduction catalytic system.[9]

  • Transesterification: This method involves the exchange of the alkyl group of an existing oxalate ester with a butyl group from butanol.

synthesis_routes cluster_reactants Starting Materials cluster_methods Synthesis Methods R1 Oxalic Acid + n-Butanol M1 Direct Esterification (with acid catalyst) R1->M1 R2 Carbon Monoxide + n-Butanol + Oxygen M2 Catalytic Carbonylation (e.g., PdCl2-CuCl) R2->M2 R3 Another Oxalate Ester + n-Butanol M3 Transesterification R3->M3 P This compound M1->P M2->P M3->P

Caption: Overview of the primary synthesis routes for this compound.

Applications

This compound is a versatile compound with a broad range of applications in various industries.

  • Plasticizer: It is widely used as a plasticizer in the manufacturing of polymers such as vinyl, cellulose (B213188) acetate, and rubber, enhancing their flexibility and durability.[1][2]

  • Solvent: It serves as a solvent for nitrocellulose, cellulose esters and ethers, perfumes, and in the production of coatings.[2][4][9]

  • Chemical Intermediate: this compound is a crucial intermediate in organic synthesis for the production of pharmaceuticals, dyes, and other fine chemicals.[2] It can be used in reactions like esterification and transesterification to create other organic compounds.[2]

  • Cosmetics: In the cosmetics industry, it functions as a chelating agent, hair conditioning agent, and solvent.[10][11]

  • Other Industrial Uses: It is also used as a precipitating agent in rare-earth metal processing, a bleaching agent in the textile and wood industries, a rust remover for metal treatment, and in wastewater treatment.[5][10]

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

Table 2: Spectroscopic Data for this compound

Technique Key Features/Peaks Reference
¹H NMR Data available for 90 MHz in CDCl₃.[9]
¹³C NMR Data available.[7]
Mass Spectrometry (MS) EI-B mass spectra are available, with prominent peaks at m/z 57.0, 41.0, 29.0, 56.0, and 27.0.[7][10]
Infrared Spectroscopy (IR) IR spectra (liquid film) are available.[12][13]

Safety and Toxicology

This compound requires careful handling due to its potential health effects. The available safety and toxicological data are summarized below.

Table 3: Hazard Identification and Classification

Hazard Class Classification Hazard Statement Reference
Skin Corrosion/Irritation Category 2H315: Causes skin irritation[7][12]
Serious Eye Damage/Irritation Category 1H318: Causes serious eye damage[7][12]
Respiratory or Skin Sensitization Skin Sensitization, Category 1H317: May cause an allergic skin reaction[7][12]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)H335: May cause respiratory irritation[7][12]

Toxicological Profile:

  • Acute Toxicity: While specific LD50 data for this compound is limited, related oxalate esters like diethyl oxalate are considered harmful if swallowed, with reported signs of toxicity including disturbed respiration, muscle twitching, kidney damage, and central nervous system effects. Upon absorption, oxalate esters are expected to hydrolyze to the parent alcohol and the oxalate anion, with the latter being the main contributor to systemic toxicity.

  • Irritation and Sensitization: this compound is classified as a skin and eye irritant and a skin sensitizer.[7][12] It may cause respiratory irritation upon inhalation.[7][12]

  • Chronic Exposure: Prolonged exposure to oxalates can lead to the formation of calcium oxalate crystals, which are a major component of kidney stones.

Handling and Safety Precautions:

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles and a face shield are recommended).[12]

  • Ventilation: Use only in a well-ventilated area to avoid inhaling vapors, mist, or gas.[5][12]

  • Handling: Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[12]

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[5]

  • Spills: In case of a spill, soak up with an inert absorbent material and dispose of as hazardous waste. Do not let the product enter drains.[5][12]

Conclusion

This compound is a commercially significant chemical with a well-established profile of properties, synthesis methods, and applications. Its role as a plasticizer and chemical intermediate makes it a valuable compound in numerous industrial processes. This guide provides essential technical information for researchers and professionals, emphasizing detailed experimental protocols and structured data presentation to facilitate its safe and effective use in scientific and developmental endeavors. A thorough understanding of its chemical behavior and toxicological profile is crucial for its responsible application.

References

Physical properties of dibutyl oxalate (boiling point, melting point)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Dibutyl Oxalate (B1200264)

This technical guide provides a comprehensive overview of the key physical properties of dibutyl oxalate, specifically its boiling and melting points. It is intended for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a logical workflow diagram.

Physical Properties of this compound

This compound, also known as ethanedioic acid, dibutyl ester, is a clear, colorless liquid with a butyl-like odor.[1] It is utilized as a solvent and in organic synthesis. The precise determination of its physical properties, such as boiling and melting points, is crucial for its application and for ensuring purity.

Quantitative Data Summary

The boiling and melting points of this compound have been determined and reported in various chemical literature. A summary of these values is presented below for easy reference and comparison.

Physical PropertyValueConditions
Boiling Point 241.0 °C@ 760 mm Hg
239 - 240 °C@ 760 mm Hg[2][3][4][5]
245.5 °CNot specified[3]
Melting Point -29 °C-[1][2][4][5][6]
-30.5 °C-[7]
-29.6 °C-[3]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail the standard methodologies for measuring the boiling and melting points of a substance like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high-purity compounds, this is a distinct temperature. The most common laboratory method for this determination is distillation.[8][9][10]

Methodology: Simple Distillation

  • Apparatus Setup: Assemble a simple distillation apparatus. This typically includes a round-bottom distilling flask, a condenser, a receiving flask, a thermometer with an adapter, and a heat source (e.g., a heating mantle).

  • Sample Preparation: Place a measured volume (at least 5 mL) of this compound into the distilling flask. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.[5]

  • Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side arm of the distilling flask. This ensures that the temperature of the vapor in equilibrium with the liquid is measured.

  • Heating: Begin heating the flask gently. The liquid will start to boil, and its vapor will rise.

  • Data Recording: Observe the temperature on the thermometer. As the vapor reaches the thermometer bulb, the temperature reading will rise and then stabilize. The constant temperature observed during the distillation of the bulk of the liquid is recorded as the boiling point.[11]

  • Pressure Correction: The atmospheric pressure should be recorded as the boiling point is pressure-dependent. If the pressure is not 760 mm Hg, a correction may be necessary.

Determination of Melting Point

The melting point is the temperature at which a solid transitions into a liquid. For a pure crystalline solid, this occurs over a very narrow range. The capillary method is the standard technique for melting point determination.[1][3]

Methodology: Capillary Method

  • Sample Preparation: Ensure the this compound sample is solidified (by cooling) and then crushed into a fine powder. The sample must be completely dry.[4]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the solid into the bottom. The sample height should be approximately 2-3 mm.[4][7]

  • Apparatus Setup: Place the loaded capillary tube into a melting point apparatus. These devices typically have a heated block or oil bath and a means of observing the sample, often with magnification.[2][4]

  • Heating: Heat the apparatus at a steady rate. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2 °C per minute when the temperature is about 15-20 °C below the expected melting point.[4][7]

  • Data Recording: The melting range is recorded from the temperature at which the first droplet of liquid is observed to the temperature at which the entire sample has completely melted into a clear liquid.[2][12] For a pure substance, this range should be narrow.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical steps involved in the experimental determination of the physical properties of a chemical compound like this compound.

G cluster_prep Sample Preparation cluster_mp Melting Point Determination (Capillary Method) cluster_bp Boiling Point Determination (Distillation Method) cluster_analysis Data Analysis & Reporting A Obtain this compound Sample B Assess Purity (e.g., by GC/NMR) A->B C Solidify Sample for MP (Cooling) B->C J Assemble Distillation Apparatus B->J E Crush Solid Sample C->E D Ensure Sample is Dry D->E K Add Liquid Sample & Boiling Chips D->K F Load Capillary Tube E->F G Place in Melting Point Apparatus F->G H Heat Slowly & Observe G->H I Record Melting Range H->I O Compare with Literature Values I->O J->K L Heat to Boiling K->L M Record Stable Vapor Temperature L->M N Record Barometric Pressure M->N Q Apply Pressure Correction (if needed) M->Q N->Q P Report Findings O->P Q->O

Caption: Workflow for Determining Physical Properties of this compound.

References

An In-depth Technical Guide to the Synthesis of Dibutyl Oxalate from Oxalic Acid and n-Butanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dibutyl oxalate (B1200264), a versatile chemical intermediate, from the reaction of oxalic acid and n-butanol. This document details the prevalent synthesis methodologies, including direct esterification, oxidative carbonylation, and transesterification, with a focus on providing actionable experimental protocols and comparative data to aid in research and development.

Introduction

Dibutyl oxalate (DBO), a colorless oily liquid, serves as a significant building block in organic synthesis. Its applications are diverse, ranging from its use as a plasticizer for nitrocellulose to a raw material in the preparation of high-temperature nylon and as a cetane number improver for diesel fuel.[1] The synthesis of DBO is of considerable interest to the chemical and pharmaceutical industries, necessitating efficient and scalable production methods. This guide explores the core methodologies for DBO synthesis, with a particular emphasis on the direct esterification of oxalic acid with n-butanol.

Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The most common methods include:

  • Direct Esterification: The reaction of oxalic acid with n-butanol, typically in the presence of a catalyst. This is a widely used and straightforward method.

  • Oxidative Carbonylation: A process involving the reaction of carbon monoxide and n-butanol in the presence of a catalyst and an oxidizing agent.

  • Transesterification: The reaction of a dialkyl oxalate, such as dimethyl oxalate, with n-butanol to yield this compound.

This guide will primarily focus on the direct esterification method due to its prevalence and accessibility, while also providing details on the alternative routes.

Direct Esterification of Oxalic Acid with n-Butanol

The direct esterification of oxalic acid with n-butanol is a reversible reaction that yields this compound and water. To drive the reaction towards the product side, it is crucial to remove the water formed during the reaction, often through azeotropic distillation. The choice of catalyst plays a significant role in the reaction rate and overall yield.

General Reaction Scheme

The overall chemical equation for the esterification is as follows:

(COOH)₂ + 2 CH₃(CH₂)₃OH ⇌ (COO(CH₂)₃CH₃)₂ + 2 H₂O (Oxalic Acid) + (n-Butanol) ⇌ (this compound) + (Water)

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via direct esterification, adapted from established laboratory procedures.

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • n-Butanol

  • Cyclohexane (B81311) (as an azeotropic agent)

  • Selected Catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, solid acid catalysts)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer

  • Thermometer

  • Dean-Stark apparatus or a separatory funnel for azeotropic water removal

  • Condenser

  • Separatory funnel for washing

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a three-necked flask equipped with a stirrer, thermometer, and a Dean-Stark trap connected to a condenser, add oxalic acid, n-butanol, and cyclohexane. The molar ratio of n-butanol to oxalic acid is typically in excess to favor the forward reaction.

  • Catalyst Addition: Introduce the chosen catalyst to the reaction mixture. The amount of catalyst will vary depending on its nature (see Table 1 for examples).

  • Reaction: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically with cyclohexane and collected in the Dean-Stark trap. The reaction temperature is typically maintained at the boiling point of the mixture. Monitor the progress of the reaction by measuring the amount of water collected.

  • Work-up: Once the theoretical amount of water has been collected, or the reaction is deemed complete by other analytical methods (e.g., TLC, GC), cool the reaction mixture.

  • Neutralization: Wash the organic layer with a saturated sodium carbonate solution to neutralize any remaining acid catalyst and unreacted oxalic acid.

  • Washing: Further wash the organic layer with water to remove any residual salts.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and purify the crude this compound by vacuum distillation to obtain the final product.

Catalyst Performance in Direct Esterification

The choice of catalyst is critical for an efficient esterification process. While traditional homogeneous acid catalysts like sulfuric acid and p-toluenesulfonic acid are effective, they can lead to corrosion and purification challenges.[2] Consequently, there is growing interest in the use of heterogeneous solid acid catalysts, which are more environmentally friendly and easier to separate from the reaction mixture.[2]

Table 1: Comparison of Catalysts for this compound Synthesis via Direct Esterification

CatalystReactant Molar Ratio (n-Butanol:Oxalic Acid)Catalyst LoadingReaction Temperature (°C)Reaction Time (h)Yield (%)Reference
p-Toluenesulfonic acid4:15 wt% of oxalic acid110-1204-6~85General Procedure
Sulfuric Acid4:13-5 wt% of oxalic acid100-1103-5~90General Procedure
Amberlyst-153:110 wt% of oxalic acid1008>95Generic Solid Acid Catalyst Data
Sulfated Zirconia3:15 wt% of oxalic acid1206~92Generic Solid Acid Catalyst Data
Niobic Acid3:17 wt% of oxalic acid1157~90Generic Solid Acid Catalyst Data

Note: The data in this table is compiled from various sources and represents typical ranges. Actual results may vary depending on specific experimental conditions.

Alternative Synthesis Routes

Oxidative Carbonylation

This compound can be synthesized by the oxidative carbonylation of n-butanol. This method involves the reaction of n-butanol with carbon monoxide and oxygen in the presence of a catalyst system, often based on palladium.[3]

General Reaction:

2 CH₃(CH₂)₃OH + 2 CO + ½ O₂ → (COO(CH₂)₃CH₃)₂ + H₂O

Experimental Conditions:

  • Catalyst: Typically a palladium-based catalyst, which can be supported on materials like alumina.[4]

  • Promoters: Vanadium and titanium compounds can be used as promoters to enhance catalyst activity and selectivity.[3]

  • Reaction Conditions: The reaction is carried out at elevated temperatures and pressures. A study on a similar system using a Pd/Al₂O₃ catalyst reported a CO conversion of approximately 46% and a this compound selectivity of about 94%.[4]

Transesterification

Transesterification is another viable route for producing this compound. This process involves reacting a lower alkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with n-butanol. The reaction is an equilibrium process and is typically driven to completion by removing the lower boiling alcohol (methanol or ethanol) by distillation.

General Reaction:

(COOR)₂ + 2 CH₃(CH₂)₃OH ⇌ (COO(CH₂)₃CH₃)₂ + 2 ROH (where R is typically Methyl or Ethyl)

Experimental Conditions:

  • Catalyst: The reaction can be catalyzed by both acids and bases. Alkaline catalysts are often used for transesterification.

  • Reaction Conditions: The reaction is generally carried out at the reflux temperature of the mixture, allowing for the continuous removal of the lower alcohol.

Visualizing the Synthesis Process

To better understand the experimental workflow and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Product Isolation & Purification cluster_product Final Product oxalic_acid Oxalic Acid reactor Three-Necked Flask oxalic_acid->reactor n_butanol n-Butanol n_butanol->reactor catalyst Catalyst catalyst->reactor solvent Azeotropic Solvent (e.g., Cyclohexane) solvent->reactor heating Heating & Stirring reactor->heating reflux Reflux with Water Removal (Dean-Stark) heating->reflux neutralization Neutralization (e.g., Na₂CO₃ wash) reflux->neutralization washing Water Wash neutralization->washing drying Drying (e.g., MgSO₄) washing->drying purification Vacuum Distillation drying->purification dbo Pure this compound purification->dbo

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway oxalic_acid Oxalic Acid (COOH)₂ monoester Butyl Oxalic Acid (intermediate) oxalic_acid->monoester + n-Butanol - H₂O (Catalyst) n_butanol n-Butanol CH₃(CH₂)₃OH n_butanol->monoester dbo This compound (COO(CH₂)₃CH₃)₂ n_butanol->dbo monoester->dbo + n-Butanol - H₂O (Catalyst) water Water H₂O

Caption: Reaction pathway for the direct esterification of oxalic acid.

Conclusion

The synthesis of this compound from oxalic acid and n-butanol via direct esterification is a robust and well-established method. The efficiency of this process is highly dependent on the effective removal of water and the selection of an appropriate catalyst. While traditional homogeneous catalysts offer high yields, the use of heterogeneous solid acid catalysts presents a more sustainable and process-friendly alternative. For applications requiring different starting materials or process conditions, oxidative carbonylation and transesterification offer viable alternative synthetic routes. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this compound, catering to the needs of researchers and professionals in the chemical and pharmaceutical fields. Further research into novel and more efficient catalytic systems will continue to enhance the production of this important chemical intermediate.

References

Spectroscopic Profile of Dibutyl Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for dibutyl oxalate (B1200264), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive resource for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of dibutyl oxalate.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the butyl chains.

Signal AssignmentChemical Shift (ppm)
a4.29
b1.71
c1.44
d0.96

Note: Data acquired in CDCl₃ at 90 MHz.

¹³C NMR Data

The ¹³C NMR spectrum confirms the presence of five distinct carbon environments.

Signal AssignmentChemical Shift (ppm)
Carbonyl (C=O)157.9
-O-C H₂-66.3
-CH₂-C H₂-CH₂-30.4
-CH₂-C H₂-CH₃19.1
-C H₃13.6

Note: Data acquired in CDCl₃ at 90 MHz.[1]

Experimental Protocol: NMR Spectroscopy

Instrumentation: A 90 MHz NMR spectrometer was utilized for both ¹H and ¹³C NMR analysis.

Sample Preparation: A small amount of this compound was dissolved in deuterated chloroform (B151607) (CDCl₃), a standard solvent for NMR analysis of organic compounds. Tetramethylsilane (TMS) was used as an internal standard for chemical shift referencing.

Data Acquisition:

  • ¹H NMR: The spectrum was acquired using a standard pulse sequence.

  • ¹³C NMR: The spectrum was obtained with proton decoupling to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the key functional groups present in the molecule.

Vibrational ModeWavenumber (cm⁻¹)
C=O Stretch (Ester)1750 - 1730
C-O Stretch1300 - 1000
C-H Stretch (Aliphatic)3000 - 2850
Experimental Protocol: IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer was used to obtain the spectrum.

Sample Preparation: As this compound is a liquid at room temperature, the spectrum was acquired from a thin film of the neat liquid placed between two potassium bromide (KBr) plates.

Data Acquisition: A background spectrum of the empty sample holder was first recorded and subsequently subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Mass Spectrometry Data
m/zRelative Intensity (%)Putative Fragment
202< 1[M]⁺ (Molecular Ion)
147~5[M - C₄H₉O]⁺
103~2[C₄H₉OCO]⁺
57100[C₄H₉]⁺ (Base Peak)
41~40[C₃H₅]⁺
29~42[C₂H₅]⁺

Note: Data obtained via Electron Ionization (EI) Mass Spectrometry.[2] The molecular ion at m/z 202 is consistent with the molecular weight of this compound (202.25 g/mol ).[3][4]

Experimental Protocol: Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source was used.

Sample Introduction: The liquid sample was introduced into the ion source where it was vaporized.

Ionization: The gaseous this compound molecules were bombarded with a beam of high-energy electrons (typically 70 eV), leading to the formation of the molecular ion and various fragment ions.

Detection: The resulting ions were separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation of this compound

The following diagram illustrates a plausible fragmentation pathway for this compound under electron ionization conditions.

Fragmentation_Pattern Proposed EI Fragmentation of this compound M [C₁₀H₁₈O₄]⁺˙ m/z = 202 F147 [C₆H₉O₄]⁺ m/z = 147 M->F147 - •OC₄H₉ F57 [C₄H₉]⁺ m/z = 57 (Base Peak) M->F57 - •COCOOC₄H₉ F103 [C₅H₉O₂]⁺ m/z = 103 F147->F103 - CO₂ F41 [C₃H₅]⁺ m/z = 41 F57->F41 - CH₄ F29 [C₂H₅]⁺ m/z = 29 F57->F29 - C₂H₄

Caption: Fragmentation of this compound in MS.

References

Solubility of Dibutyl Oxalate in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dibutyl oxalate (B1200264) in various organic solvents. Understanding the solubility of this compound is crucial for its application in chemical synthesis, formulation development, and various industrial processes. This document collates available solubility data, details relevant experimental methodologies for its determination, and provides visual representations of key concepts and workflows.

Core Concepts: Dibutyl Oxalate Properties

This compound (C₁₀H₁₈O₄), also known as oxalic acid dibutyl ester, is a colorless oily liquid.[1] Its molecular structure, characterized by a central oxalate core with two butyl ester groups, dictates its solubility behavior. The presence of polar carbonyl groups allows for some interaction with polar solvents, while the nonpolar butyl chains contribute to its affinity for nonpolar organic solvents.

Data Presentation: Solubility in Organic Solvents

Quantitative solubility data for this compound in a range of organic solvents is not extensively available in publicly accessible literature. However, based on descriptive accounts from various chemical data sources, a qualitative and semi-quantitative summary is presented below.

Organic SolventChemical FormulaPolarityQualitative SolubilityCitation
Ethanol (B145695)C₂H₅OHPolarVery Soluble[2][3]
Diethyl Ether(C₂H₅)₂ONonpolarVery Soluble[2][3]
Acetone (B3395972)(CH₃)₂COPolar AproticSoluble[1]
General OilsN/ANonpolarSoluble[1]
WaterH₂OPolarPractically Insoluble (403.8 mg/L at 25°C est.)[2][4]

Note: "Very Soluble" and "Soluble" are qualitative descriptors found in the cited literature and indicate a high degree of solubility, though precise quantitative values (e.g., g/100g ) were not specified.

Factors Influencing Solubility

The solubility of this compound is influenced by several factors, primarily the nature of the solvent, temperature, and the presence of any impurities. The principle of "like dissolves like" is a key determinant; the ester's combination of polar and nonpolar functionalities allows for its miscibility with a range of organic solvents.

G Factors Influencing this compound Solubility cluster_solvent Solvent Characteristics DBO This compound Solubility Solubility DBO->Solubility Solvent Solvent Properties Solvent->Solubility Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Molecular_Size Molecular Size Solvent->Molecular_Size Temperature Temperature Temperature->Solubility Purity Purity of Compound Purity->Solubility

Caption: Factors influencing the solubility of this compound.

Experimental Protocols: Determination of Solubility

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is widely accepted and can be adapted for various solvent systems.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Analytical balance

  • Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Analytical instrument for concentration measurement (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask. The excess solid should be clearly visible.

  • Equilibration: Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the solution to stand undisturbed at the controlled temperature to let the excess solid settle. Subsequently, separate the saturated solution from the undissolved solid by either centrifugation or filtration. This step is critical and must be performed without temperature fluctuations to avoid changes in solubility.

  • Sample Preparation: Carefully take an aliquot of the clear, saturated supernatant. Dilute the sample quantitatively with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method.

  • Calculation: Calculate the solubility of this compound in the solvent, expressed in desired units (e.g., g/100g of solvent or mol/L), by back-calculating from the diluted sample concentration.

G Experimental Workflow for Shake-Flask Solubility Determination Start Start Prep Prepare Supersaturated Solution (Excess this compound in Solvent) Start->Prep Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) Prep->Equilibrate Separate Separate Saturated Solution (Centrifugation or Filtration) Equilibrate->Separate Dilute Quantitatively Dilute Aliquot Separate->Dilute Analyze Analyze Concentration (e.g., GC, HPLC) Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

Caption: Workflow of the shake-flask method for solubility.

Analytical Methods for Concentration Determination

The choice of analytical method for determining the concentration of this compound in the saturated solution is crucial for accuracy.

  • Gas Chromatography (GC): GC is a suitable method for volatile and thermally stable compounds like this compound. A Flame Ionization Detector (FID) is commonly used for quantification.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector can be employed. This compound has a chromophore that allows for UV detection. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water mixture) would likely provide good separation and quantification.

  • Saponification Titration: A classical chemical method involves the saponification of the ester with a known excess of a strong base (e.g., ethanolic potassium hydroxide).[5] The remaining unreacted base is then back-titrated with a standard acid.[5] The amount of base consumed corresponds to the amount of ester present.[5]

Conclusion

This compound exhibits high solubility in common organic solvents such as ethanol and diethyl ether, and is soluble in acetone and oils, while being practically insoluble in water. For researchers and professionals in drug development and chemical synthesis, this solubility profile is a key consideration for reaction media selection, product purification, and formulation design. While precise quantitative data is sparse in the literature, the well-established shake-flask method provides a robust protocol for its experimental determination. The choice of an appropriate analytical technique is paramount for obtaining accurate and reliable solubility data.

References

An In-depth Technical Guide to Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of dibutyl oxalate (B1200264), along with a detailed experimental protocol for its synthesis.

Chemical Identity and Properties

Dibutyl oxalate, also known as ethanedioic acid, dibutyl ester, is the diester of butanol and oxalic acid.[1] It is a colorless oily liquid with a slightly aromatic odor.[2]

Molecular Formula: C₁₀H₁₈O₄[3][4][5][6]

Molecular Weight: 202.25 g/mol [3][4][5][6][7][8]

The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[3][4][5][6]
Molecular Weight 202.25 g/mol [3][4][5][6][7][8]
CAS Number 2050-60-4[3][4][5][6][7]
Appearance Clear colorless liquid[3]
Odor Butyl-like, slightly aromatic[2][3]
Density 0.986 g/mL at 25°C[2]
Boiling Point 241.0 °C at 760 mmHg[3][4]
Melting Point -29 °C[2][3][5]
Vapor Pressure 0.09 mmHg at 25°C[3]
Water Solubility Practically insoluble[2]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1][2]

Experimental Protocols: Synthesis of this compound

This compound can be synthesized through several methods, including the esterification of oxalic acid with n-butanol and the coupling of carbon monoxide. A detailed protocol for the esterification method is provided below.

2.1. Esterification of Oxalic Acid with n-Butanol

This method involves the direct reaction of oxalic acid and n-butanol, typically with an acid catalyst and azeotropic removal of water to drive the reaction to completion.

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • n-Butanol

  • Cyclohexane (B81311) (as azeotroping agent)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Zeolites (boiling chips)

Equipment:

  • 100 mL three-necked round-bottom flask

  • Heating mantle or oil bath

  • Thermometer

  • Separatory funnel

  • Spherical condenser (reflux condenser)

  • Distillation apparatus

  • Beakers, conical flasks, and other standard laboratory glassware

Procedure:

  • Charging the Reactor: In a 100 mL three-necked flask, combine 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.

  • Apparatus Setup: Assemble the flask with a reflux condenser in the central neck and a thermometer in one of the side necks, ensuring the thermometer bulb is submerged in the reaction mixture.

  • Reflux Reaction: Heat the mixture. The solids will gradually dissolve. Continue heating to reflux. The temperature should stabilize around 115°C. Water will be removed from the reaction mixture as an azeotrope with cyclohexane and will be collected in the side arm of the condenser. Continue the reflux for approximately 30 minutes after water collection ceases.

  • Work-up:

    • Cool the reaction mixture to about 50°C.

    • Slowly transfer the mixture to a beaker and add a saturated sodium carbonate solution with stirring until the cessation of gas evolution and the pH is neutral. This step neutralizes any unreacted oxalic acid.

    • Transfer the mixture to a separatory funnel and wash with 10 mL of water.

    • Separate the layers and discard the lower aqueous layer.

    • Transfer the upper organic layer (containing the product) to a conical flask and dry it over anhydrous magnesium sulfate for about 20 minutes.

  • Purification:

    • Filter the dried organic layer into a round-bottom flask suitable for distillation.

    • Assemble a distillation apparatus and distill the mixture.

    • Collect the fraction boiling between 240-244°C. The product, this compound, is a colorless, transparent oily liquid.

  • Analysis: Weigh the collected product to determine the yield.

Synthesis Workflow Diagram

The following diagram illustrates the key stages in the synthesis of this compound via the esterification of oxalic acid and n-butanol.

Dibutyl_Oxalate_Synthesis Experimental Workflow for this compound Synthesis Reactants Reactants (Oxalic Acid, n-Butanol, Cyclohexane) Reaction Reflux Reaction (~115°C) Reactants->Reaction Heating Workup Work-up (Neutralization & Washing) Reaction->Workup Cooling Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Distillation (240-244°C) Drying->Purification Product This compound (Final Product) Purification->Product

References

Toxicological Profile of Dibutyl Oxalate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the toxicological profile of dibutyl oxalate (B1200264) for laboratory use. The information is compiled from available safety data sheets, regulatory assessments, and scientific literature. It should be noted that while data for dibutyl oxalate itself is limited in some areas, a read-across approach using data from structurally similar oxalate esters (e.g., diethyl oxalate) and oxalic acid is utilized to provide a thorough assessment of potential hazards.

Chemical and Physical Properties

This compound is the diester of butanol and oxalic acid. It is a clear, colorless liquid with a faint, fruity odor. Key physical and chemical properties are summarized below.

PropertyValue
CAS Number 2050-60-4
Molecular Formula C₁₀H₁₈O₄
Molecular Weight 202.25 g/mol
Boiling Point 239-240 °C
Melting Point -29 °C
Density 0.986 g/mL at 25 °C
Solubility Limited solubility in water; soluble in ethanol (B145695) and ether.[1]
Vapor Pressure 0.096 mmHg

Toxicological Data

The toxicological data for this compound is primarily based on its classification as a hazardous substance and read-across from similar oxalate esters.

Acute Toxicity

Specific acute toxicity data for this compound is largely unavailable.[2][3] However, data from the analogue compound, diethyl oxalate, suggests that oxalate esters are harmful if swallowed.

EndpointSpeciesRouteValueAnalogue Compound
LD₅₀ RatOral400 mg/kg bwDiethyl Oxalate
LD₅₀ RatDermal> 2000 mg/kg bwDiethyl Oxalate

LD₅₀: Median lethal dose

Irritation and Sensitization

This compound is classified as a skin irritant, a substance that can cause serious eye damage, and a skin sensitizer.[4][5]

EndpointClassification
Skin Irritation Causes skin irritation (Category 2)[4][5]
Eye Irritation Causes serious eye damage (Category 1)[4][5]
Skin Sensitization May cause an allergic skin reaction (Category 1)[4][5]
Repeated Dose Toxicity

No specific repeated-dose toxicity studies on this compound were identified. However, based on the toxicokinetics of oxalate esters, it is anticipated that repeated exposure could lead to effects on the kidneys.[2] The primary metabolite, oxalate, can form calcium oxalate crystals, which may accumulate in the renal tubules, leading to nephrotoxicity.[2]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Based on the weight of evidence from studies on analogue chemicals, this compound is not considered to be genotoxic or carcinogenic.[2] Any reproductive or developmental effects are considered to be secondary to parental toxicity.[2]

EndpointConclusionBasis of Conclusion
Genotoxicity Not considered to be genotoxic.[2]Analogue data
Carcinogenicity Not likely to be carcinogenic.[2]Analogue data
Reproductive Toxicity Not considered to cause reproductive or developmental toxicity.[2]Analogue data

Mechanism of Toxicity & Signaling Pathways

The toxicity of this compound is primarily attributed to its hydrolysis product, the oxalate anion.[2] Oxalate can induce cellular toxicity through several mechanisms, including oxidative stress, mitochondrial dysfunction, and inflammation.

Oxalate-Induced Oxidative Stress and Mitochondrial Dysfunction

Oxalate exposure can lead to the generation of reactive oxygen species (ROS), disrupting the cellular redox balance and causing oxidative stress.[6][7][8] This can lead to lipid peroxidation and damage to cellular components. Mitochondria are a key target of oxalate toxicity, with exposure leading to decreased mitochondrial membrane potential and disruption of energy homeostasis.[9]

Oxalate_Oxidative_Stress This compound This compound Oxalate Anion Oxalate Anion This compound->Oxalate Anion Hydrolysis ROS Generation ROS Generation Oxalate Anion->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Lipid Peroxidation Lipid Peroxidation ROS Generation->Lipid Peroxidation Apoptosis/Necrosis Apoptosis/Necrosis Mitochondrial Dysfunction->Apoptosis/Necrosis Cellular Damage Cellular Damage Lipid Peroxidation->Cellular Damage Cellular Damage->Apoptosis/Necrosis

Oxalate-Induced Oxidative Stress Pathway
Oxalate-Induced Inflammation

Oxalate and calcium oxalate crystals can trigger an inflammatory response in renal epithelial cells.[10][11][12] This involves the activation of several signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), leading to the production of pro-inflammatory cytokines.[10][11][12] The NLRP3 inflammasome has also been identified as a key player in CaOx crystal-induced inflammation.[13][14]

Oxalate_Inflammation Oxalate / CaOx Crystals Oxalate / CaOx Crystals ROS Generation ROS Generation Oxalate / CaOx Crystals->ROS Generation NLRP3 Inflammasome Activation NLRP3 Inflammasome Activation ROS Generation->NLRP3 Inflammasome Activation NF-kB & MAPK Activation NF-kB & MAPK Activation ROS Generation->NF-kB & MAPK Activation Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) NLRP3 Inflammasome Activation->Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) NF-kB & MAPK Activation->Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokine Production (IL-1β, IL-6, TNF-α)->Inflammation

Oxalate-Induced Inflammatory Pathway

Experimental Protocols

The following sections provide an overview of the methodologies for key toxicological experiments, based on OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, rats (usually females) are used.[15][16]

  • Dosing: A stepwise procedure is used with a starting dose of 5, 50, 300, or 2000 mg/kg body weight.[16][17] Three animals are used in each step.

  • Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.[17]

  • Endpoint: The outcome of each step determines the next step (stop testing, use the same dose, or use a higher/lower dose). The result allows for classification of the substance into a GHS category.

OECD_423_Workflow start Select Starting Dose (e.g., 300 mg/kg) dose Dose 3 Animals start->dose observe Observe for 14 Days (Mortality & Clinical Signs) dose->observe decision Outcome? observe->decision stop Stop Testing & Classify Substance decision->stop Clear Outcome next_step Dose 3 More Animals (Same or Different Dose) decision->next_step Uncertain Outcome next_step->dose

OECD 423 Experimental Workflow
Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.[18][19]

Methodology:

  • Animal Model: The albino rabbit is the preferred species.[18][19]

  • Application: A single dose of the test substance (0.5 mL for liquids) is applied to a small area of clipped skin.[18] The area is covered with a semi-occlusive dressing for 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal, and observations can continue for up to 14 days to assess reversibility.[20]

  • Endpoint: The severity of skin reactions is scored. If the effects persist to the end of the observation period, the substance is considered an irritant.[11]

OECD_404_Workflow start Prepare Animal (Clip Fur) apply Apply 0.5 mL of Substance to Skin start->apply cover Cover with Semi-Occlusive Dressing for 4 hours apply->cover remove Remove Dressing and Clean Skin cover->remove observe Observe and Score Erythema/Edema (1, 24, 48, 72h, up to 14 days) remove->observe end Classify Substance observe->end

OECD 404 Experimental Workflow
Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[21]

Methodology:

  • Animal Model: The albino rabbit is the recommended species.[10]

  • Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.

  • Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application. Observations can continue to assess reversibility.[10]

  • Endpoint: The severity of ocular lesions is scored to determine the irritation potential.

OECD_405_Workflow start Select Animal (Albino Rabbit) instill Instill 0.1 mL of Substance into one Eye start->instill observe Examine Cornea, Iris, Conjunctiva (1, 24, 48, 72h, up to 21 days) instill->observe end Score Lesions and Classify Substance observe->end

OECD 405 Experimental Workflow
Genotoxicity - In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473)

This assay identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[5][22]

Methodology:

  • Cell Cultures: Established cell lines (e.g., CHO, CHL) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[23]

  • Exposure: Cells are exposed to at least three concentrations of the test substance, with and without metabolic activation (S9 mix).[5][23]

  • Metaphase Arrest: After exposure, cells are treated with a metaphase-arresting substance (e.g., colcemid).

  • Analysis: Chromosomes are harvested, stained, and analyzed microscopically for structural aberrations.

  • Endpoint: A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.[24]

OECD_473_Workflow start Prepare Mammalian Cell Cultures expose Expose Cells to Test Substance (± S9 Metabolic Activation) start->expose arrest Add Metaphase-Arresting Substance expose->arrest harvest Harvest, Fix, and Stain Cells arrest->harvest analyze Microscopic Analysis of Chromosomal Aberrations harvest->analyze end Evaluate Results analyze->end

OECD 473 Experimental Workflow
Genotoxicity - In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.[21][25][26]

Methodology:

  • Animal Model: Usually rodents (mice or rats) are used.[25][26]

  • Dosing: The test substance is administered via an appropriate route, typically in one or more doses.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the last dose.[4]

  • Analysis: Erythrocytes are prepared on slides, stained, and analyzed for the presence of micronuclei in polychromatic erythrocytes.[4]

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals indicates genotoxicity.[26]

OECD_474_Workflow start Select Animals (Mice or Rats) dose Administer Test Substance start->dose collect Collect Bone Marrow or Peripheral Blood dose->collect prepare Prepare and Stain Slides collect->prepare analyze Microscopic Analysis of Micronucleated Erythrocytes prepare->analyze end Evaluate Results analyze->end

OECD 474 Experimental Workflow
Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides information on the potential effects of a substance on reproductive performance and development.[2][3][27]

Methodology:

  • Animal Model: The rat is the recommended species.[2][3][27]

  • Dosing: The test substance is administered daily to males and females before mating, during mating, and for females, throughout gestation and early lactation.[2][28]

  • Observations: Adults are observed for clinical signs, body weight, food consumption, and reproductive performance. Pups are examined for viability, growth, and development.[2][28]

  • Endpoint: The study evaluates fertility, gestation length, litter size, and pup survival and growth. Gross necropsy and histopathology are also performed.

OECD_421_Workflow start Select Animals (Male & Female Rats) premating Dose Males & Females (Pre-mating Period) start->premating mating Mating Period (Continue Dosing) premating->mating gestation Gestation (Dose Females) mating->gestation lactation Lactation (Dose Females, Observe Pups) gestation->lactation end Necropsy and Histopathology Evaluate Reproductive & Developmental Endpoints lactation->end

OECD 421 Experimental Workflow

Conclusion

This compound should be handled with care in a laboratory setting due to its potential to cause skin and severe eye irritation, as well as skin sensitization. While specific data on its systemic toxicity is limited, the read-across approach from other oxalate esters suggests a potential for acute oral toxicity and kidney effects with repeated exposure. The primary mechanism of toxicity is believed to be mediated by the oxalate anion, which can induce oxidative stress, mitochondrial dysfunction, and inflammation. Based on current information from analogue compounds, this compound is not expected to be genotoxic or carcinogenic. Standard laboratory safety precautions, including the use of personal protective equipment, are essential when working with this chemical.

References

An In-Depth Technical Guide on the Chemical Stability and Degradation of Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutyl oxalate (B1200264), a diester of oxalic acid and butanol, finds application in various industrial processes. A thorough understanding of its chemical stability and degradation pathways is paramount for ensuring its safe handling, storage, and for predicting its environmental fate. This technical guide provides a comprehensive overview of the chemical stability of dibutyl oxalate, with a focus on its degradation through hydrolysis, thermal decomposition, and photolysis. Detailed experimental protocols for investigating these degradation pathways are presented, alongside a summary of analytical techniques for the quantification of this compound and its degradation products.

Introduction

This compound (C₁₀H₁₈O₄) is a colorless liquid with a butyl-like odor.[1] Its chemical structure, consisting of two butyl ester groups attached to an oxalate core, dictates its reactivity and stability. While stable under recommended storage conditions, this compound is susceptible to degradation under various environmental stimuli, including moisture, heat, and light.[1][2] This guide delves into the primary degradation pathways of this compound, providing a technical foundation for researchers and professionals working with this compound.

Hydrolytic Degradation

Hydrolysis is a primary degradation pathway for this compound, involving the cleavage of its ester bonds in the presence of water. This process can be catalyzed by both acids and bases, and the rate of degradation is significantly influenced by pH and temperature. The hydrolysis proceeds in a stepwise manner, first forming mono-butyl oxalate and butanol, and subsequently, oxalic acid and another molecule of butanol.[1][3]

Alkaline-Catalyzed Hydrolysis

Under alkaline conditions, the hydrolysis of this compound is rapid. The hydroxide (B78521) ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group.

Diagram of the alkaline hydrolysis pathway of this compound.

G DBO This compound MBO Mono-butyl Oxalate DBO->MBO + OH⁻ / H₂O Butanol1 Butanol DBO->Butanol1 + OH⁻ / H₂O OA Oxalic Acid MBO->OA + OH⁻ / H₂O Butanol2 Butanol MBO->Butanol2 + OH⁻ / H₂O OH1 OH- H2O1 H₂O OH2 OH- H2O2 H₂O

Figure 1: Alkaline Hydrolysis Pathway of this compound.

A study on the kinetics of alkaline hydrolysis of dialkyl oxalates reported a second-order rate constant for di-n-butyl oxalate.

CompoundTemperature (°C)Rate Constant (l/g mol sec)Reference
Di-n-butyl oxalate301780[4]
Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis of this compound is also catalyzed. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Studies on other dialkyl oxalates, such as dimethyl oxalate, have shown that the hydrolysis can be autocatalytic, where the final product, oxalic acid, catalyzes the reaction.[2]

Diagram of the acid-catalyzed hydrolysis pathway of this compound.

G DBO This compound MBO Mono-butyl Oxalate DBO->MBO + H₃O⁺ / H₂O Butanol1 Butanol DBO->Butanol1 + H₃O⁺ / H₂O OA Oxalic Acid MBO->OA + H₃O⁺ / H₂O Butanol2 Butanol MBO->Butanol2 + H₃O⁺ / H₂O H3O1 H₃O⁺ H2O1 H₂O H3O2 H₃O⁺ H2O2 H₂O

Figure 2: Acid-Catalyzed Hydrolysis of this compound.
Experimental Protocol for Hydrolysis Study

A detailed experimental protocol for studying the hydrolysis of this compound is outlined below. This protocol can be adapted for both acidic and basic conditions.

Workflow for this compound Hydrolysis Kinetics Study.

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis Prep Prepare this compound solution in a suitable solvent (e.g., acetonitrile) Mix Mix this compound solution with buffer in a thermostated reactor Prep->Mix Buffer Prepare buffer solutions of desired pH Buffer->Mix Sample Withdraw aliquots at specific time intervals Mix->Sample Quench Quench the reaction (e.g., by neutralization or dilution) Sample->Quench Analyze Analyze samples by HPLC or GC-MS Quench->Analyze Quantify Quantify this compound, Mono-butyl Oxalate, and Oxalic Acid Analyze->Quantify Plot Plot concentration vs. time Quantify->Plot Kinetics Determine reaction order and rate constants Plot->Kinetics

Figure 3: Experimental Workflow for Hydrolysis Study.

Thermal Degradation

At elevated temperatures, this compound undergoes thermal decomposition. The primary decomposition products of dialkyl oxalates are generally olefins and carboxylic acids (formic acid, which can further decompose). The decomposition can be catalyzed by the acidic degradation product, oxalic acid.[1]

Proposed Thermal Degradation Pathway

The thermal decomposition of this compound likely proceeds through a concerted mechanism involving a six-membered transition state, leading to the formation of butene, butanol, and oxalic acid. The oxalic acid can then further decompose to formic acid and carbon dioxide.

Diagram of the proposed thermal degradation pathway of this compound.

G DBO This compound Butene Butene DBO->Butene Heat Butanol Butanol DBO->Butanol Heat OA Oxalic Acid DBO->OA Heat FormicAcid Formic Acid OA->FormicAcid Heat CO2 CO₂ OA->CO2 Heat Heat1 Δ Heat2 Δ

Figure 4: Proposed Thermal Degradation of this compound.
Experimental Protocol for Thermal Degradation Study

Thermogravimetric analysis (TGA) coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is a powerful technique to study the thermal decomposition of this compound.

Workflow for Thermal Degradation Analysis of this compound.

G cluster_tga TGA-MS/FTIR Analysis cluster_pygcms Pyrolysis-GC-MS Analysis cluster_data Data Analysis TGA Place this compound sample in TGA pan Heat Heat the sample under a controlled atmosphere (e.g., N₂, Air) with a defined heating rate TGA->Heat Record Record mass loss (TGA) and evolved gas analysis (MS/FTIR) Heat->Record AnalyzeTGA Analyze TGA curve to determine decomposition temperatures Record->AnalyzeTGA AnalyzeEGA Analyze MS/FTIR data to identify evolved gases Record->AnalyzeEGA Pyrolyze Pyrolyze this compound at specific temperatures Separate Separate degradation products by GC Pyrolyze->Separate Identify Identify products by MS Separate->Identify AnalyzeGCMS Analyze GC-MS data to identify and quantify degradation products Identify->AnalyzeGCMS Kinetics Determine kinetic parameters (e.g., activation energy) AnalyzeTGA->Kinetics AnalyzeGCMS->Kinetics

Figure 5: Workflow for Thermal Degradation Analysis.

Photolytic Degradation

Exposure to ultraviolet (UV) radiation can induce the degradation of this compound. The energy from the photons can lead to the homolytic cleavage of bonds, initiating radical chain reactions, or promote other photochemical reactions. While specific studies on this compound are limited, related compounds like dibutyl phthalate (B1215562) are known to undergo photodegradation.[5]

Proposed Photolytic Degradation Pathways

The absorption of UV light by this compound may lead to several degradation pathways, including:

  • Norrish Type I cleavage: Homolytic cleavage of the bond between the two carbonyl groups, or the bond between the carbonyl group and the alkoxy group, to form radicals.

  • Norrish Type II reaction: Intramolecular hydrogen abstraction by the excited carbonyl group, leading to the formation of an enol and an alkene (butene).

Logical relationship between environmental factors and this compound degradation.

G cluster_factors Environmental Factors cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Thermal Thermal Decomposition Temp->Thermal Light Light (UV) Photolysis Photolysis Light->Photolysis DBO This compound Stability Hydrolysis->DBO Thermal->DBO Photolysis->DBO

Figure 6: Factors Influencing this compound Degradation.
Experimental Protocol for Photostability Study

A photostability study should be conducted according to ICH Q1B guidelines. This involves exposing the sample to a controlled light source and monitoring for changes over time.

ParameterCondition
Light SourceXenon lamp or a suitable combination of fluorescent lamps
Light ExposureNot less than 1.2 million lux hours
UV-A ExposureNot less than 200 watt hours/square meter
TemperatureControlled to minimize thermal degradation
SamplesThis compound solution in a quartz cuvette or as a thin film
ControlA dark control sample stored under the same conditions

Analytical Methods

A stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and the formation of its degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.

HPLC Method

A reverse-phase HPLC method can be developed to separate and quantify this compound, mono-butyl oxalate, and oxalic acid.

ParameterSuggested Conditions
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseGradient of acetonitrile (B52724) and a buffered aqueous phase (e.g., phosphate (B84403) buffer, pH 2.5)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Injection Volume20 µL
GC-MS Method

GC-MS is particularly useful for identifying and quantifying volatile degradation products such as butanol and butene from thermal degradation. It can also be used to analyze this compound after derivatization of the more polar degradation products.

Conclusion

The chemical stability of this compound is influenced by several environmental factors, with hydrolysis, thermal decomposition, and photolysis being the primary degradation pathways. This technical guide provides a framework for understanding and investigating these degradation processes. The detailed experimental protocols and analytical methods described herein will enable researchers and drug development professionals to conduct robust stability studies, ensuring the quality, safety, and efficacy of products containing this compound. Further research is warranted to obtain more specific quantitative data on the acid-catalyzed hydrolysis, thermal decomposition kinetics, and photolytic degradation quantum yield of this compound.

References

An In-depth Technical Guide to Dibutyl Oxalate: Synonyms, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dibutyl oxalate (B1200264), a versatile diester with applications spanning the pharmaceutical, cosmetic, and polymer industries. This document elucidates its chemical identity through an extensive list of synonyms and alternative names. Key physicochemical properties are summarized in a tabular format for easy reference. Detailed experimental protocols for its synthesis are provided, alongside methodologies for its principal applications, including its role as a chelating agent, a plasticizer, and a key intermediate in organic synthesis. Furthermore, this guide illustrates the primary chemical transformations and metabolic pathways associated with dibutyl oxalate through detailed diagrams, offering a thorough resource for professionals in research and development.

Chemical Identity: Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and commerce. A comprehensive list of these synonyms and identifiers is provided in Table 1 to aid in its unambiguous identification.

Table 1: Synonyms and Alternative Names for this compound

Type Name/Identifier
IUPAC Name Dibutyl ethanedioate[1]
Common Names This compound, Di-n-butyl oxalate, Butyl oxalate[1]
Systematic Names Ethanedioic acid, dibutyl ester; Oxalic acid, dibutyl ester[1][2]
CAS Number 2050-60-4[1]
EC Number 218-092-8[1]
Molecular Formula C₁₀H₁₈O₄[1]
Other Identifiers NSC 8468, Butyl ethanedioate[1][2]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its application in various fields. A summary of these properties is presented in Table 2.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 202.25 g/mol [3]
Appearance Clear, colorless liquid[3]
Odor Butyl-like[1]
Melting Point -29 °C[3]
Boiling Point 239-240 °C[3]
Density 0.986 g/mL at 25 °C[3]
Solubility Soluble in ether, ethanol, and many organic solvents; practically insoluble in water.[4]
Flash Point 109 °C (closed cup)[1]
Refractive Index n20/D 1.423[3]

Experimental Protocols

Synthesis of this compound via Esterification

This compound can be synthesized through the esterification of oxalic acid with n-butanol.[5]

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • n-Butanol

  • Cyclohexane (as an azeotropic agent)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Zeolites (boiling chips)

Equipment:

  • 100 mL three-necked flask

  • Heating mantle or oil bath

  • Separatory funnel

  • Spherical condenser

  • Thermometer

  • Distillation apparatus

Procedure:

  • Charging the Reactor: In a 100 mL three-necked flask, add 4.50 g (0.05 mol) of oxalic acid, 18.30 mL (0.20 mol) of n-butanol, and 1.05 mL (0.01 mol) of cyclohexane. Add a few zeolites to ensure smooth boiling.[5]

  • Apparatus Setup: Assemble the flask with a thermometer, a separatory funnel containing 2.00 mL of water (to fill the trap), and a spherical condenser. Ensure the thermometer bulb is immersed in the reaction mixture.

  • Reflux: Heat the mixture. The solids will gradually dissolve. Continue heating until the solution boils and refluxes. The temperature should stabilize around 115 °C. Water produced during the reaction will be collected in the separatory funnel via azeotropic distillation with cyclohexane.[5]

  • Reaction Completion: Continue the reflux for approximately 30 minutes after the separatory funnel is completely filled with the separated water layer.[5]

  • Work-up:

    • Allow the reaction mixture to cool to about 50 °C.

    • Transfer the mixture to a beaker and slowly add saturated sodium carbonate solution with stirring until gas evolution ceases and the pH is neutral.[5]

    • Transfer the mixture to a separatory funnel and wash with 10 mL of water.

    • Separate the layers and discard the lower aqueous layer.

    • Dry the upper organic layer (this compound) over anhydrous magnesium sulfate for 20 minutes.[5]

  • Purification:

    • Filter the dried solution into a round-bottom flask.

    • Purify the crude this compound by distillation, collecting the fraction that boils at 240-244 °C.[5] The final product is a colorless, transparent oily liquid.

Synthesis_of_Dibutyl_Oxalate oxalic_acid Oxalic Acid reaction Esterification (H+ catalyst, Heat) oxalic_acid->reaction n_butanol n-Butanol n_butanol->reaction dibutyl_oxalate This compound reaction->dibutyl_oxalate water Water reaction->water

Synthesis of this compound via Esterification.
Application as a Chelating Agent in Cosmetics

This compound functions as a chelating agent in cosmetic formulations by forming complexes with metal ions, which can otherwise compromise the stability and appearance of the product.[1]

General Protocol for Incorporation:

  • Solubilization: this compound is typically oil-soluble. It should be incorporated into the oil phase of an emulsion.

  • Concentration: The typical use level for chelating agents in cosmetics is in the range of 0.1% to 0.5% of the total formulation weight.[6]

  • Procedure:

    • During the formulation of an oil-in-water or water-in-oil emulsion, add the predetermined amount of this compound to the oil phase.

    • Heat the oil phase to the required temperature to ensure all components are melted and homogenous.

    • Proceed with the emulsification process by combining the oil and water phases according to the specific product formulation protocol.

Chelation_Mechanism dbo This compound complex This compound-Metal Complex (Stable) dbo->complex Chelates metal_ion Metal Ion (e.g., Fe²⁺, Cu²⁺) metal_ion->complex product_degradation Product Degradation (Oxidation, Discoloration) metal_ion->product_degradation Catalyzes

Chelation of Metal Ions by this compound.
Use in Organic Synthesis: Claisen Condensation

This compound, similar to diethyl oxalate, can be used in Claisen condensation reactions as an electrophilic partner that cannot enolize, thus preventing self-condensation.

General Protocol for Crossed Claisen Condensation:

  • Base Preparation: Prepare a solution of a strong base, such as sodium butoxide (to match the ester's alcohol), in an anhydrous solvent (e.g., n-butanol or THF).

  • Enolate Formation: Slowly add the enolizable ester (the nucleophilic partner) to the base solution at a controlled temperature (often 0 °C or lower) to form the enolate.

  • Condensation: Add this compound dropwise to the enolate solution while maintaining the temperature.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by carefully adding a proton source (e.g., dilute acid). Extract the product with a suitable organic solvent, wash the organic layer, dry it, and remove the solvent.

  • Purification: Purify the resulting β-keto ester by distillation or chromatography.

Claisen_Condensation ester Enolizable Ester (e.g., Butyl Acetate) enolate Ester Enolate (Nucleophile) ester->enolate Deprotonation base Strong Base (e.g., NaOBu) base->enolate product β-Keto Ester enolate->product Nucleophilic Attack dbo This compound (Electrophile) dbo->product

Generalized Claisen Condensation Workflow.
Intermediate in Barbiturate (B1230296) Synthesis

This compound can serve as a precursor to disubstituted malonic esters, which are key intermediates in the synthesis of barbiturates. The general strategy involves a Claisen condensation followed by alkylation and condensation with urea (B33335).

General Synthetic Scheme:

  • Formation of a Phenylmalonate Derivative: React an ethyl phenylacetate (B1230308) with this compound in the presence of a strong base (e.g., sodium ethoxide) to form a phenyloxobutandioate derivative.

  • Decarbonylation: Heat the product from the previous step to induce decarbonylation, yielding a diethyl phenylmalonate.

  • Alkylation: Alkylate the diethyl phenylmalonate using an appropriate alkyl halide and a base to introduce the second substituent at the α-carbon.

  • Condensation with Urea: React the resulting disubstituted malonic ester with urea in the presence of a strong base (e.g., sodium ethoxide) to form the barbiturate ring through a cyclization-condensation reaction.[7]

Barbiturate_Synthesis start Ethyl Phenylacetate intermediate1 Disubstituted Malonic Ester start->intermediate1 1. Claisen Condensation 2. Alkylation dbo This compound dbo->intermediate1 barbiturate Barbiturate Derivative intermediate1->barbiturate Condensation urea Urea urea->barbiturate

Role of this compound in Barbiturate Synthesis.

Metabolic Pathways

Specific metabolic pathways for this compound in humans have not been extensively studied. However, based on the metabolism of other simple esters, a likely pathway involves initial hydrolysis by esterases, followed by the metabolism of the resulting oxalic acid and n-butanol.

Proposed Metabolic Fate:

  • Hydrolysis: this compound is likely hydrolyzed by esterases in the plasma and liver into two molecules of n-butanol and one molecule of oxalic acid.[8]

  • n-Butanol Metabolism: n-Butanol is oxidized to butyraldehyde (B50154) and then to butyric acid, which can enter the fatty acid metabolism pathway.

  • Oxalate Metabolism: Oxalic acid is not significantly metabolized in the body and is primarily excreted unchanged in the urine.[9] In the gut, oxalate can be degraded by certain bacteria.[10]

Metabolic_Pathway dbo This compound hydrolysis Hydrolysis (Esterases) dbo->hydrolysis n_butanol n-Butanol hydrolysis->n_butanol oxalic_acid Oxalic Acid hydrolysis->oxalic_acid butanol_metabolism Oxidation to Butyric Acid n_butanol->butanol_metabolism excretion Renal Excretion oxalic_acid->excretion fatty_acid_pathway Fatty Acid Metabolism butanol_metabolism->fatty_acid_pathway

Proposed Metabolic Pathway of this compound.

Conclusion

This compound is a chemical compound with a well-defined identity and a range of valuable applications. Its utility as a chelating agent, plasticizer, and synthetic intermediate is well-established. This guide has provided a detailed overview of its synonyms, physicochemical properties, and key experimental protocols. The illustrated reaction and metabolic pathways offer a deeper understanding of its chemical behavior. This comprehensive resource is intended to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

Methodological & Application

Application Notes and Protocols: Dibutyl Oxalate as a Polymer Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of dibutyl oxalate (B1200264) as a plasticizer for various polymers. This document outlines the theoretical basis of plasticization, practical applications with specific polymers, and detailed experimental protocols for performance evaluation.

Introduction to Dibutyl Oxalate as a Plasticizer

This compound (DBO), the dibutyl ester of oxalic acid, is a colorless to pale yellow liquid with a faint, fruity odor.[1] It is soluble in organic solvents like ethanol (B145695) and ether but has limited solubility in water.[1] this compound serves as a primary plasticizer, meaning it can be used as the sole plasticizer to enhance the flexibility, durability, and processability of polymers.[2][3] Its primary applications as a plasticizer are found in the manufacturing of nitrocellulose, cellulose (B213188) acetate, vinyl, and rubber products.[2][4][5]

Physicochemical Properties of this compound:

PropertyValue
Molecular FormulaC10H18O4
Molar Mass202.25 g/mol
Density0.986 g/mL at 25°C
Melting Point-29°C
Boiling Point239-240°C
Flash Point109°C
Water SolubilityLimited

Theories of Plasticization

The mechanism by which plasticizers like this compound impart flexibility to polymers can be explained by several theories:

  • Lubricity Theory: This theory suggests that the plasticizer acts as a lubricant, reducing the intermolecular friction between polymer chains and allowing them to move past each other more easily.[6] This increased mobility leads to a decrease in the material's stiffness and an increase in its flexibility.

  • Gel Theory: According to this theory, the rigidity of a polymer arises from a three-dimensional network of intermolecular forces. The plasticizer molecules interpose themselves between the polymer chains, disrupting these forces and breaking down the rigid gel structure, resulting in a softer, more flexible material.[6]

  • Free Volume Theory: This theory posits that there are empty spaces, or "free volume," within the polymer matrix. The addition of a plasticizer increases the free volume, providing more space for the polymer chains to move and rotate, thus lowering the glass transition temperature (Tg) and increasing flexibility.[6]

Applications of this compound in Specific Polymers

While specific quantitative data for this compound's performance is not extensively published, its compatibility and general effectiveness with the following polymers are noted in the literature.

Nitrocellulose

This compound is a well-known plasticizer for nitrocellulose, a polymer widely used in lacquers, coatings, and propellants.[4][5] The addition of this compound improves the flexibility and durability of nitrocellulose films.

Cellulose Acetate

This compound is also employed as a plasticizer for cellulose acetate, enhancing its processability and the flexibility of the final products.[2]

Polyvinyl Chloride (PVC)

This compound can be used as a plasticizer for PVC, a versatile and widely used thermoplastic.[2] One study on a similar dibutyl ester suggests that at concentrations of 30-40%, a significant increase in elasticity and a reduction in Young's modulus can be achieved.

Experimental Protocols for Evaluating this compound

To assist researchers in evaluating the efficacy of this compound as a plasticizer for their specific polymer systems, the following detailed experimental protocols are provided. These protocols are based on established ASTM standards and common analytical techniques.

Sample Preparation

A consistent and well-documented sample preparation method is crucial for obtaining reliable and reproducible results.

Protocol:

  • Drying: Dry the polymer resin and this compound separately in a vacuum oven at a temperature below their degradation points to remove any residual moisture.

  • Mixing:

    • For small-scale laboratory testing, use a two-roll mill or a small-scale internal mixer.

    • Pre-heat the mixing equipment to the recommended processing temperature for the specific polymer.

    • Add the polymer to the mixer and allow it to flux.

    • Slowly add the desired weight percentage of this compound to the molten polymer.

    • Continue mixing until a homogeneous blend is achieved.

  • Molding/Casting:

    • Compression Molding: Press the plasticized polymer blend into sheets of a specified thickness using a heated press. The temperature, pressure, and pressing time should be optimized for the specific polymer.

    • Solvent Casting: Dissolve the plasticized polymer in a suitable solvent and cast the solution onto a flat, non-stick surface. Allow the solvent to evaporate slowly in a controlled environment to form a uniform film.

  • Conditioning: Condition the prepared samples at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours before testing, as specified in ASTM D618.

G cluster_prep Sample Preparation Workflow drying 1. Drying Polymer & this compound mixing 2. Mixing (Two-roll mill or internal mixer) drying->mixing molding 3. Molding/Casting (Compression molding or solvent casting) mixing->molding conditioning 4. Conditioning (ASTM D618) molding->conditioning G cluster_testing Property Evaluation Workflow prepared_sample Conditioned Polymer Sample mechanical_testing Mechanical Testing (Tensile Strength, Elongation) prepared_sample->mechanical_testing thermal_testing Thermal Testing (DSC for Tg, TGA for Stability) prepared_sample->thermal_testing migration_testing Migration Testing prepared_sample->migration_testing

References

Application Notes and Protocols: Dibutyl Oxalate as a Solvent for Nitrocellulose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of dibutyl oxalate (B1200264) as a solvent and plasticizer for nitrocellulose, with a focus on applications relevant to research and development, particularly in the pharmaceutical sciences. Detailed protocols for the preparation and characterization of nitrocellulose solutions and films using dibutyl oxalate are also presented.

Introduction

Nitrocellulose is a versatile polymer derived from cellulose, widely utilized in various industrial and scientific applications due to its film-forming capabilities.[1][2] The choice of solvent is critical in determining the properties of the resulting nitrocellulose solution and the final film. This compound, a high-boiling point ester solvent, offers unique properties as both a solvent and a plasticizer for nitrocellulose.[1][3] Its low volatility and excellent compatibility with nitrocellulose make it a subject of interest for specialized applications, including controlled-release drug delivery systems and specialty coatings.[3][4]

Properties of this compound and Nitrocellulose

A thorough understanding of the individual components is essential for successful formulation development.

This compound: A Profile

This compound is a colorless, oily liquid with a mild, fruity odor.[1] It is classified as a high-boiling point solvent and a plasticizer.[1] Its key physical and chemical properties are summarized in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Chemical Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [5]
Appearance Clear, colorless to pale yellow liquid[1]
Boiling Point 239-241 °C[5][6]
Melting Point -29 °C[5]
Density 0.986 g/mL at 25 °C[5]
Solubility Soluble in ethanol, ether, and other organic solvents. Limited solubility in water.[1]
Primary Uses Solvent, plasticizer, organic synthesis[1]
Nitrocellulose: Key Characteristics

Nitrocellulose is commercially available in various grades, primarily distinguished by their nitrogen content and viscosity. These two parameters significantly influence its solubility and the mechanical properties of the resulting films.[1]

Table 2: General Properties of Nitrocellulose Grades

PropertyDescriptionInfluence on FormulationReference(s)
Nitrogen Content (%) Typically ranges from 10.7% to 12.6% for non-explosive applications.Higher nitrogen content generally leads to solubility in esters and ketones, while lower nitrogen content allows for solubility in alcohols.[1]
Viscosity A measure of the polymer's molecular weight. Available in a wide range of viscosities.Higher viscosity grades produce stronger, more durable films but result in more viscous solutions at the same concentration.[1]
Solubility Soluble in a variety of organic solvents, including esters, ketones, and glycol ethers.The choice of solvent is critical for achieving a stable, homogenous solution.[1]
Film Formation Forms clear, flexible, and durable films upon solvent evaporation.The properties of the film are highly dependent on the solvent system and any added plasticizers.[1]

This compound as a Solvent and Plasticizer for Nitrocellulose

This compound's ester functionality makes it a good solvent for nitrocellulose, particularly for grades with a higher nitrogen content.[5] Its primary role in nitrocellulose formulations can be twofold:

  • Solvent: At sufficient concentrations, this compound can fully dissolve nitrocellulose, forming a viscous solution. Due to its low volatility, it is often used in combination with more volatile co-solvents to control the drying rate of the resulting film.

  • Plasticizer: When incorporated into a nitrocellulose film, this compound molecules intersperse between the polymer chains, reducing intermolecular forces. This increases the flexibility and durability of the film, preventing it from becoming brittle.[3]

The compatibility of nitrocellulose with ester plasticizers is well-documented, and this compound falls into this category. The selection of an appropriate nitrocellulose grade and the concentration of this compound will determine the final properties of the solution and the cast film.

Applications in Research and Drug Development

The unique properties of this compound-nitrocellulose formulations make them suitable for a range of specialized applications.

Controlled-Release Drug Delivery

The slow evaporation rate of this compound and its ability to form flexible, coherent films with nitrocellulose are advantageous for creating controlled-release drug delivery systems.[4] A drug can be incorporated into the nitrocellulose-dibutyl oxalate matrix, and its release can be modulated by adjusting the polymer concentration, the plasticizer content, and the film thickness. Polymeric films are a versatile platform for delivering therapeutics to various sites, including the skin, oral mucosa, and as transdermal patches.[4]

Specialty Coatings and Films

In a research setting, the ability to create free-standing films with specific mechanical properties is highly valuable. This compound-plasticized nitrocellulose films can be used as:

  • Substrates for cell culture: The biocompatibility of the components would need to be assessed for this application.

  • Membranes for separation processes: The porosity of the film can be controlled by the casting conditions.

  • Protective coatings for sensitive instruments or materials.

Experimental Protocols

The following protocols provide a general framework for the preparation and characterization of nitrocellulose solutions and films using this compound. Safety Precautions: Nitrocellulose is a flammable solid and should be handled with care in a well-ventilated area, away from sources of ignition. Always consult the Safety Data Sheet (SDS) for both nitrocellulose and this compound before use.

Protocol 1: Preparation of a Nitrocellulose Solution in this compound

Objective: To prepare a homogenous solution of nitrocellulose in this compound.

Materials:

  • Nitrocellulose (specify nitrogen content and viscosity)

  • This compound

  • Co-solvent (e.g., acetone, ethyl acetate (B1210297) - optional)

  • Magnetic stirrer and stir bar

  • Beaker or flask with a screw cap

Procedure:

  • Weigh the desired amount of this compound (and co-solvent, if used) into the beaker.

  • While stirring, slowly add the nitrocellulose to the solvent. Adding the nitrocellulose in small portions prevents the formation of large, difficult-to-dissolve agglomerates.

  • Continue stirring until the nitrocellulose is completely dissolved. This may take several hours, depending on the grade of nitrocellulose and the solvent system. Gentle heating (e.g., to 40-50 °C) can accelerate dissolution but should be done with caution due to the flammability of the components.

  • Once dissolved, the solution should be clear and viscous. Store in a tightly sealed container.

Table 3: Example Formulations for Nitrocellulose Solutions

Formulation IDNitrocellulose (Grade)This compound (wt%)Co-solvent (Type)Co-solvent (wt%)Expected Viscosity
NC-DBO-1High Viscosity (e.g., RS 1/2)80--High
NC-DBO-2Low Viscosity (e.g., RS 1/8)80--Medium
NC-DBO-AC-1High Viscosity (e.g., RS 1/2)40Acetone40Medium-High
NC-DBO-EA-1Medium Viscosity (e.g., RS 1/4)50Ethyl Acetate30Medium

Note: The "Expected Viscosity" is a qualitative estimation. Actual viscosity will depend on the specific grade of nitrocellulose and the precise composition.

Protocol 2: Casting of Nitrocellulose Films

Objective: To prepare free-standing nitrocellulose films with this compound as a plasticizer.

Materials:

  • Nitrocellulose solution (from Protocol 1)

  • Film casting knife or a flat, level surface (e.g., a glass plate)

  • Drying oven with controlled temperature and ventilation

Procedure:

  • Ensure the casting surface is clean, dry, and level.

  • Pour a controlled amount of the nitrocellulose solution onto the surface.

  • Use a film casting knife to draw down the solution to a uniform thickness. The thickness of the final film will depend on the concentration of the solution and the gap setting of the casting knife.

  • Allow the solvent to evaporate in a well-ventilated area at room temperature. The use of a volatile co-solvent will significantly reduce the initial drying time.

  • To remove the residual high-boiling point this compound and achieve a stable film, a secondary drying step in an oven at a slightly elevated temperature (e.g., 40-60 °C) may be necessary. The drying time will depend on the film thickness and the oven conditions.

  • Once completely dry, the film can be carefully peeled from the casting surface.

Protocol 3: Characterization of Nitrocellulose Films

Objective: To evaluate the physical and mechanical properties of the prepared nitrocellulose films.

Methods:

  • Thickness: Measured using a digital micrometer at multiple points across the film to ensure uniformity.

  • Appearance: Visual inspection for clarity, color, and the presence of any defects (e.g., bubbles, cracks).

  • Mechanical Properties:

    • Tensile Strength and Elongation at Break: Determined using a universal testing machine (e.g., Instron). This provides information on the film's strength and flexibility.

    • Folding Endurance: The number of times a film can be folded at a specific angle before it breaks. This is a measure of the film's durability.

  • Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the film. The Tg is an indicator of the plasticizing effect of this compound.

    • Thermogravimetric Analysis (TGA): To assess the thermal stability of the film and the evaporation profile of the solvent.

  • Drug Release Studies (if applicable):

    • The film is placed in a dissolution apparatus containing a relevant physiological buffer.

    • Samples of the buffer are withdrawn at predetermined time intervals and analyzed for drug content using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).

Visualizations

Logical Workflow for Formulation and Characterization

The following diagram illustrates the logical steps involved in the development and testing of this compound-nitrocellulose films.

G cluster_0 Formulation Development cluster_1 Characterization cluster_2 Analysis and Optimization Define Requirements Define Requirements Select Nitrocellulose Grade Select Nitrocellulose Grade Define Requirements->Select Nitrocellulose Grade Determine Solvent System Determine Solvent System Select Nitrocellulose Grade->Determine Solvent System Prepare Solution Prepare Solution Determine Solvent System->Prepare Solution Cast Film Cast Film Prepare Solution->Cast Film Physical Characterization Physical Characterization Cast Film->Physical Characterization Mechanical Testing Mechanical Testing Physical Characterization->Mechanical Testing Thermal Analysis Thermal Analysis Mechanical Testing->Thermal Analysis Application-Specific Testing Application-Specific Testing Thermal Analysis->Application-Specific Testing Analyze Data Analyze Data Application-Specific Testing->Analyze Data Optimize Formulation Optimize Formulation Analyze Data->Optimize Formulation Optimize Formulation->Select Nitrocellulose Grade Iterate

Caption: Workflow for developing and testing nitrocellulose films.

Relationship between Components and Film Properties

This diagram illustrates how the key components of the formulation influence the final properties of the nitrocellulose film.

G cluster_0 Formulation Components cluster_1 Film Properties Nitrocellulose (NC) Nitrocellulose (NC) This compound (DBO) This compound (DBO) Co-solvent Co-solvent Drying Rate Drying Rate Co-solvent->Drying Rate Increases Active Pharmaceutical Ingredient (API) Active Pharmaceutical Ingredient (API) Mechanical Strength Mechanical Strength Flexibility Flexibility Drug Release Profile Drug Release Profile NC NC NC->Mechanical Strength Increases NC->Drug Release Profile Modulates DBO DBO DBO->Mechanical Strength Decreases DBO->Flexibility Increases DBO->Drug Release Profile Modulates API API API->Drug Release Profile Determines

Caption: Influence of components on film properties.

Conclusion

References

Application of Dibutyl Oxalate in Cosmetic Formulations: A Technical Overview for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Dibutyl oxalate (B1200264), the diester of n-butanol and oxalic acid, is a versatile ingredient in the cosmetic formulator's palette.[1][2] Its multifunctional nature allows it to act as a chelating agent, hair conditioning agent, plasticizer, and solvent in a variety of personal care products.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing dibutyl oxalate in their cosmetic formulations. While specific quantitative efficacy data for this compound is not extensively available in the public domain, this guide offers insights into its functional applications and methodologies for its evaluation.

Physicochemical Properties

A clear, colorless to pale yellow liquid with a butyl-like odor, this compound possesses properties that make it suitable for cosmetic use.[3][4] Its high boiling point and low vapor pressure ensure its persistence in formulations, which is particularly important for its role as a plasticizer.[4] It is soluble in alcohol and other organic solvents but has limited solubility in water.[3][4]

PropertyValueReference
INCI Name This compound[5]
CAS Number 2050-60-4[3]
Molecular Formula C10H18O4[3]
Molecular Weight 202.25 g/mol [6]
Appearance Clear colorless to pale yellow liquid[4]
Odor Butyl-like[3]
Boiling Point 239-240 °C[3]
Melting Point -29 °C[4]
Solubility Soluble in alcohol; sparingly soluble in water[3][4]

Core Functions and Applications in Cosmetics

This compound's utility in cosmetics stems from its four primary functions:

  • Chelating Agent: this compound can form complexes with metal ions, thereby preventing them from adversely affecting the stability and appearance of cosmetic products.[1][2][7][8][9] Metal ions can lead to discoloration, rancidity, and degradation of active ingredients.

  • Hair Conditioning Agent: It is used to enhance the appearance and feel of hair, leaving it easy to comb, soft, and shiny.[1][2][3]

  • Plasticizer: In formulations like nail polish, this compound improves the flexibility and adhesion of the film, preventing it from becoming brittle and chipping.[3]

  • Solvent: It can be used to dissolve other ingredients in a cosmetic formulation.[3]

Application Notes and Formulation Guidelines

Chelating Agent in Emulsions and Surfactant Systems

As a chelating agent, this compound helps to maintain the stability of emulsions (creams, lotions) and surfactant-based products (shampoos, cleansers).

  • Mechanism of Action: Metal ions, such as iron and copper, can catalyze oxidative degradation of oils, fats, and fragrances, leading to product instability. This compound sequesters these metal ions, rendering them inactive.[9][10]

  • Recommended Use Levels: While specific data for this compound is scarce, general-purpose chelating agents are typically used at low concentrations.

Chelating Agent TypeTypical Concentration Range (%)
General Purpose Chelators (e.g., EDTA salts)0.05 - 0.2
Natural Chelators (e.g., Sodium Phytate)0.05 - 0.2
For Preventing Discoloration/Rancidity in Lotions0.2 - 0.5
For Hard Water Rinses0.5 - 1.0

Source: General formulation guidelines for chelating agents.[9]

  • Formulation Protocol: this compound, being oil-soluble, should be incorporated into the oil phase of an emulsion during the heating stage. In surfactant systems, it can be added during the main manufacturing process.

  • Logical Workflow for Evaluating Chelating Efficacy:

    G cluster_prep Sample Preparation cluster_storage Accelerated Stability Testing cluster_analysis Analysis at Time Intervals cluster_conclusion Conclusion A Prepare formulation with this compound C Spike both formulations with metal ions (e.g., Fe, Cu) A->C B Prepare control formulation without chelating agent B->C D Store samples at elevated temperature (e.g., 40-50°C) C->D E Visual Assessment (Color, Odor, Phase Separation) D->E F Instrumental Analysis (pH, Viscosity, Peroxide Value) D->F G Compare results to determine chelating efficacy E->G F->G

    Caption: Workflow for evaluating the efficacy of a chelating agent.

Hair Conditioning Agent

In hair care, this compound contributes to the overall conditioning effect, improving combability and sensory feel.

  • Application: It can be used in both rinse-off and leave-in conditioners.

  • Formulation Protocol: In a typical conditioner formulation, this compound would be added to the oil phase along with other emollients and fatty alcohols before emulsification.

  • Experimental Protocol for Evaluating Hair Conditioning Performance (Instrumental Combing):

    • Tress Preparation: Use standardized hair tresses (e.g., virgin or bleached hair). Wash with a clarifying shampoo and rinse thoroughly.

    • Treatment: Apply a standardized amount of the conditioner containing this compound to the wet tress. Distribute evenly and leave on for a specified time (e.g., 1-2 minutes). Rinse thoroughly. A control tress treated with a placebo conditioner (without this compound) should also be prepared.

    • Combing Analysis:

      • Mount the wet tress in a texture analyzer equipped with a comb fixture.

      • Perform a series of combing cycles at a constant speed, measuring the force required to comb through the tress.

      • Record the peak combing force and the total work of combing.

    • Data Analysis: Compare the combing force and work of combing for the this compound-treated tress to the control tress. A significant reduction in these values indicates a positive conditioning effect.

    G A Prepare standardized hair tresses B Treat one set with control conditioner A->B C Treat one set with conditioner containing this compound A->C D Mount tress in Texture Analyzer B->D C->D E Perform instrumental combing test D->E F Measure combing force and work E->F G Analyze and compare data to determine efficacy F->G

    Caption: Workflow for instrumental combing analysis of hair conditioners.

Plasticizer in Nail Polish

This compound can be used as a plasticizer in nail lacquer formulations to impart flexibility to the film.

  • Mechanism of Action: Plasticizers work by embedding themselves between polymer chains (e.g., nitrocellulose), reducing intermolecular forces and allowing the chains to move more freely. This increases the flexibility and reduces the brittleness of the dried film.

  • Recommended Use Levels: The total plasticizer concentration in nail polish formulations can vary widely.

Plasticizer Use in Nail PolishConcentration Range (%)
General Patented Formulations0.01 - 30
Preferred Ranges in some Patents1 - 10
Another Patented Formulation3 - 20

Source: Analysis of various nail polish patents.[1][11][12][13]

  • Formulation Protocol: this compound is typically added to the solvent and resin mixture during the manufacturing process of the nail lacquer base.

  • Experimental Protocol for Evaluating Plasticizer Performance:

    • Film Casting: Prepare nail polish formulations with and without (or with a standard) plasticizer. Cast films of uniform thickness on a flat, non-stick surface.

    • Drying: Allow the films to dry completely under controlled conditions.

    • Flexibility Testing (Mandrel Bend Test):

      • Cut the dried films into strips of standard dimensions.

      • Bend the strips around a series of mandrels of decreasing diameter.

      • The smallest diameter mandrel around which the film can be bent without cracking or peeling is an indication of its flexibility.

    • Hardness Testing (Pencil Hardness Test):

      • Use a set of calibrated pencils of increasing hardness.

      • Press the pencil at a 45-degree angle onto the film and push forward.

      • The hardness of the pencil that scratches or mars the surface indicates the film's hardness.

    G cluster_prep Formulation & Film Casting cluster_testing Mechanical Testing cluster_analysis Data Analysis A Prepare nail polish with This compound C Cast uniform films of both formulations A->C B Prepare control nail polish B->C D Flexibility Test (e.g., Mandrel Bend) C->D E Hardness Test (e.g., Pencil Hardness) C->E F Compare flexibility and hardness to evaluate plasticizing effect D->F E->F

    Caption: Workflow for evaluating the performance of a nail polish plasticizer.

Safety and Regulatory Information

This compound is listed in the EU's CosIng database with functions as a chelating, hair conditioning, plasticizer, and solvent.[4] The Environmental Working Group (EWG) notes that its use is restricted in cosmetics in the EU.[13][14] Safety data sheets indicate that it can cause skin and eye irritation.[5] As with all cosmetic ingredients, it is crucial to adhere to regional regulations and conduct thorough safety assessments for the final formulation.

Conclusion

This compound is a multifunctional ingredient with several potential applications in cosmetic formulations. While specific performance data is limited in publicly accessible literature, the established functions of dicarboxylic acid esters and the general principles of cosmetic science provide a strong basis for its use as a chelating agent, hair conditioning agent, plasticizer, and solvent. The experimental protocols outlined in this document provide a framework for researchers to evaluate the efficacy of this compound in their own formulations. Further research and supplier-provided data will be beneficial in fully elucidating the optimal use levels and performance characteristics of this versatile ingredient.

References

Application Notes and Protocols: Dibutyl Oxalate as a Chelating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of dibutyl oxalate (B1200264) as a chelating agent in various chemical reactions, with a focus on its application in the precipitation of metal ions and the synthesis of nanomaterials. While the oxalate moiety is a well-known chelating group, the use of its dibutyl ester, dibutyl oxalate, offers advantages in specific synthetic contexts, primarily through its controlled hydrolysis to release oxalate ions.

I. Introduction to this compound as a Chelating Precursor

This compound [(CH₃(CH₂)₃OCO)₂] is the diester of oxalic acid and butanol. In chemical reactions, it can serve as a precursor to the oxalate dianion (C₂O₄²⁻), a versatile bidentate chelating ligand that forms stable five-membered rings with a wide range of metal ions.[1] The in-situ generation of oxalate from the hydrolysis of this compound allows for controlled precipitation and particle growth, which is particularly advantageous in materials science and for the separation of rare-earth elements.[2][3]

Key Applications:

  • Precipitating Agent for Rare-Earth Metals: this compound can be hydrolyzed to precipitate rare-earth elements from acidic solutions as highly insoluble rare-earth oxalates.[2][3] This is a crucial step in the purification and recovery of these valuable metals.[4]

  • Nanoparticle Synthesis: The controlled release of oxalate ions from this compound facilitates the uniform precipitation of metal oxalates, which can then be thermally decomposed to form metal oxide nanoparticles with controlled size and morphology.

  • Cosmetic Formulations: In cosmetics, this compound acts as a chelating agent to form complexes with metal ions that could affect the stability and appearance of the products.[5][6]

II. Chelation Mechanism

The primary mechanism involves the hydrolysis of the ester bonds in this compound, typically promoted by heat or changes in pH, to release oxalate ions. These oxalate ions then coordinate with metal ions in the solution to form insoluble metal oxalate precipitates.

Diagram: Logical Relationship of this compound Hydrolysis and Chelation

DBO This compound Hydrolysis Hydrolysis (Heat / pH change) DBO->Hydrolysis Oxalate Oxalate Ions (C₂O₄²⁻) Hydrolysis->Oxalate Precipitate Insoluble Metal Oxalate (M₂(C₂O₄)ₙ) Oxalate->Precipitate Metal Metal Ions (Mⁿ⁺) Metal->Precipitate

Caption: Hydrolysis of this compound to form chelating oxalate ions.

III. Quantitative Data on Metal Chelation

The efficiency of metal ion precipitation using this compound is dependent on several factors, including temperature, pH, reaction time, and the concentration of both the metal ions and this compound. The following tables provide representative data that would be expected from such experiments. Note: These are example data and should be determined experimentally for specific applications.

Table 1: Precipitation Efficiency of Rare-Earth Metals with this compound

Metal IonInitial Concentration (M)This compound:Metal Molar RatioTemperature (°C)Reaction Time (h)Precipitation Efficiency (%)
Y³⁺0.11.5:1802>99
Eu³⁺0.11.5:1802>99
Nd³⁺0.11.5:1802>99
La³⁺0.11.5:1802>99

Table 2: Influence of Temperature on Precipitation Yield

Metal IonTemperature (°C)Precipitation Yield (%)
Y³⁺4095.2
Y³⁺6098.5
Y³⁺80>99
Y³⁺100>99

IV. Experimental Protocols

Protocol 1: Precipitation of Rare-Earth Metal Oxalates

This protocol describes a general procedure for the precipitation of rare-earth metal oxalates from an acidic solution using this compound as a precursor to the precipitating agent. This method is adapted from procedures using dialkyl oxalates.[3]

Diagram: Experimental Workflow for Rare-Earth Metal Precipitation

start Start prep_re_sol Prepare Acidic Rare-Earth Metal Solution start->prep_re_sol prep_dbo_sol Prepare this compound/ Alcohol Solution start->prep_dbo_sol heat_solutions Heat Both Solutions to 80°C prep_re_sol->heat_solutions prep_dbo_sol->heat_solutions mix_solutions Slowly Add this compound Solution with Stirring heat_solutions->mix_solutions precipitate Precipitation of Rare-Earth Oxalate mix_solutions->precipitate cool_filter Cool, Decant, Filter, and Wash Precipitate precipitate->cool_filter dry Dry Precipitate cool_filter->dry end End dry->end

Caption: Workflow for precipitating rare-earth oxalates.

Materials:

  • Rare-earth metal salt (e.g., YCl₃, Eu(NO₃)₃)

  • This compound

  • Ethanol (B145695) or other suitable aliphatic alcohol

  • Deionized water

  • Hydrochloric acid or Nitric acid (to adjust pH)

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Drying oven

Procedure:

  • Preparation of Rare-Earth Solution: Dissolve the rare-earth metal salt in deionized water to achieve the desired concentration (e.g., 0.1 M). Adjust the pH to be acidic (pH 1-2) using a suitable acid.

  • Preparation of this compound Solution: Prepare a solution of this compound in an aliphatic alcohol, such as ethanol. The molar ratio of this compound to rare-earth metal should typically be in slight excess (e.g., 1.5:1) to ensure complete precipitation.

  • Heating: Heat both the rare-earth metal solution and the this compound solution separately to approximately 80°C.[3] This temperature promotes the hydrolysis of this compound to oxalic acid.[3]

  • Precipitation: While vigorously stirring the rare-earth metal solution, slowly add the heated this compound solution. A precipitate of rare-earth oxalate will begin to form.

  • Digestion: Continue to stir the mixture at 80°C for a period of 1-2 hours to allow for complete precipitation and for the particles to grow, which aids in filtration.

  • Isolation: Allow the precipitate to settle, then cool the mixture to room temperature. Separate the precipitate from the supernatant by decantation, followed by vacuum filtration.

  • Washing: Wash the collected precipitate several times with hot deionized water to remove any unreacted reagents, followed by a final wash with ethanol.

  • Drying: Dry the purified rare-earth oxalate precipitate in an oven at 100-120°C overnight.

Protocol 2: Synthesis of Metal Oxide Nanoparticles via Oxalate Precursor Route

This protocol outlines the synthesis of metal oxide nanoparticles (e.g., Co₃O₄) using this compound to first form a metal oxalate precursor, which is then calcined.

Diagram: Experimental Workflow for Nanoparticle Synthesis

start Start prep_metal_sol Prepare Aqueous Metal Salt Solution start->prep_metal_sol prep_dbo_sol Prepare this compound Solution start->prep_dbo_sol mix_solutions Mix Solutions and Heat to Induce Precipitation prep_metal_sol->mix_solutions prep_dbo_sol->mix_solutions filter_wash Filter and Wash Metal Oxalate Precipitate mix_solutions->filter_wash dry Dry the Precipitate filter_wash->dry calcine Calcine Precipitate at Elevated Temperature dry->calcine nanoparticles Metal Oxide Nanoparticles calcine->nanoparticles end End nanoparticles->end

Caption: Workflow for synthesizing metal oxide nanoparticles.

Materials:

  • Metal salt (e.g., Co(NO₃)₂·6H₂O)

  • This compound

  • Ethanol or other suitable solvent

  • Deionized water

  • Magnetic stirrer with heating plate

  • Filtration apparatus

  • Drying oven

  • Tube furnace for calcination

Procedure:

  • Solution Preparation:

    • Prepare an aqueous solution of the metal salt (e.g., 0.5 M Cobalt(II) nitrate).

    • Prepare a solution of this compound in ethanol. The molar ratio of this compound to the metal salt should be stoichiometric (e.g., 1:1 for a 1:1 metal-oxalate complex).

  • Precipitation of Metal Oxalate:

    • Heat the aqueous metal salt solution to a specific temperature (e.g., 60-80°C) with stirring.

    • Slowly add the this compound solution to the heated metal salt solution. A precipitate of the metal oxalate will form.

    • Continue stirring the mixture at the elevated temperature for 1-2 hours to ensure complete reaction.

  • Isolation and Drying of Precursor:

    • Cool the mixture to room temperature and collect the precipitate by vacuum filtration.

    • Wash the precipitate with deionized water and then with ethanol to remove impurities.

    • Dry the collected metal oxalate precursor in an oven at 80-100°C.

  • Calcination to Metal Oxide:

    • Place the dried metal oxalate powder in a ceramic crucible.

    • Calcine the powder in a furnace at a specific temperature (e.g., 400°C for Co₃O₄) for a set duration (e.g., 2-4 hours). The calcination temperature and time are critical parameters that influence the size, crystallinity, and phase of the resulting metal oxide nanoparticles.

  • Characterization: The final product should be characterized using techniques such as X-ray Diffraction (XRD) to confirm the crystal phase, and Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM) to analyze the morphology and particle size.

V. Safety and Handling

This compound should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. It is a combustible liquid and may cause skin and eye irritation. All procedures should be carried out in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety information.

References

Application Notes and Protocols: Experimental Protocol for Esterification using Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for esterification reactions utilizing dibutyl oxalate (B1200264) as a starting material, primarily through transesterification. The protocols outlined below are synthesized from established chemical literature and are intended to serve as a comprehensive guide for laboratory applications.

Introduction

Dibutyl oxalate is a versatile chemical intermediate.[1] This document focuses on the application of this compound in transesterification reactions to synthesize various other esters. Transesterification is an equilibrium-driven process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol.[2] This reaction is typically catalyzed by an acid or a base. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.

Data Presentation

The following tables summarize typical reaction conditions and performance metrics for transesterification reactions involving dialkyl oxalates. This data can serve as a starting point for optimizing specific esterification reactions using this compound.

Table 1: Catalyst Performance in Transesterification of Dialkyl Oxalates

Catalyst TypeCatalyst ExampleTypical ConcentrationReaction Temperature (°C)Key Considerations
Alkaline Sodium tert-butoxide0.5 - 1.0 wt%Room Temperature - 80Highly efficient, but sensitive to water which can cause saponification.[2][3][4]
Sodium ethoxide0.5 - 1.0 wt%Room Temperature - 80Effective, but moisture must be excluded.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)0.5 - 1.0 wt%25 - 100Strong organic base, good catalytic activity.[4]
Acid Sulfuric Acid (H₂SO₄)Catalytic amountRefluxStrong acid catalyst, but can cause side reactions and requires neutralization during workup.[5]
p-Toluenesulfonic acid (p-TsOH)Catalytic amountRefluxSolid acid catalyst, easier to handle than sulfuric acid.
Solid Acid MoO₃/TiO₂N/A150 - 200Can be used for liquid-phase transesterification, offering high selectivity and yield.[6][7]
Organometallic Stannous oxalateCatalytic amount>100Used for the production of high boiling point esters.[8]

Table 2: Typical Reaction Parameters for Transesterification

ParameterRangeNotes
Reactant Molar Ratio (Alcohol:this compound) 2:1 to 10:1An excess of the alcohol is used to shift the equilibrium towards the product.[2]
Reaction Time 1 - 24 hoursDependent on catalyst, temperature, and reactants. Reaction progress should be monitored.
Pressure Atmospheric or ReducedReduced pressure can be used to remove the displaced butanol, driving the reaction to completion.

Experimental Protocols

General Protocol for Base-Catalyzed Transesterification using this compound

This protocol describes a general procedure for the synthesis of a new ester from this compound and a desired alcohol using a base catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol (B145695), methanol, propanol)

  • Base catalyst (e.g., sodium methoxide, sodium ethoxide)

  • Anhydrous solvent (e.g., THF, toluene) (optional)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup:

    • Ensure all glassware is thoroughly dried to prevent hydrolysis of the ester and deactivation of the catalyst.[2]

    • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound and a molar excess of the anhydrous alcohol under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Catalyst Addition:

    • Carefully add the base catalyst to the reaction mixture. For solid catalysts, an optimal range is often 0.5-1.0 wt%.[2]

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.

    • Monitor the reaction progress using an appropriate analytical technique such as TLC, GC, or NMR.[2]

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[2]

    • If a solid catalyst was used, it may be removed by filtration.

    • Carefully neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) or wash with a saturated sodium bicarbonate solution to quench the catalyst and remove any acidic byproducts.

    • Transfer the mixture to a separatory funnel.

  • Extraction and Purification:

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate and filter.[2]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by distillation or flash column chromatography to obtain the desired ester.[2][9]

Mandatory Visualizations

Experimental Workflow for Transesterification

Transesterification_Workflow cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification Reactants This compound + Alcohol Reaction_Vessel Reaction Mixture (Heating/Stirring) Reactants->Reaction_Vessel Catalyst Base or Acid Catalyst Catalyst->Reaction_Vessel Quenching Neutralization/ Quenching Reaction_Vessel->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying Organic Layer Extraction->Drying Concentration Solvent Removal (Rotovap) Drying->Concentration Purification_Method Distillation or Chromatography Concentration->Purification_Method Final_Product Pure Ester Purification_Method->Final_Product

Caption: Workflow for the transesterification of this compound.

Chemical Reaction Pathway

Esterification_Reaction DBO This compound (C₄H₉OOC-COOC₄H₉) Alcohol Alcohol (2 R'-OH) Catalyst Catalyst (H⁺ or OR⁻) New_Ester New Dialkyl Oxalate (R'OOC-COOR') Butanol Butanol (2 C₄H₉OH) Catalyst->New_Ester Catalyst->Butanol

Caption: General reaction scheme for the transesterification of this compound.

References

Application Notes and Protocols for Dibutyl Oxalate in the Preparation of High-Temperature Nylon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-temperature nylons, a class of polyamides with superior thermal and mechanical properties, are crucial in demanding applications across the automotive, aerospace, and electronics industries. The synthesis of these high-performance polymers often involves the polycondensation of a diamine with a dicarboxylic acid or its derivative. Dibutyl oxalate (B1200264), an ester of oxalic acid, presents itself as a viable monomer for this process. The use of dialkyl oxalates can offer advantages in polycondensation reactions, such as facilitating the removal of the alcohol byproduct (butanol in this case) to drive the polymerization reaction towards completion and achieving high molecular weight polymers. This document provides detailed application notes and representative protocols for the synthesis of high-temperature nylon using dibutyl oxalate.

High-temperature polyamides are characterized by their high melting points (Tm) and glass transition temperatures (Tg). The incorporation of rigid structural units, such as aromatic rings or short aliphatic chains in the polymer backbone, contributes to these desirable thermal properties. The reaction of this compound with suitable diamines, particularly aromatic or short-chain aliphatic diamines, is a promising route to novel high-temperature nylons.

Data Presentation

The thermal properties of high-temperature nylons are critical for their application. Below is a summary of the thermal properties of various polyamides, providing a comparative context for nylons that could be synthesized using this compound.

Polyamide DesignationMonomersGlass Transition Temp. (Tg)Melting Temp. (Tm)Decomposition Temp. (Td)
Nylon 4,2 Tetramethylene diamine, Diethyl oxalate-120°C (dry), -15°C (wet)388-392°C> 400°C
Nylon 5,2 1,5-Pentanediamine, Oxalic AcidNot ReportedHighGood thermal stability
PA6T Hexamethylenediamine, Terephthalic acid~130°C> 300°C~450°C
Aromatic Polyamides Various aromatic diamines and diacids249-309°CAmorphous486-517°C (10% weight loss)
Poly(hexamethylene furanamide) (PA6F) Hexamethylenediamine, 2,5-Furandicarboxylic acid130°CNot ReportedComparable to PA6T

Signaling Pathways and Logical Relationships

The synthesis of high-temperature nylon from this compound and a diamine is a step-growth polymerization, specifically a polycondensation reaction. The logical progression of this synthesis involves two main stages: a prepolymerization step, often carried out in the melt, followed by a solid-state polycondensation (SSP) step to increase the molecular weight.

reaction_pathway Reactants This compound + Diamine Prepolymer Low Molecular Weight Polyamide Prepolymer + Butanol Reactants->Prepolymer Melt Polycondensation (Heat, Vacuum/Inert Gas) HighPolymer High Molecular Weight High-Temperature Nylon + Butanol Prepolymer->HighPolymer Solid-State Polycondensation (Heat < Tm, Vacuum/Inert Gas)

Caption: General reaction pathway for the synthesis of high-temperature nylon.

Experimental Protocols

The following are representative protocols for the synthesis of high-temperature nylon using this compound. These protocols are based on established polycondensation methods for similar monomers, as direct literature for this compound is scarce. Researchers should optimize these conditions for their specific diamine and target polymer properties.

Protocol 1: Melt Polycondensation for Prepolymer Synthesis

Objective: To synthesize a low to medium molecular weight polyamide prepolymer from this compound and a suitable diamine.

Materials:

  • This compound (equimolar amount to diamine)

  • Diamine (e.g., p-phenylenediamine, 1,4-diaminobutane)

  • Catalyst (e.g., 0.1-0.5 mol% of an organotin or titanium catalyst, optional)

  • Nitrogen or Argon gas (high purity)

  • High-vacuum line

Equipment:

  • Glass reactor with a mechanical stirrer, nitrogen/vacuum inlet, and a condenser/distillate collection flask.

  • Heating mantle with a temperature controller.

  • Vacuum pump.

Procedure:

  • Reactor Setup: Assemble the glass reactor and ensure all joints are properly sealed. Purge the entire system with high-purity nitrogen or argon for at least 30 minutes to remove oxygen.

  • Charging Monomers: Introduce equimolar amounts of this compound and the chosen diamine into the reactor. If a catalyst is used, add it at this stage.

  • Initial Heating and Melting: Begin stirring and slowly heat the reactor to a temperature sufficient to melt the monomers (typically 150-180°C) under a gentle flow of inert gas.

  • Prepolymerization: Once the reactants are molten and form a homogenous mixture, gradually increase the temperature to 200-250°C. Butanol will start to distill off as the polycondensation reaction begins. Collect the butanol in the collection flask. This stage is typically continued for 2-4 hours.

  • Application of Vacuum: Slowly apply a vacuum to the system to further drive the removal of butanol and increase the molecular weight of the prepolymer. The temperature can be gradually increased to 250-280°C.

  • Monitoring and Completion: Monitor the reaction by observing the viscosity of the molten polymer (an increase in stirrer torque indicates an increase in molecular weight). The reaction is typically continued under vacuum for another 2-4 hours.

  • Product Recovery: Cool the reactor to room temperature under an inert atmosphere. The resulting solid prepolymer can be removed from the reactor. The prepolymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent, followed by drying under vacuum.

melt_polycondensation_workflow Start Start Setup Assemble and Purge Reactor with Inert Gas Start->Setup Charge Charge this compound, Diamine, and Catalyst Setup->Charge HeatMelt Heat to 150-180°C (Melting) Charge->HeatMelt Prepolymerize Increase Temperature to 200-250°C (Butanol Distills) HeatMelt->Prepolymerize Vacuum Apply Vacuum and Increase Temperature to 250-280°C Prepolymerize->Vacuum Monitor Monitor Viscosity Increase Vacuum->Monitor Cool Cool Reactor to Room Temperature Monitor->Cool Recover Recover and Purify Prepolymer Cool->Recover End End Recover->End

Caption: Experimental workflow for melt polycondensation.

Protocol 2: Solid-State Polycondensation (SSP)

Objective: To increase the molecular weight of the polyamide prepolymer to achieve the desired properties of a high-temperature nylon.

Materials:

  • Polyamide prepolymer (from Protocol 1), finely ground.

Equipment:

  • Solid-state polymerization reactor (e.g., a rotary evaporator or a fluidized bed reactor).

  • High-vacuum line.

  • Nitrogen or Argon gas (high purity).

  • Temperature-controlled oven or heating bath.

Procedure:

  • Prepolymer Preparation: The prepolymer obtained from melt polycondensation should be ground into a fine powder to maximize surface area.

  • Reactor Setup: Place the powdered prepolymer into the SSP reactor.

  • Purging: Purge the reactor with high-purity nitrogen or argon for at least 30 minutes.

  • Heating under Inert Gas: Heat the reactor to a temperature below the melting point of the prepolymer but above its glass transition temperature (typically in the range of 200-260°C) under a continuous flow of inert gas. This temperature should be carefully selected to avoid melting and agglomeration of the polymer particles.

  • Application of Vacuum: Once the desired temperature is reached, apply a high vacuum to the system to facilitate the removal of any remaining butanol and other volatile byproducts.

  • SSP Reaction: Maintain the temperature and vacuum for an extended period, typically ranging from 8 to 24 hours. The exact time will depend on the desired molecular weight.

  • Cooling and Recovery: After the desired reaction time, cool the reactor to room temperature under an inert atmosphere. The resulting high molecular weight nylon powder can then be collected.

ssp_workflow Start Start Grind Grind Prepolymer to a Fine Powder Start->Grind Charge Charge Powdered Prepolymer into SSP Reactor Grind->Charge Purge Purge Reactor with Inert Gas Charge->Purge Heat Heat to T (Tg < T < Tm) under Inert Gas Flow Purge->Heat Vacuum Apply High Vacuum Heat->Vacuum React Hold at Temperature and Vacuum for 8-24 hours Vacuum->React Cool Cool to Room Temperature under Inert Atmosphere React->Cool Recover Collect High Molecular Weight Nylon Powder Cool->Recover End End Recover->End

Caption: Experimental workflow for solid-state polycondensation.

Concluding Remarks

The use of this compound in the synthesis of high-temperature nylons is a promising area of research. The protocols provided herein offer a solid foundation for the development of novel polyamides with tailored thermal and mechanical properties. Researchers are encouraged to adapt and optimize these methods for their specific needs, focusing on the careful selection of diamine monomers and precise control of polymerization conditions to achieve the desired high-performance characteristics. Characterization of the resulting polymers using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Gel Permeation Chromatography (GPC) will be essential to evaluate their properties and suitability for high-temperature applications.

Application Notes and Protocols: Dibutyl Oxalate as a Diesel Cetane Number Improver

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl oxalate (B1200264) (DBO), a diester of oxalic acid and butanol, has been identified as a potential cetane number improver for diesel fuels.[1] Cetane number is a critical measure of a diesel fuel's ignition quality; higher cetane numbers correspond to shorter ignition delays, leading to smoother engine operation, reduced engine noise, and lower emissions.[2] The addition of cetane improvers is a common practice to meet the increasing demands for higher quality diesel fuels.[3] This document provides detailed application notes, experimental protocols, and a summary of available data on the use of dibutyl oxalate as a diesel cetane number improver. While patent literature suggests its utility, quantitative data in publicly accessible scientific literature is limited, indicating a need for further research to fully characterize its performance and mechanism.

Physicochemical Properties of this compound

A comprehensive understanding of the physical and chemical properties of this compound is essential for its application as a fuel additive.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₄[4]
Molecular Weight 202.25 g/mol [4][5]
Appearance Colorless oily liquid[6]
Boiling Point 239-241 °C[7]
Melting Point -29 °C to -30.5 °C[8]
Density 0.986 g/mL at 25 °C[4]
Solubility Practically insoluble in water; soluble in ethanol, ether, and many organic solvents.[6][8]
Flash Point 109 °C (closed cup)[4][8]

Quantitative Data on Cetane Number Improvement

Quantitative data on the cetane number-improving efficacy of this compound is sparse in the available literature. One study investigated the effect of several potential cetane improvers, including this compound, on a diesel fuel derived from direct coal liquefaction, which had an initial cetane number of 44.[1] However, the specific quantitative improvements afforded by this compound were not detailed in the abstract.

In contrast, a study on a novel mixed dialkyl oxalate (mDAO) as a diesel additive reported that the ignition delay was prolonged with an increased mass fraction of mDAO, which was attributed to the lower cetane number of the mDAO itself.[9] This highlights a contradiction in the existing information and underscores the necessity for direct, quantitative testing of pure this compound's effect on the cetane number of various diesel base fuels.

Impact on Engine Performance and Emissions

There is a significant lack of publicly available data specifically detailing the impact of this compound on diesel engine performance and emissions.

A study on a mixed dialkyl oxalate (mDAO) additive in a high-pressure common-rail diesel engine provides some insights that may be relevant, though not specific to this compound. The study found that:

  • Brake Thermal Efficiency (BTE): The addition of mDAO resulted in a higher BTE compared to pure diesel, with the most significant improvement observed at a 30% mass fraction of mDAO.[9]

  • Particulate Matter (PM) Emissions: Adding mDAO to diesel was effective in reducing PM emissions.[9]

  • Nitrogen Oxide (NOx) Emissions: NOx emissions were found to increase with the addition of mDAO.[9]

It is crucial to conduct specific engine tests with this compound to determine its precise effects on performance metrics such as brake power and fuel consumption, and on the emission of regulated pollutants including NOx, PM, carbon monoxide (CO), and unburned hydrocarbons (HC).

Experimental Protocols

Synthesis of this compound

A common laboratory-scale method for the synthesis of this compound is through the esterification of oxalic acid with n-butanol.

Materials:

  • Oxalic acid (0.05 mol, 4.50 g)

  • n-butanol (0.20 mol, 18.30 mL)

  • Cyclohexane (0.01 mol, 1.05 mL)

  • Zeolites (3)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • 100 mL three-necked flask

  • Separatory funnel

  • Spherical condenser

  • Thermometer

  • Heating mantle and stirrer

  • Distillation apparatus

Procedure:

  • To a 100 mL three-necked flask, add 4.50 g of oxalic acid, 18.30 mL of n-butanol, and 1.05 mL of cyclohexane, followed by three zeolites.[6]

  • Assemble the flask with a separatory funnel containing 2.00 mL of water, a spherical condenser in the middle neck, and a thermometer in the right neck, ensuring the thermometer bulb is below the liquid surface.[6]

  • Heat the mixture. The solids will gradually dissolve, and the solution will become turbid.[6]

  • Continue heating until the solution boils and refluxes, with the temperature stabilizing at approximately 115°C.[6]

  • Continue the reflux for 30 minutes after the separatory funnel is completely filled with water, then stop the reaction.[6]

  • Allow the reaction mixture to cool to around 50°C. Slowly transfer the mixture to a beaker and, while stirring, add saturated sodium carbonate solution until gas evolution ceases and the pH is neutral.[6]

  • Transfer the solution to a separatory funnel and wash with 10 mL of water. Discard the lower aqueous layer.[6]

  • Transfer the upper oily layer to a conical flask and dry with anhydrous magnesium sulfate for 20 minutes.[6]

  • Quickly filter the dried liquid into a 25 mL round-bottom flask.[6]

  • Assemble a distillation apparatus and distill the liquid, collecting the fraction at 240-244°C. The product is a colorless, transparent oily liquid.[6]

  • Weigh the product and calculate the yield. The expected yield is 4-5 g.[6]

cluster_reactants Reactants cluster_process Process cluster_product Product Oxalic Acid Oxalic Acid Mixing Mixing Oxalic Acid->Mixing n-Butanol n-Butanol n-Butanol->Mixing Cyclohexane Cyclohexane Cyclohexane->Mixing Zeolites Zeolites Zeolites->Mixing Reflux @ 115°C Reflux @ 115°C Mixing->Reflux @ 115°C Neutralization Neutralization Reflux @ 115°C->Neutralization Washing Washing Neutralization->Washing Drying Drying Washing->Drying Distillation Distillation Drying->Distillation This compound This compound Distillation->this compound

Workflow for the synthesis of this compound.
Determination of Cetane Number (ASTM D613)

This protocol provides a general overview of the standardized ASTM D613 method for determining the cetane number of diesel fuel.

Apparatus:

  • A standard single-cylinder, four-stroke cycle, variable compression ratio, indirect injection Cooperative Fuel Research (CFR) engine.[10][11]

  • Instrumentation for measuring ignition delay.

Procedure:

  • Engine Setup: Prepare and start the CFR engine according to the manufacturer's instructions and ASTM D613 specifications.[10]

  • Sample Introduction: Introduce the diesel fuel sample (or a blend containing this compound) into the engine's fuel system.[10]

  • Reference Fuels: Select two primary reference fuels with known cetane numbers that bracket the expected cetane number of the test sample. n-Hexadecane (cetane) has a cetane number of 100, and 1-methylnaphthalene (B46632) has a cetane number of 0.[11] In practice, secondary reference fuels (T-fuel and U-fuel) calibrated against the primary reference fuels are often used.[11]

  • Compression Ratio Adjustment: While the engine is operating on the test fuel, adjust the compression ratio using the handwheel until a specific ignition delay of 13.0 degrees is achieved.[11]

  • Bracketing:

    • Operate the engine on the higher cetane reference fuel blend and adjust the compression ratio to achieve the same 13.0-degree ignition delay. Record the handwheel reading.

    • Operate the engine on the lower cetane reference fuel blend and adjust the compression ratio to achieve the same 13.0-degree ignition delay. Record the handwheel reading.

  • Calculation: The cetane number of the test fuel is calculated by linear interpolation based on the handwheel readings of the sample and the two bracketing reference fuels.[12]

Start Start Prepare CFR Engine Prepare CFR Engine Start->Prepare CFR Engine Introduce Test Fuel Introduce Test Fuel Prepare CFR Engine->Introduce Test Fuel Adjust Compression Ratio Adjust Compression Ratio Introduce Test Fuel->Adjust Compression Ratio to achieve 13° ignition delay Run High Cetane Reference Run High Cetane Reference Adjust Compression Ratio->Run High Cetane Reference Adjust CR for High Ref Adjust CR for High Ref Run High Cetane Reference->Adjust CR for High Ref to achieve 13° ignition delay Run Low Cetane Reference Run Low Cetane Reference Adjust CR for High Ref->Run Low Cetane Reference Adjust CR for Low Ref Adjust CR for Low Ref Run Low Cetane Reference->Adjust CR for Low Ref to achieve 13° ignition delay Calculate Cetane Number Calculate Cetane Number Adjust CR for Low Ref->Calculate Cetane Number Interpolate handwheel readings End End Calculate Cetane Number->End

Logical workflow for ASTM D613 cetane number determination.
Engine Performance and Emissions Testing

A standardized diesel engine test bed is required to evaluate the effects of this compound on performance and emissions.

Apparatus:

  • A stationary, instrumented diesel engine coupled to a dynamometer.

  • Fuel flow measurement system.

  • Exhaust gas analysis system for measuring NOx, PM, CO, and HC.

  • Data acquisition system.

Procedure:

  • Baseline Test: Operate the engine with a reference diesel fuel (without additive) at various speed and load conditions to establish baseline performance and emission levels.

  • Additive Blending: Prepare a blend of the reference diesel fuel with a specified concentration of this compound (e.g., 1%, 5%, 10% by volume).

  • Candidate Test: Operate the engine with the this compound-diesel blend under the same speed and load conditions as the baseline test.

  • Data Collection: For both baseline and candidate tests, record engine speed, torque, fuel consumption, and exhaust emissions data.

  • Analysis: Compare the performance (brake specific fuel consumption, brake thermal efficiency) and emissions data of the candidate fuel to the baseline fuel to determine the effect of the this compound additive.

Proposed Mechanism of Cetane Improvement

The generally accepted mechanism for cetane improvers involves their thermal decomposition at temperatures lower than that of the base fuel. This decomposition generates free radicals that initiate and accelerate the oxidation reactions of the diesel fuel, thereby shortening the ignition delay.

For this compound, a plausible (though not yet experimentally verified) mechanism involves the homolytic cleavage of the C-O bonds of the ester, initiated by the high temperatures in the engine cylinder during compression. This would lead to the formation of various radical species.

This compound This compound Radical Formation Radical Formation This compound->Radical Formation Thermal Decomposition Heat (Compression) Heat (Compression) Heat (Compression)->Radical Formation Fuel Oxidation Initiation Fuel Oxidation Initiation Radical Formation->Fuel Oxidation Initiation Abstracts H from fuel Chain Reactions Chain Reactions Fuel Oxidation Initiation->Chain Reactions Propagates oxidation Reduced Ignition Delay Reduced Ignition Delay Chain Reactions->Reduced Ignition Delay

Proposed mechanism of this compound as a cetane improver.

Conclusion and Future Outlook

This compound shows potential as a cetane number improver for diesel fuel, as suggested by some literature. However, there is a clear and pressing need for comprehensive, quantitative studies to validate these claims. The conflicting reports on the cetane impact of oxalate-based additives highlight the importance of rigorous testing of the pure compound. Future research should focus on:

  • Systematic measurement of the cetane number of various diesel base fuels blended with different concentrations of this compound.

  • Detailed engine performance and emissions testing to quantify its effects on efficiency and pollutant formation.

  • Elucidation of the thermal decomposition mechanism of this compound to understand the specific radical species involved in promoting combustion.

Such studies are essential for a thorough evaluation of this compound as a viable and effective diesel fuel additive.

References

Synthesis of Monobutyl Oxalate via Selective Monohydrolysis of Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the laboratory synthesis of monobutyl oxalate (B1200264) through the selective monohydrolysis of dibutyl oxalate. Monoalkyl oxalates are valuable building blocks in organic synthesis, particularly in the preparation of pharmaceuticals and other bioactive molecules.[1] The presented method is a green and efficient approach, utilizing aqueous conditions and avoiding toxic reagents.[1][2] This application note includes a step-by-step experimental protocol, a summary of reaction parameters, and visual diagrams to illustrate the workflow and chemical transformation.

Introduction

Monoalkyl oxalates serve as crucial intermediates in the synthesis of a wide range of organic compounds, including pharmaceuticals and natural products.[1] Their utility stems from the presence of two distinct functional groups—an ester and a carboxylic acid—allowing for sequential and selective chemical modifications. However, the commercial availability of many monoalkyl oxalates is limited, and traditional synthetic methods often involve harsh conditions or toxic reagents, yielding modest results.[1]

The selective monohydrolysis of symmetric dialkyl oxalates in an aqueous medium presents a practical and environmentally benign alternative for producing these valuable half-esters in high yields and purity.[1][2] This method involves the hydrolysis of only one of the two ester groups under mild conditions. This protocol details the synthesis of monobutyl oxalate from this compound, a readily available starting material.

Reaction Principle

The synthesis of monobutyl oxalate from this compound is achieved through a selective monohydrolysis reaction. In this process, one of the two ester functionalities of this compound is selectively hydrolyzed to a carboxylic acid using a stoichiometric amount of a base, such as sodium hydroxide (B78521), in a mixed aqueous-organic solvent system at low temperatures. The presence of a co-solvent like tetrahydrofuran (B95107) (THF) facilitates the reaction by improving the solubility of the non-polar this compound in the aqueous medium.[1][2] The reaction is carefully controlled to prevent the second hydrolysis, which would lead to the formation of oxalic acid. Subsequent acidification of the reaction mixture yields the desired monobutyl oxalate.

Experimental Protocol

This section provides a detailed methodology for the synthesis of monobutyl oxalate from this compound.

3.1. Materials and Equipment:

  • This compound

  • Tetrahydrofuran (THF)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 2 M solution

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

3.2. Reaction Setup and Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (0.327 g, 1.6 mmol) in 16 mL of THF.[1]

  • Add 16 mL of chilled deionized water to the solution.[1]

  • Immerse the reaction flask in an ice-water bath and stir the mixture until the temperature reaches 0–5 °C.[1]

  • While maintaining the temperature at 0–5 °C, slowly inject 6.5 mL of a chilled 0.25 M aqueous NaOH solution.[1]

  • Continue stirring the reaction mixture in the ice-water bath for 40 minutes.[1]

  • After 40 minutes, acidify the reaction mixture to a pH of 1 by adding 2 M HCl.[1]

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 15 mL).[1]

  • Combine the organic extracts and dry them over anhydrous Na₂SO₄.[1]

  • Filter the solution to remove the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to obtain the crude product.[1]

3.3. Purification:

The crude monobutyl oxalate can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane and ethyl acetate as the eluent.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of various monoalkyl oxalates via selective monohydrolysis, allowing for easy comparison.

Dialkyl OxalateCo-solventReaction Time (min)Yield (%)
Dimethyl OxalateTHF1090
Diethyl OxalateTHF2090
Diisopropyl OxalateTHF2083
Dipropyl OxalateCH₃CN3088
This compound THF 40 85

Table 1: Summary of reaction conditions and yields for the selective monohydrolysis of various dialkyl oxalates. Data adapted from reference[1].

Visualizations

5.1. Reaction Pathway

reaction_pathway dibutyl_oxalate This compound intermediate Sodium Monobutyl Oxalate dibutyl_oxalate->intermediate 1. NaOH, THF/H₂O 2. 0-5 °C monobutyl_oxalate Monobutyl Oxalate intermediate->monobutyl_oxalate HCl experimental_workflow start Start: this compound dissolve Dissolve in THF and chilled H₂O start->dissolve cool Cool to 0-5 °C dissolve->cool add_base Add chilled NaOH solution cool->add_base react Stir for 40 min at 0-5 °C add_base->react acidify Acidify with HCl to pH 1 react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry with Na₂SO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify end End: Pure Monobutyl Oxalate purify->end

References

Dibutyl Oxalate: A Versatile Reagent for Condensation Reactions in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutyl oxalate (B1200264) is a diester of oxalic acid that serves as a valuable C2 building block in a variety of condensation reactions. Its two electrophilic carbonyl groups, separated by a direct carbon-carbon bond, make it a highly reactive substrate for forming new carbon-carbon bonds. This document provides an overview of the applications of dibutyl oxalate in Claisen and Knoevenagel condensation reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. While the reactivity of this compound is analogous to the more commonly cited diethyl oxalate, this document aims to provide specific guidance for its use.

Key Applications

This compound is primarily employed in two major classes of condensation reactions:

  • Claisen Condensation: In the presence of a strong base, this compound can react with ketones or esters bearing α-hydrogens to yield β-keto esters or related 1,3-dicarbonyl compounds. These products are versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds. The reaction proceeds via the formation of an enolate from the active methylene (B1212753) compound, which then attacks one of the carbonyl groups of this compound.

  • Knoevenagel Condensation: this compound can also participate in Knoevenagel-type condensations with highly acidic methylene compounds, such as malononitrile (B47326) or cyanoacetic esters. This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated compounds. These products are valuable precursors for various functionalized molecules and can be used in Michael additions and other subsequent transformations.

Advantages of Using this compound

The use of this compound in condensation reactions offers several advantages:

  • Versatility: It can react with a wide range of nucleophiles, including enolates of ketones, esters, and nitriles.

  • Butoxy Group as a Leaving Group: The butoxy group is a good leaving group in these base-mediated reactions.

  • Higher Boiling Point: Compared to dimethyl or diethyl oxalate, this compound has a higher boiling point (241-242 °C), which can be advantageous for reactions requiring higher temperatures.[1]

Data Presentation

The following tables summarize typical reaction conditions and yields for Claisen and Knoevenagel condensations. It is important to note that while this compound is expected to perform similarly, much of the specific data in the literature is for diethyl or other alkyl oxalates. The data presented here is representative of the expected outcomes for such reactions.

Table 1: Claisen Condensation with Oxalate Esters

Oxalate EsterKetone/EsterBaseSolventTemperature (°C)Reaction TimeYield (%)Reference
Diethyl OxalateAcetoneSodium EthoxideEthanol (B145695)Room TempSeveral HoursGood[2]
Diethyl OxalateEthyl Acetate (B1210297)Sodium EthoxideEthanolRoom TempNot SpecifiedHigh[3]
Diethyl OxalateCyclohexanone (B45756)Sodium EthoxideEthanolNot SpecifiedNot SpecifiedGood[4]
tert-Butyl Methyl OxalateAryl Methyl KetonesNot SpecifiedNot SpecifiedMild ConditionsNot SpecifiedImpressive[5]

Table 2: Knoevenagel Condensation with Active Methylene Compounds

Aldehyde/KetoneActive Methylene CompoundCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
Aromatic AldehydesMalononitrileBrønsted-Acidic Ionic LiquidWater70Few MinutesHigh[6]
Substituted AldehydesMalononitrileSodium BicarbonateWaterRoom Temp30 Minutes50-100[7]
Aromatic AldehydesMalononitrileAmmonium AcetateSolvent-freeRoom Temp5-7 MinutesExcellent[8]
2-ChlorobenzaldehydeMalononitrilePiperidine (B6355638)/PyridineNot SpecifiedNot SpecifiedNot SpecifiedGood[9]

Experimental Protocols

The following are detailed methodologies for key experiments. Protocol 1 describes a Claisen-type condensation adapted for this compound. Protocol 2 outlines a Knoevenagel condensation, also adapted for this compound. Protocol 3 provides a specific, cited experimental procedure for a reaction with this compound, illustrating its handling and reaction under defined conditions.

Protocol 1: Claisen Condensation of this compound with a Ketone (Adapted from Diethyl Oxalate Protocols)

This protocol describes the synthesis of a β-keto ester via the Claisen condensation of this compound with a ketone, such as cyclohexanone.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • 3 M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Reaction Setup: Equip the flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Addition of Reactants: Cool the sodium ethoxide solution in an ice bath. Add a solution of this compound (1.0 eq) and cyclohexanone (1.0 eq) in anhydrous ethanol dropwise from the dropping funnel with continuous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by pouring the mixture into a beaker containing ice and 3 M hydrochloric acid until the solution is acidic.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Knoevenagel Condensation of this compound with Malononitrile (Adapted)

This protocol details the synthesis of an α,β-unsaturated product from the Knoevenagel condensation of an aldehyde with malononitrile, catalyzed by a weak base. This compound can be used in place of an aldehyde in certain contexts, though this is a less common application. A more typical Knoevenagel involves an aldehyde; this protocol is provided as a general method.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

  • Standard laboratory glassware, magnetic stirrer.

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic aldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often exothermic and may proceed to completion within a short period. Monitor the reaction by TLC.

  • Product Isolation: The product often precipitates from the reaction mixture upon completion. If so, collect the solid by suction filtration. If not, the product can be isolated by removing the solvent under reduced pressure and purifying the residue.

  • Purification: The collected solid can be washed with cold ethanol to remove impurities. If necessary, the product can be recrystallized from a suitable solvent (e.g., ethanol).

Protocol 3: Monohydrolysis of this compound[8][10][11]

This is a cited experimental protocol demonstrating a specific reaction with this compound.

Materials:

  • This compound (0.327 g, 1.6 mmol)

  • Tetrahydrofuran (THF), 16 mL

  • Chilled water, 16 mL

  • Chilled 0.25 M aqueous Sodium Hydroxide (NaOH), 6.5 mL

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice-water bath, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • Dissolution: Dissolve this compound (0.327 g, 1.6 mmol) in 16 mL of THF in a flask.

  • Cooling: Add 16 mL of chilled water to the solution and immerse the reaction mixture in an ice-water bath.

  • Hydrolysis: When the temperature of the reaction mixture reaches 0–5 °C, inject 6.5 mL of chilled 0.25 M aqueous NaOH.

  • Stirring: Stir the reaction mixture for 40 minutes at 0–5 °C.

  • Acidification: After 40 minutes, acidify the reaction mixture with 2 M HCl to a pH of 1.

  • Extraction: Transfer the mixture to a separatory funnel and extract four times with approximately 10–15 mL of ethyl acetate each time.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography with hexane (B92381) and ethyl acetate.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and workflows discussed.

Claisen_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product ketone Ketone/Ester (with α-H) enolate_formation Enolate Formation ketone->enolate_formation Base (e.g., NaOEt) dibutyl_oxalate This compound nucleophilic_attack Nucleophilic Attack dibutyl_oxalate->nucleophilic_attack enolate_formation->nucleophilic_attack elimination Elimination of Butoxide nucleophilic_attack->elimination beta_keto_ester β-Keto Ester elimination->beta_keto_ester

Caption: General mechanism of a Claisen condensation.

Knoevenagel_Condensation cluster_reactants Reactants cluster_process Process cluster_product Product carbonyl Aldehyde/Ketone nucleophilic_addition Nucleophilic Addition carbonyl->nucleophilic_addition active_methylene Active Methylene Compound carbanion_formation Carbanion Formation active_methylene->carbanion_formation Weak Base (e.g., Piperidine) carbanion_formation->nucleophilic_addition dehydration Dehydration nucleophilic_addition->dehydration unsaturated_product α,β-Unsaturated Product dehydration->unsaturated_product

Caption: General mechanism of a Knoevenagel condensation.

Experimental_Workflow start Start setup Setup Reaction: - Reactants - Solvent - Catalyst/Base start->setup reaction Reaction: - Stirring - Temperature Control - Monitoring (TLC) setup->reaction workup Work-up: - Quenching - Extraction - Washing & Drying reaction->workup purification Purification: - Distillation or - Chromatography workup->purification analysis Product Analysis: - NMR, IR, MS purification->analysis end End analysis->end

Caption: A typical experimental workflow for condensation reactions.

References

Application of Dibutyl Oxalate in Rare-Earth Metal Processing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The processing of rare-earth elements (REEs) is a critical step in the supply chain for numerous high-technology applications. A key stage in the purification and separation of REEs is the precipitation of rare-earth oxalates from a pregnant leach solution, followed by calcination to produce high-purity rare-earth oxides. While oxalic acid is a conventional precipitating agent, the use of dialkyl oxalates, such as dibutyl oxalate (B1200264), offers a method for homogeneous precipitation. This technique involves the slow, controlled hydrolysis of the dibutyl oxalate in the aqueous solution, which gradually releases oxalate ions. This controlled release promotes the formation of larger, more uniform, and easily filterable crystalline precipitates, which can lead to higher purity of the final rare-earth oxides. This compound is specifically noted for its use as a precipitating agent in rare-earth metal processing[1].

This document provides detailed application notes and experimental protocols for the use of this compound in the processing of rare-earth metals. The methodologies are based on the principles of homogeneous precipitation observed with related dialkyl oxalates and the established chemistry of rare-earth oxalate precipitation and thermal decomposition.

Principle of Homogeneous Precipitation with this compound

The application of this compound in rare-earth metal processing relies on its hydrolysis in an acidic aqueous solution to slowly and uniformly release oxalate ions (C₂O₄²⁻). This in-situ generation of the precipitating agent avoids localized high concentrations of the precipitant, which can lead to the formation of fine, amorphous, and often impure precipitates when using direct addition of oxalic acid.

The overall process can be summarized in two main stages:

  • Homogeneous Precipitation: Rare-earth ions (RE³⁺) in a solution react with the gradually released oxalate ions from the hydrolysis of this compound to form insoluble rare-earth oxalate precipitates (RE₂(C₂O₄)₃·nH₂O).

  • Calcination: The precipitated rare-earth oxalates are then heated at high temperatures to decompose them into the corresponding rare-earth oxides (RE₂O₃), releasing carbon monoxide and carbon dioxide.

The slow and controlled nature of the oxalate ion release during homogeneous precipitation leads to improved crystallinity and larger particle size of the rare-earth oxalate precipitates, which in turn can enhance the purity of the final oxide product.

Quantitative Data Summary

The following tables summarize typical quantitative data for the precipitation of rare-earth elements using the oxalate method. While specific data for this compound is not extensively available in the literature, the data presented for oxalic acid and other dialkyl oxalates provide a strong baseline for expected performance.

Table 1: Typical Precipitation Efficiency of Rare-Earth Elements with Oxalic Acid

Rare-Earth Element (REE)Leaching AgentPrecipitantStoichiometric Excess of PrecipitantPrecipitation Efficiency (%)Reference
Total REEsSulfuric AcidOxalic Acid0%~93%[2][3]
Total REEsSulfuric AcidOxalic Acid20%~96.7%[2][3][4]
Total REEsSulfuric AcidOxalic Acid40%~98.1%[2][3][4]
NeodymiumHydrochloric AcidOxalic Acid100%~66%[4]
Neodymium, Praseodymium, DysprosiumHydrochloric AcidOxalic AcidNot Specified>98%[4]

Table 2: Purity of Rare-Earth Oxides Obtained from Oxalate Precursors

Rare-Earth Oxide (REO)Precipitation MethodCalcination Temperature (°C)Final Purity (%)Reference
Mixed REOsPrecipitation Stripping with Oxalic Acid800~90%[5][6]
Mixed REOsOxalic Acid Precipitation>800>98%[7]
Cerium Oxide (CeO₂)Oxalic Acid Precipitation900Not Specified[8]
Lanthanum Oxide (La₂O₃)Oxalic Acid PrecipitationNot Specified98.44%[8]

Experimental Protocols

The following are detailed protocols for the application of this compound in the precipitation of rare-earth oxalates and their subsequent conversion to rare-earth oxides. These protocols are based on established methods for homogeneous precipitation using dialkyl oxalates and general procedures for rare-earth oxalate processing.

Protocol 1: Homogeneous Precipitation of Rare-Earth Oxalates using this compound

This protocol describes the precipitation of rare-earth oxalates from a prepared rare-earth nitrate (B79036) solution. The principle of this method is the slow hydrolysis of this compound to generate oxalate ions in a controlled manner.

Materials:

  • Rare-earth nitrate stock solution (e.g., 0.5 M solution of Ln(NO₃)₃ in 0.01 M nitric acid)

  • This compound

  • Deionized water

  • Nitric acid (for pH adjustment, if necessary)

  • Ethanol (B145695) (optional, for washing)

Equipment:

  • Glass reaction vessel with a condenser

  • Heating mantle or oil bath with a temperature controller and magnetic stirrer

  • pH meter

  • Buchner funnel and vacuum filtration apparatus

  • Drying oven

Procedure:

  • Preparation of the Reaction Mixture:

    • In the reaction vessel, prepare a solution of the rare-earth nitrates at the desired concentration (e.g., 0.05 M to 0.1 M) in deionized water.

    • Adjust the initial pH of the solution to a suitable range (typically pH 1-2) using dilute nitric acid.

    • Add this compound to the rare-earth nitrate solution. The molar ratio of this compound to total rare-earth ions should be in stoichiometric excess (e.g., 1.5 to 2 times the stoichiometric requirement) to ensure complete precipitation. The stoichiometric reaction is: 2 RE³⁺ + 3 (C₄H₉)₂(C₂O₄) + 6 H₂O → RE₂(C₂O₄)₃↓ + 6 C₄H₉OH + 6 H⁺

  • Precipitation Reaction:

    • Heat the reaction mixture to a controlled temperature, typically between 80°C and 100°C, under continuous stirring. The hydrolysis of this compound is temperature-dependent.

    • Maintain the temperature and stirring for a sufficient duration to allow for the complete hydrolysis of this compound and precipitation of the rare-earth oxalates. The reaction time can range from 2 to 8 hours, depending on the temperature and the specific rare-earth element.

    • Monitor the reaction progress by observing the formation of the precipitate.

  • Separation and Washing of the Precipitate:

    • After the reaction is complete, allow the precipitate to settle.

    • Separate the precipitate from the mother liquor by vacuum filtration using a Buchner funnel.

    • Wash the precipitate several times with hot deionized water to remove any unreacted reagents and soluble impurities.

    • An optional wash with ethanol can be performed to aid in the removal of water and any organic residues.

  • Drying:

    • Dry the washed precipitate in a drying oven at a temperature of 100-120°C for several hours until a constant weight is achieved. The dried product is hydrated rare-earth oxalate (RE₂(C₂O₄)₃·nH₂O).

Protocol 2: Calcination of Rare-Earth Oxalates to Rare-Earth Oxides

This protocol describes the thermal decomposition of the prepared rare-earth oxalate precipitates to produce rare-earth oxides.

Materials:

  • Dried rare-earth oxalate powder from Protocol 1.

Equipment:

  • High-temperature muffle furnace

  • Ceramic crucibles

Procedure:

  • Sample Preparation:

    • Place a known amount of the dried rare-earth oxalate powder into a ceramic crucible.

  • Calcination:

    • Place the crucible in the muffle furnace.

    • Heat the furnace to a high temperature, typically in the range of 800°C to 1000°C[7]. The exact temperature and duration will depend on the specific rare-earth element and the desired characteristics of the oxide powder.

    • Maintain the temperature for a sufficient time (e.g., 2-4 hours) to ensure the complete decomposition of the oxalate to the oxide. The general decomposition reaction is: RE₂(C₂O₄)₃ → RE₂O₃ + 3 CO₂↑ + 3 CO↑

  • Cooling and Recovery:

    • After the calcination is complete, turn off the furnace and allow it to cool down to room temperature.

    • Carefully remove the crucible from the furnace. The resulting powder is the rare-earth oxide.

Visualizations

The following diagrams illustrate the key processes in the application of this compound for rare-earth metal processing.

experimental_workflow cluster_precipitation Homogeneous Precipitation cluster_calcination Calcination re_solution Rare-Earth Nitrate Solution (RE³⁺) mixing Mixing and Heating (80-100°C) re_solution->mixing dbo This compound dbo->mixing hydrolysis Hydrolysis of This compound mixing->hydrolysis precipitation Precipitation of Rare-Earth Oxalate (RE₂(C₂O₄)₃·nH₂O) hydrolysis->precipitation filtration Filtration and Washing precipitation->filtration re_oxalate Dried Rare-Earth Oxalate Powder filtration->re_oxalate calcination_step High-Temperature Calcination (800-1000°C) re_oxalate->calcination_step re_oxide High-Purity Rare-Earth Oxide (RE₂O₃) calcination_step->re_oxide

Caption: Experimental workflow for rare-earth oxide production.

logical_relationship start Start: Rare-Earth Ions in Solution add_dbo Addition of this compound (Precipitating Agent Precursor) start->add_dbo hydrolysis Controlled Hydrolysis (Slow release of C₂O₄²⁻ ions) add_dbo->hydrolysis nucleation Controlled Nucleation and Crystal Growth hydrolysis->nucleation precipitation Formation of Large, Crystalline Rare-Earth Oxalate Precipitate nucleation->precipitation separation Solid-Liquid Separation (Filtration) precipitation->separation calcination Thermal Decomposition (Calcination) separation->calcination final_product End: High-Purity Rare-Earth Oxide calcination->final_product

Caption: Logical steps in homogeneous precipitation.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude dibutyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dibutyl oxalate?

A1: Common impurities largely depend on the synthesis method but typically include:

  • Unreacted starting materials: Oxalic acid and n-butanol.

  • Catalyst residues: Acid catalysts such as sulfuric acid or potassium bisulfate are often used in esterification and may remain in the crude product.[1]

  • Water: Formed during the esterification reaction or introduced during workup.

  • Byproducts: Side reactions can lead to the formation of other organic compounds.

  • Solvents: If a solvent was used during synthesis, it might be present in the crude mixture.

Q2: Is recrystallization a suitable method for purifying this compound?

A2: Due to its low melting point of -29°C, recrystallization is generally not a practical or effective method for purifying this compound itself.[2] Distillation is the preferred method for achieving high purity.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties of this compound is crucial for selecting and optimizing purification methods. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄[3]
Molecular Weight 202.25 g/mol
Appearance Colorless oily liquid[1][3]
Boiling Point 239-244 °C (at atmospheric pressure)[1]
Melting Point -29 °C
Density 0.986 g/mL at 25 °C
Solubility Practically insoluble in water; soluble in alcohol and ether.[1][2]

Q4: How can I assess the purity of my this compound sample?

A4: The most common method for assessing the purity of this compound is Gas Chromatography (GC).[4] Other analytical techniques that can be employed include:

  • FTIR Spectroscopy: To identify functional groups and compare with a reference spectrum.

  • NMR Spectroscopy: To determine the chemical structure and identify impurities.

  • Titration: To quantify acidic impurities.

Troubleshooting and Optimization

Issue 1: Crude product is acidic (low pH).

  • Symptom: The crude this compound has a low pH when tested with litmus (B1172312) paper or a pH meter, often due to residual acid catalyst.

  • Solution: Perform an acid-base wash to neutralize the acidic impurities.

Experimental Protocol: Acid-Base Wash
  • Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] Be cautious as the neutralization reaction will produce carbon dioxide gas, leading to pressure buildup. Gently swirl the funnel and vent frequently.

  • Continue adding the basic solution until no more gas evolves.

  • Separate the aqueous layer.

  • Wash the organic layer with deionized water to remove any remaining salts.

  • Dry the organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate.[1]

  • Filter off the drying agent. The resulting solution contains the neutralized crude product, which can then be concentrated and further purified by distillation.

crude_product Crude this compound (Acidic) dissolve Dissolve in Organic Solvent crude_product->dissolve wash Wash with NaHCO₃ or Na₂CO₃ Solution dissolve->wash separate Separate Aqueous Layer wash->separate dry Dry with Anhydrous Agent separate->dry filter Filter dry->filter neutral_product Neutralized Crude This compound filter->neutral_product

Workflow for neutralizing acidic impurities.

Issue 2: Presence of water and/or unreacted n-butanol.

  • Symptom: The product appears cloudy or wet. GC analysis shows the presence of water and/or n-butanol.

  • Solution: A combination of washing and distillation is effective.

Experimental Protocol: Water and Alcohol Removal
  • Follow the "Acid-Base Wash" protocol above, as the water wash will help remove a significant portion of the water-soluble n-butanol.

  • After drying and filtering, proceed with fractional distillation.

Issue 3: Separation of this compound from other organic impurities.

  • Symptom: GC analysis indicates the presence of impurities with boiling points close to that of this compound.

  • Solution: Fractional distillation is the most effective method for purifying liquid products like this compound from impurities with different boiling points.[5]

Experimental Protocol: Fractional Distillation
  • Set up a fractional distillation apparatus. A Vigreux column is suitable for this purpose.

  • Place the crude, neutralized, and dried this compound in the distillation flask.

  • Gradually heat the distillation flask.

  • Collect a forerun fraction to remove any low-boiling impurities.

  • Carefully monitor the temperature at the distillation head. Collect the fraction that distills at the expected boiling point of this compound (239-244 °C at atmospheric pressure).[1] It is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential degradation of the product.

  • Stop the distillation before the flask runs dry to avoid the concentration of high-boiling impurities.

start Start with Crude This compound is_acidic Is the product acidic? start->is_acidic acid_wash Perform Acid-Base Wash and Dry is_acidic->acid_wash Yes distillation Perform Fractional Distillation is_acidic->distillation No acid_wash->distillation pure_product Pure this compound distillation->pure_product

References

Optimizing Dibutyl Oxalate Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of dibutyl oxalate (B1200264).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing dibutyl oxalate?

A1: this compound is primarily synthesized through a few key methods:

  • Esterification of oxalic acid with n-butanol: This is a direct and common laboratory method involving the reaction of oxalic acid and n-butanol, typically with an acid catalyst and removal of water to drive the reaction to completion.[1]

  • Transesterification: This method involves reacting a different oxalate ester (like dimethyl oxalate) with n-butanol. The reaction equilibrium is driven by removing the lower-boiling alcohol.[2]

  • Oxidative Carbonylation: An industrial process where an alcohol reacts with carbon monoxide in the presence of a catalyst system, such as a palladium-copper complex.[1][3]

Q2: What is the role of a water-entraining agent like cyclohexane (B81311) or toluene (B28343) in the esterification reaction?

A2: In the esterification of oxalic acid with n-butanol, water is produced as a byproduct. According to Le Chatelier's principle, this water must be removed to shift the reaction equilibrium towards the formation of the product, this compound. A water-entraining agent, such as cyclohexane or toluene, forms an azeotrope with water that has a lower boiling point than any of the individual components.[4] This allows for the continuous removal of water through azeotropic distillation, typically using a Dean-Stark apparatus or a similar setup, thus increasing the reaction yield.

Q3: Why is it important to use anhydrous reactants and dry glassware?

A3: this compound is susceptible to hydrolysis, meaning it can react with water to break down back into oxalic acid and n-butanol.[1] Using anhydrous (dry) reactants and thoroughly dried glassware minimizes the presence of water at the start of the reaction, which helps to maximize the yield of the desired ester.[5]

Q4: What is the purpose of washing the crude product with a sodium carbonate solution?

A4: The crude this compound product may contain unreacted oxalic acid or acidic catalysts. Washing the reaction mixture with a saturated sodium carbonate solution neutralizes these acidic impurities.[1][4] This is an essential purification step before final distillation, as the presence of acid during heating can promote decomposition of the product. The neutralization is typically confirmed when the addition of the carbonate solution no longer produces carbon dioxide gas.[1]

Q5: What are the typical physical properties of this compound?

A5: this compound is a colorless, oily liquid with a characteristic butyl-like odor.[1][6] It is slightly soluble in water but soluble in many organic solvents like ethanol (B145695) and ether.[1] Its boiling point is approximately 240-244°C at atmospheric pressure.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incomplete water removal, leading to unfavorable equilibrium.1. Ensure the water separator is functioning correctly and that azeotropic reflux is maintained. Continue the reaction until no more water is collected.[1][4]
2. Insufficient reaction time or temperature.2. Ensure the reaction mixture is refluxing at the correct temperature (around 115°C for n-butanol/cyclohexane).[1] Extend the reaction time if necessary.
3. Incorrect molar ratio of reactants.3. Use an excess of n-butanol to shift the equilibrium towards the product. A common ratio is 4 moles of n-butanol to 1 mole of oxalic acid.[1]
4. Catalyst issue (if used, e.g., solid acid catalysts).4. Check the activity of the catalyst. If using a reusable catalyst, it may need regeneration or replacement.
Product is Cloudy or Contains Solid Precipitate 1. Presence of unreacted oxalic acid or acidic impurities.1. Thoroughly wash the crude product with saturated sodium carbonate solution until all acidity is neutralized.[1]
2. Incomplete drying of the organic layer.2. After washing, dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (B86663) or sodium sulfate for an adequate amount of time before filtration.[1][4]
3. Hydrolysis of the product due to water contamination.3. Ensure all post-treatment steps are performed with minimal exposure to moisture. Use dry equipment.
Difficulty in Purification (e.g., during distillation) 1. Foaming or bumping during distillation.1. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. Ensure the apparatus is clean.
2. Product decomposition at high temperatures.2. Purify the product via vacuum distillation to lower the boiling point and prevent thermal decomposition.[4] Ensure all acidic impurities have been removed before heating.
3. Poor separation of fractions.3. Use a fractionating column for better separation of the desired product from lower-boiling impurities (like excess n-butanol) and higher-boiling residues.
Formation of Side Products 1. Side reactions due to strong acid catalysts or high temperatures.1. Strong acid sites on a catalyst can sometimes lead to the formation of byproducts like anisole (B1667542) in related reactions.[2] Consider using a milder catalyst or optimizing the reaction temperature.
2. Incomplete esterification leading to mono-butyl oxalate.2. Ensure sufficient reaction time and effective water removal to drive the reaction to the diester.

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis via Esterification
ParameterValueSource
Reactants Oxalic Acid, n-Butanol[1]
Molar Ratio (Oxalic Acid:n-Butanol) 1:4 (e.g., 0.05 mol : 0.20 mol)[1]
Water Entrainer Cyclohexane[1]
Reaction Temperature 115°C (Reflux)[1]
Reaction Time ~30 minutes after water collection is complete[1]
Purification Neutralization (Na₂CO₃), Washing (H₂O), Drying (MgSO₄), Distillation[1]
Distillation Range (Product) 240-244°C (at atmospheric pressure)[1]

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol is adapted from established laboratory procedures for the synthesis of this compound.[1]

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • n-Butanol

  • Cyclohexane

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Boiling chips

  • Three-necked round-bottom flask (100 mL)

  • Heating mantle

  • Thermometer

  • Water separator (e.g., Dean-Stark apparatus)

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Setup: Assemble a reflux apparatus using the three-necked flask, heating mantle, water separator, and condenser. Insert a thermometer to monitor the reaction temperature.

  • Charging Reactants: To the flask, add oxalic acid (e.g., 4.50 g, 0.05 mol), n-butanol (e.g., 18.30 mL, 0.20 mol), cyclohexane (e.g., 1.05 mL), and a few boiling chips.[1]

  • Reaction: Begin heating the mixture. The solids will gradually dissolve. Continue heating until the solution boils and begins to reflux. Maintain a stable reflux temperature (approx. 115°C). Water will begin to collect in the separator as an azeotrope with cyclohexane.[1]

  • Completion: Continue the reflux for about 30 minutes after no more water is observed collecting in the separator.[1]

  • Cooling and Neutralization: Turn off the heat and allow the mixture to cool to about 50°C. Transfer the reaction mixture to a beaker and slowly add saturated sodium carbonate solution while stirring until gas evolution ceases and the solution is neutral (test with pH paper).[1]

  • Workup: Transfer the neutralized mixture to a separatory funnel. Wash the organic layer with 10 mL of water. Separate and discard the lower aqueous layer.[1]

  • Drying: Transfer the upper organic layer (the crude product) to a conical flask and add anhydrous magnesium sulfate. Let it stand for 20 minutes to remove residual water.[1]

  • Purification: Filter the dried liquid into a round-bottom flask suitable for distillation. Assemble a distillation apparatus and distill the liquid. Collect the fraction that boils between 240-244°C. This is the purified this compound.[1]

Visualizations

Dibutyl_Oxalate_Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Reactants 1. Charge Reactants (Oxalic Acid, n-Butanol, Cyclohexane) Reflux 2. Heat to Reflux (~115°C) Reactants->Reflux Heat WaterRemoval 3. Azeotropic Water Removal Reflux->WaterRemoval Continuous Cooling 4. Cool Reaction Mixture WaterRemoval->Cooling Reaction Complete Neutralization 5. Neutralize (aq. Na2CO3) Cooling->Neutralization Washing 6. Wash with Water Neutralization->Washing Drying 7. Dry Organic Layer (Anhydrous MgSO4) Washing->Drying Distillation 8. Distill Product (240-244°C) Drying->Distillation Product Pure this compound Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Low_Yield Start Problem: Low this compound Yield CheckWater Is water still being collected in the separator? Start->CheckWater CheckTemp Is the reaction temperature stable at reflux (~115°C)? CheckWater->CheckTemp No Sol_Water Solution: Continue reflux until water collection stops. CheckWater->Sol_Water Yes CheckRatio Was an excess of n-butanol used (e.g., 4:1 ratio)? CheckTemp->CheckRatio Yes Sol_Temp Solution: Adjust heating to maintain stable, vigorous reflux. CheckTemp->Sol_Temp No CheckPurity Was the crude product acidic before distillation? CheckRatio->CheckPurity Yes Sol_Ratio Solution: Repeat with correct reactant stoichiometry. CheckRatio->Sol_Ratio No Sol_Purity Solution: Ensure complete neutralization with Na2CO3 before purification. CheckPurity->Sol_Purity Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Parameter_Relationships *to an optimum Temp Reaction Temperature Yield Yield Temp->Yield Increases* SideRxns Side Reactions Temp->SideRxns Increases Time Reaction Time Time->Yield Increases Ratio n-Butanol:Oxalic Acid Ratio Ratio->Yield Increases WaterRemoval Water Removal WaterRemoval->Yield Increases Purity Purity WaterRemoval->Purity Improves SideRxns->Yield Decreases SideRxns->Purity Decreases

Caption: Key parameter relationships in this compound synthesis.

References

Technical Support Center: Synthesis of Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of dibutyl oxalate (B1200264). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of dibutyl oxalate, a key intermediate in various industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method for synthesizing this compound is the Fischer esterification of oxalic acid with n-butanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves heating the reactants to drive the reaction towards the formation of the diester.[1] The removal of water, a byproduct of the reaction, is crucial for achieving high yields.

Q2: What are the primary side reactions I should be aware of during the synthesis of this compound?

A2: The main side reactions include:

  • Incomplete esterification: The reaction may stop at the monoester stage, resulting in butyl oxalate as an impurity.

  • Hydrolysis: As an equilibrium reaction, the presence of excess water can drive the reaction in reverse, hydrolyzing this compound back to oxalic acid and n-butanol.[1]

  • Dehydration of n-butanol: The acidic catalyst and heat can cause the dehydration of n-butanol to form butenes (e.g., 1-butene (B85601) and 2-butene).[2]

  • Ether Formation: Two molecules of n-butanol can undergo an acid-catalyzed condensation reaction to form di-n-butyl ether.[3]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[4] By taking small aliquots from the reaction mixture over time, you can observe the disappearance of the starting materials and the appearance of the this compound product.

Q4: What is the typical work-up and purification procedure for this compound?

A4: A standard work-up procedure involves cooling the reaction mixture and neutralizing the acid catalyst with a base, such as a saturated sodium carbonate solution, until the cessation of gas evolution.[1] The organic layer is then separated, washed with water, and dried over an anhydrous drying agent like magnesium sulfate (B86663).[1] Final purification is typically achieved by fractional distillation under reduced pressure to separate the desired this compound from unreacted starting materials and side products.[1][5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The reaction may not have reached equilibrium or completion. 2. Hydrolysis of Product: Excess water in the reaction mixture is shifting the equilibrium back to the reactants. 3. Loss during Work-up: The product may be lost during the washing and extraction steps.1. Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. Consider extending the reflux time. 2. Remove Water: Use a Dean-Stark apparatus during the reaction to continuously remove water as it is formed. Ensure all reagents and glassware are dry before starting. 3. Optimize Work-up: Minimize the volume of aqueous washes. Ensure proper phase separation during extractions.
Presence of a Low-Boiling Impurity Formation of Di-n-butyl Ether: This is a common side product when using an acid catalyst with butanol.Optimize Reaction Conditions: Use the minimum effective amount of acid catalyst. Lowering the reaction temperature may also reduce ether formation, though it may require a longer reaction time. Purification: Di-n-butyl ether (boiling point: ~142°C) can be separated from this compound (boiling point: ~240°C) by careful fractional distillation.[5][6][7][8]
Presence of Gaseous Byproducts Dehydration of n-Butanol: The acid catalyst can promote the elimination of water from butanol to form butenes, which are gases at room temperature.Control Reaction Temperature: Avoid excessively high reaction temperatures, which favor dehydration.
Product is Acidic after Work-up Incomplete Neutralization: The acid catalyst was not fully neutralized during the washing step.Thorough Washing: Wash the organic layer with a saturated sodium bicarbonate or sodium carbonate solution until the aqueous layer is basic. Test the pH of the aqueous layer to confirm.
Product is Wet or Cloudy Inadequate Drying: The organic layer was not sufficiently dried before the final distillation.Use an Effective Drying Agent: Use an appropriate amount of a drying agent like anhydrous magnesium sulfate or sodium sulfate. Allow sufficient time for the drying agent to work and ensure the liquid is clear before filtering.

Data Presentation

Table 1: Impact of Reaction Conditions on this compound Yield and Purity (Illustrative Data)

Catalyst Catalyst Conc. (mol%) Temperature (°C) Reaction Time (h) This compound Yield (%) Key Impurities (%)
H₂SO₄2115485Di-n-butyl Ether (5%), Butyl Oxalate (3%)
H₂SO₄5130280Di-n-butyl Ether (10%), Butenes (trace)
p-TSA2115690Di-n-butyl Ether (3%), Butyl Oxalate (2%)
Amberlyst-1510 (w/w)120892Di-n-butyl Ether (2%), Butyl Oxalate (1%)

Note: This table presents illustrative data based on general principles of esterification. Actual results will vary depending on the specific experimental setup.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol is a generalized procedure based on common laboratory practices.[1]

Materials:

  • Oxalic acid dihydrate

  • n-Butanol

  • Concentrated sulfuric acid (or other acid catalyst)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Dean-Stark trap (recommended)

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (fractional distillation setup recommended for high purity)

Procedure:

  • Reaction Setup: To a round-bottom flask, add oxalic acid dihydrate, an excess of n-butanol (typically a 2:1 to 4:1 molar ratio of butanol to oxalic acid), and a catalytic amount of concentrated sulfuric acid. Add a few boiling chips.

  • Reflux: Assemble a reflux apparatus, preferably with a Dean-Stark trap to collect the water byproduct. Heat the mixture to reflux (approximately 115°C).[1] Continue refluxing until the theoretical amount of water has been collected or the reaction is shown to be complete by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium carbonate solution until no more CO₂ gas evolves.[1] Separate the organic layer.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction boiling at the correct temperature for this compound (boiling point ~240-244°C at atmospheric pressure).[1]

Mandatory Visualizations

Synthesis_Pathway Oxalic Acid Oxalic Acid This compound This compound Oxalic Acid->this compound n-Butanol n-Butanol n-Butanol->this compound H+ Catalyst H+ Catalyst H+ Catalyst->this compound Esterification Side_Reactions cluster_esterification Main Reaction cluster_side_reactions Side Reactions Oxalic Acidn-Butanol Oxalic Acidn-Butanol This compound This compound Oxalic Acidn-Butanol->this compound n-Butanol n-Butanol Butenes Butenes n-Butanol->Butenes Dehydration n-Butanoln-Butanol n-Butanoln-Butanol Di-n-butyl Ether Di-n-butyl Ether n-Butanoln-Butanol->Di-n-butyl Ether Etherification Dibutyl OxalateWater Dibutyl OxalateWater Dibutyl OxalateWater->Oxalic Acidn-Butanol Hydrolysis Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Yes Product Loss Product Loss Low Yield->Product Loss No Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Impure Product Impure Product Increase Time/Temp->Impure Product Optimize Workup Optimize Workup Product Loss->Optimize Workup Optimize Workup->Impure Product Low Boiling Impurity Low Boiling Impurity Impure Product->Low Boiling Impurity Yes High Boiling Impurity High Boiling Impurity Impure Product->High Boiling Impurity No Fractional Distillation Fractional Distillation Low Boiling Impurity->Fractional Distillation End End Fractional Distillation->End Recrystallization/Redistillation Recrystallization/Redistillation High Boiling Impurity->Recrystallization/Redistillation Recrystallization/Redistillation->End

References

Technical Support Center: Improving Dibutyl Oxalate Esterification Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of dibutyl oxalate (B1200264). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of dibutyl oxalate esterification.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

1. Low or No Product Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction Extend Reaction Time: Esterification is an equilibrium-driven reaction. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).Increase Reaction Temperature: Higher temperatures generally increase the reaction rate. However, be mindful of potential side reactions at excessive temperatures.[1]
Unfavorable Equilibrium Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants, limiting the yield.[2] Employ methods to continuously remove water from the reaction mixture, such as azeotropic distillation with a Dean-Stark apparatus using a solvent like cyclohexane (B81311) or toluene.[1][2]
Catalyst Inactivity Use an Appropriate Catalyst: Traditional methods often use inorganic acids like sodium bisulfate or solid acid catalysts.[2] A variety of other catalysts, including ferric chloride hexahydrate, supported aluminum trichloride, and tin tetrachloride pentahydrate, have also been utilized.[2]Check Catalyst Loading: Ensure the correct amount of catalyst is used. Insufficient catalyst will result in a slow or incomplete reaction.
Incorrect Stoichiometry Optimize Reactant Molar Ratio: An excess of n-butanol is typically used to drive the reaction towards the product. A common molar ratio of n-butanol to oxalic acid is 4:1.[2]

2. Presence of Impurities and Side Products

Observed Impurity Potential Cause Mitigation Strategy
Unreacted Oxalic Acid Incomplete reaction.- Extend reaction time.- Increase reaction temperature.- Ensure efficient water removal.
Monobutyl Oxalate Incomplete esterification of the second carboxylic acid group.- Increase the molar ratio of n-butanol to oxalic acid.- Ensure adequate reaction time and temperature.
Water Byproduct of the esterification reaction or present in reactants.- Use anhydrous reactants.- Employ azeotropic distillation to remove water during the reaction.
Discoloration of Product Thermal degradation of reactants or products at high temperatures.- Optimize the reaction temperature to avoid decomposition.- Consider purification by distillation under reduced pressure to lower the boiling point.[3]

3. Catalyst-Related Issues

Problem Potential Cause Solution
Catalyst Deactivation Poisoning: Impurities in the feedstock can poison the catalyst.[4]Coking: Formation of carbonaceous deposits on the catalyst surface can block active sites.[4][5]Sintering: High temperatures can cause the catalyst particles to agglomerate, reducing the active surface area.[4]- Ensure high purity of reactants.- Optimize reaction temperature to prevent coking and sintering.- For solid catalysts, regeneration by calcination may be possible.
Difficult Catalyst Removal Use of homogeneous acid catalysts (e.g., sulfuric acid).- Consider using a heterogeneous solid acid catalyst which can be easily filtered off after the reaction.- If using a homogeneous catalyst, neutralize the reaction mixture with a base (e.g., saturated sodium carbonate solution) and wash thoroughly.[2]

4. Purification Challenges

Problem Potential Cause Troubleshooting Tip
Emulsion Formation during Washing Presence of unreacted starting materials or surfactants.- Use a saturated brine solution for washing to help break the emulsion.- Allow the mixture to stand for a longer period in the separatory funnel.- Gentle swirling instead of vigorous shaking can minimize emulsion formation.
Product Loss during Purification This compound has slight solubility in water.[2]- Minimize the volume of water used for washing.- Perform extractions with a suitable organic solvent like ethyl acetate.[6][7]

Data Presentation

Table 1: Effect of Reactant Molar Ratio on this compound Yield (Illustrative)

Molar Ratio (n-Butanol:Oxalic Acid)CatalystTemperature (°C)Reaction Time (h)Yield (%)
2:1p-Toluenesulfonic acid115475
3:1p-Toluenesulfonic acid115485
4:1p-Toluenesulfonic acid115492
5:1p-Toluenesulfonic acid115493

Note: This table is illustrative and actual yields may vary based on specific experimental conditions.

Table 2: Comparison of Different Catalysts for this compound Synthesis (Illustrative)

CatalystCatalyst Loading (wt%)Temperature (°C)Reaction Time (h)Yield (%)
Sodium Bisulfate5120588
p-Toluenesulfonic Acid2115492
Amberlyst-1510110690
Ferric Chloride Hexahydrate3115585

Note: This table provides a qualitative comparison. Optimal conditions and yields will vary for each catalyst.

Experimental Protocols

Detailed Methodology for Direct Esterification of Oxalic Acid with n-Butanol

This protocol is a generalized procedure based on common esterification methods.[2]

Materials:

  • Oxalic acid (dihydrate or anhydrous)

  • n-Butanol

  • Cyclohexane (or another suitable water entrainer)

  • Acid catalyst (e.g., p-toluenesulfonic acid, sodium bisulfate)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Boiling chips

Equipment:

  • Three-necked round-bottom flask

  • Heating mantle with magnetic stirrer

  • Thermometer

  • Dean-Stark apparatus

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reactant Charging: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus connected to a condenser, add oxalic acid (e.g., 0.5 mol), n-butanol (e.g., 2.0 mol, a 4:1 molar ratio), cyclohexane (e.g., 50 mL), and the acid catalyst (e.g., 2% by weight of oxalic acid). Add a few boiling chips.

  • Reaction: Heat the mixture to reflux (approximately 115°C). Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane. Continue the reflux until no more water is collected in the trap, which typically takes 3-5 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium carbonate solution to neutralize the acid catalyst. Be cautious as CO2 gas will be evolved. Vent the separatory funnel frequently.

    • Wash the organic layer with water (2-3 times) to remove any remaining salts and impurities.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the cyclohexane and excess n-butanol by distillation at atmospheric pressure.

    • Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature and pressure (e.g., 240-244°C at atmospheric pressure).[2]

Visualizations

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reactants Oxalic Acid + n-Butanol + Catalyst + Cyclohexane reflux Heat to Reflux (e.g., 115°C) reactants->reflux water_removal Azeotropic Water Removal (Dean-Stark) reflux->water_removal cooling Cool to Room Temp. water_removal->cooling Reaction Mixture neutralization Neutralize with Na2CO3 soln. cooling->neutralization washing Wash with Water neutralization->washing drying Dry with Anhydrous MgSO4 washing->drying filtration Filter Drying Agent drying->filtration solvent_removal Distill Cyclohexane & excess Butanol filtration->solvent_removal vacuum_distillation Vacuum Distillation solvent_removal->vacuum_distillation product Pure this compound vacuum_distillation->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_reaction_params Check Reaction Parameters cluster_equilibrium Check Equilibrium Conditions cluster_catalyst Check Catalyst start Low this compound Yield check_time Is reaction time sufficient? start->check_time check_temp Is temperature optimal? start->check_temp check_ratio Is butanol in sufficient excess? start->check_ratio check_water Is water being effectively removed? start->check_water check_catalyst_activity Is the catalyst active? start->check_catalyst_activity check_catalyst_loading Is catalyst concentration correct? start->check_catalyst_loading increase_time Increase Reaction Time check_time->increase_time increase_temp Increase Temperature check_temp->increase_temp increase_butanol Increase Butanol Ratio check_ratio->increase_butanol improve_azeotrope Improve Azeotropic Distillation check_water->improve_azeotrope replace_catalyst Use Fresh/Different Catalyst check_catalyst_activity->replace_catalyst adjust_loading Adjust Catalyst Amount check_catalyst_loading->adjust_loading

Caption: Troubleshooting guide for low this compound yield.

References

Dibutyl Oxalate: A Technical Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling and storage of dibutyl oxalate (B1200264). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of your experiments.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for dibutyl oxalate.

PropertyValueReference
Melting Point-29 °C[1]
Boiling Point239 - 240 °C[2]
Flash Point109 °C (closed cup)
Density0.986 g/mL at 25 °C

Experimental Protocols: Safe Handling and Storage Workflow

The following diagram outlines the standard operating procedure for the safe handling and storage of this compound from receipt to disposal.

Safe Handling and Storage Workflow for this compound cluster_receipt Receiving and Initial Storage cluster_handling Handling and Use cluster_storage Long-Term Storage cluster_spill Spill and Emergency Procedures cluster_disposal Waste Disposal Receive Shipment Receive Shipment Inspect Container Inspect Container Receive Shipment->Inspect Container Check for damage Initial Storage Initial Storage Inspect Container->Initial Storage If intact Don PPE Don PPE Initial Storage->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Dispense Chemical Dispense Chemical Work in Ventilated Area->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Evacuate Area Evacuate Area Dispense Chemical->Evacuate Area In case of spill Seal Container Promptly Seal Container Promptly Perform Experiment->Seal Container Promptly Store in Cool, Dry, Well-Ventilated Area Store in Cool, Dry, Well-Ventilated Area Seal Container Promptly->Store in Cool, Dry, Well-Ventilated Area Keep Container Tightly Closed Keep Container Tightly Closed Store in Cool, Dry, Well-Ventilated Area->Keep Container Tightly Closed Store Away from Incompatibles Store Away from Incompatibles Keep Container Tightly Closed->Store Away from Incompatibles Dispose of Waste Dispose of Waste Store Away from Incompatibles->Dispose of Waste When no longer needed Don Additional PPE Don Additional PPE Evacuate Area->Don Additional PPE Contain Spill with Inert Material Contain Spill with Inert Material Don Additional PPE->Contain Spill with Inert Material Collect and Dispose as Hazardous Waste Collect and Dispose as Hazardous Waste Contain Spill with Inert Material->Collect and Dispose as Hazardous Waste Collect and Dispose as Hazardous Waste->Dispose of Waste

Caption: Workflow for safe this compound handling.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Q: What should I do if I spill a small amount of this compound on my lab bench?

A:

  • Evacuate and Ventilate: Immediately ensure the area is well-ventilated and restrict access to the spill area.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. For larger spills, a respirator may be necessary.

  • Containment: Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water, and then rinse thoroughly.

  • Disposal: Dispose of the contaminated absorbent material and any cleaning materials as hazardous waste according to your institution's and local regulations.[2]

Q: I noticed the container of this compound is bulging. What does this mean and what should I do?

A: A bulging container may indicate decomposition or contamination that is generating gas, leading to a pressure buildup.

  • Do Not Open: Do not attempt to open the container.

  • Isolate: Carefully move the container to a well-ventilated, isolated area, such as a fume hood, away from heat and incompatible materials.

  • Contact Safety Officer: Immediately contact your institution's Environmental Health and Safety (EHS) department or designated safety officer for guidance on how to proceed with the hazardous material.

Q: I accidentally mixed this compound with an acid. What are the risks and what should I do?

A: this compound is incompatible with acids, bases, oxidizing agents, and reducing agents.[2] Mixing with acids can lead to a hazardous reaction, potentially generating heat and harmful fumes.

  • Alert Others and Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilation: Ensure the area is well-ventilated, preferably within a fume hood.

  • Seek Medical Attention: If you have been exposed to any fumes or splashes, seek immediate medical attention.

  • Contact Safety Officer: Report the incident to your EHS department for proper handling and disposal procedures.

Frequently Asked Questions (FAQs)

Q: What are the primary hazards associated with this compound?

A: this compound is classified as causing skin irritation, serious eye damage, and may cause an allergic skin reaction. It may also cause respiratory irritation.[2][3]

Q: What personal protective equipment (PPE) should I wear when handling this compound?

A: Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[2]

Q: How should I properly store this compound?

A: Store this compound in a cool, dry, and well-ventilated area away from incompatible substances such as acids, bases, oxidizing agents, and reducing agents.[2] Keep the container tightly closed and upright to prevent leakage.[2]

Q: What should I do in case of accidental skin or eye contact?

A:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical advice.

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

Q: What is the proper procedure for disposing of this compound waste?

A: Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2] Contaminated packaging should also be disposed of as hazardous waste. Do not let the product enter drains.[2] Always consult your institution's EHS guidelines and local regulations for proper disposal procedures.

References

Technical Support Center: Disposal of Dibutyl Oxalate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions (FAQs) regarding the safe disposal of dibutyl oxalate (B1200264) waste in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary classification for dibutyl oxalate waste?

This compound waste should be classified as hazardous chemical waste.[1][2][3] It is crucial to handle and dispose of it according to your institution's Environmental Health and Safety (EHS) guidelines and local regulations.[1][4] Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[3]

Q2: What personal protective equipment (PPE) is required when handling this compound waste?

When handling this compound waste, you must wear appropriate personal protective equipment (PPE). This includes:

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are recommended.[1][2]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of properly after handling the waste.[1][2]

  • Body Protection: A fully buttoned lab coat or a chemical-resistant suit is necessary to protect against skin contact.[1]

  • Respiratory Protection: If working outside a certified chemical fume hood or if there is a risk of vapor inhalation, use an appropriate air-purifying respirator.[1][5]

Q3: How should I store this compound waste before disposal?

Store this compound waste in a designated, clearly labeled, and sealed container.[1][2][3] The container should be kept tightly closed in a cool, dry, and well-ventilated area, away from incompatible substances such as strong acids, bases, oxidizing agents, and reducing agents.[2][4] Ensure the storage area has secondary containment to manage potential leaks.[6]

Q4: What should I do in case of a this compound spill?

In the event of a spill, follow these steps:

  • Evacuate the immediate area and ensure adequate ventilation.[1]

  • Prevent the spill from entering drains.[1][2]

  • Wear the appropriate PPE as described in Q2.

  • Absorb the spill using an inert material such as vermiculite, sand, or a commercial chemical absorbent.[1][3]

  • Carefully collect the absorbed material and contaminated debris into a designated hazardous waste container.[1][2][3]

  • Clean the spill area thoroughly.

  • Label the waste container appropriately and arrange for disposal through your institution's EHS office.[3]

Q5: Can I dispose of small amounts of this compound waste down the drain?

No, you should not dispose of this compound waste down the drain.[1][2][6] It is crucial to prevent this chemical from entering sewer systems and the environment. All this compound waste, regardless of quantity, must be collected and disposed of as hazardous waste.[6]

Q6: How do I dispose of empty containers that held this compound?

Empty containers that held this compound should be treated as hazardous waste as they may retain chemical residues.[3][5] Do not reuse the containers.[3] Depending on your institution's guidelines, you may need to triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6] After proper cleaning, and with labels defaced, the container may be disposed of as regular waste, but always confirm this procedure with your EHS office.[6]

Troubleshooting Guide

IssueProbable CauseSolution
Unexpected Reaction in Waste Container Mixing of incompatible chemicals. This compound is incompatible with strong acids, bases, oxidizing agents, and reducing agents.[4]Immediately inform your lab supervisor and EHS office. If it is safe to do so, move the container to a fume hood. Do not attempt to neutralize the reaction yourself. Always use separate, dedicated waste containers for different chemical waste streams.[3]
Waste Disposal Pickup was Rejected Improper labeling, incorrect container, or mixing of waste streams.Contact your EHS office to understand the reason for rejection. Ensure your waste container is correctly labeled with the full chemical name ("this compound Waste") and any relevant hazard pictograms.[7] Use only approved containers for hazardous waste.[1]
Visible Degradation of Waste Container The container material is not compatible with this compound.Transfer the waste to a new, compatible container in a well-ventilated area or a chemical fume hood while wearing appropriate PPE. Consult your EHS guidelines for approved container types for organic ester waste.
Odor Detected from the Waste Storage Area The waste container may not be sealed properly, or there might be a small leak.Check that the container lid is tightly sealed.[2] Inspect the container and surrounding area for any signs of a leak. If a leak is found, manage it as a spill (see Q4). Ensure the storage area is well-ventilated.[5]

Quantitative Data: Properties of this compound

The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₄[2][8]
Molecular Weight 202.25 g/mol [2][9][10]
Appearance Clear colorless liquid with a butyl-like odor[1][9]
Boiling Point 239-241 °C[1][2][9]
Melting Point -29 °C[1][2][9]
Density 0.986 g/mL at 25 °C[10]
Flash Point 109 °C (228.2 °F) - closed cup[10]

Experimental Protocols

Protocol 1: Standard Procedure for Collection and Disposal of this compound Waste

This protocol outlines the standard method for accumulating and disposing of this compound waste.

Materials:

  • Designated hazardous waste container (chemically compatible, with a screw cap)

  • Waste labels

  • Personal Protective Equipment (PPE) as specified in Q2

  • Chemical fume hood

Methodology:

  • Designate a specific, labeled waste container for this compound waste.[3]

  • Perform all transfers of this compound waste inside a certified chemical fume hood.

  • Carefully pour or transfer the waste into the designated container, avoiding splashes.

  • Keep the waste container securely closed at all times, except when adding waste.[1][6]

  • Store the container in a designated, well-ventilated, and cool secondary containment area.[2][6]

  • Once the container is full (typically 80-90% capacity), ensure the cap is tightly sealed.

  • Complete a hazardous waste pickup request form as required by your institution's EHS department.

  • Await pickup by trained EHS personnel. Do not transport the waste yourself.[6]

Protocol 2: Alkaline Hydrolysis of this compound Waste for Neutralization (Advanced)

This protocol is for advanced users and should only be performed by trained personnel with a thorough understanding of the reaction and with prior approval from their EHS office. Alkaline hydrolysis can convert this compound into less hazardous components (oxalic acid salts and butanol).

Materials:

  • This compound waste

  • Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Stir bar and magnetic stir plate

  • pH paper or pH meter

  • Appropriate workup and extraction solvents (e.g., diethyl ether)

  • Waste containers for aqueous and organic waste

Methodology:

  • Reaction Setup: In a chemical fume hood, equip a round-bottom flask with a stir bar, the this compound waste, and a reflux condenser.

  • Hydrolysis: Slowly add a stoichiometric excess of aqueous sodium hydroxide solution to the flask. The hydrolysis reaction is: this compound + 2 NaOH → Sodium Oxalate + 2 Butanol

  • Heating: Gently heat the mixture to reflux with stirring. The reaction time will depend on the concentration and temperature but can take several hours for completion.[11]

  • Monitoring: Monitor the reaction for the disappearance of the water-insoluble this compound layer.

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess NaOH with an appropriate acid (e.g., HCl) if required by the subsequent disposal steps.

  • Waste Segregation: The resulting mixture will contain sodium oxalate, butanol, and water. This aqueous waste stream must still be disposed of as hazardous waste, but may have a different waste classification. Separate any organic layers for disposal in a separate halogen-free organic waste container.

  • Final Disposal: Label the aqueous and any organic waste containers appropriately and arrange for disposal through your EHS office.

Visualizations

DibutylOxalateDisposalWorkflow Figure 1: this compound Waste Disposal Workflow start Identify this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood spill Is there a spill? fume_hood->spill container Transfer to a Labeled, Sealed Hazardous Waste Container storage Store in a Cool, Dry, Well-Ventilated Area with Secondary Containment container->storage ehs_pickup Arrange for Pickup by EHS / Licensed Waste Disposal Service storage->ehs_pickup spill->container No absorb Absorb with Inert Material spill->absorb Yes collect_spill Collect and Seal in Waste Container absorb->collect_spill collect_spill->storage

Figure 1: this compound Waste Disposal Workflow

DibutylOxalateHydrolysis Figure 2: Chemical Neutralization via Alkaline Hydrolysis dibutyl_oxalate This compound Waste process Reflux with Heat (Hydrolysis) dibutyl_oxalate->process naoh Sodium Hydroxide (aq) naoh->process sodium_oxalate Sodium Oxalate (in solution) butanol Butanol process->sodium_oxalate process->butanol

Figure 2: Chemical Neutralization via Alkaline Hydrolysis

References

Troubleshooting low yield in monohydrolysis of dibutyl oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Monohydrolysis of Dibutyl Oxalate (B1200264)

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with the low yield in the monohydrolysis of dibutyl oxalate.

Troubleshooting Guide

This guide addresses common issues encountered during the monohydrolysis of this compound, presented in a question-and-answer format to directly tackle specific experimental problems.

Question: Why is the yield of my monohydrolysis of this compound consistently low?

Answer: Low yields in the monohydrolysis of this compound can stem from several factors. The primary reasons include overhydrolysis to oxalic acid, incomplete reaction, and suboptimal reaction conditions. Due to the bulky nature of the butyl group, this compound is more resistant to hydrolysis compared to smaller dialkyl oxalates.[1][2] Precise control over reaction parameters is therefore crucial for achieving high selectivity and yield.

Question: What are the most critical reaction conditions to control for a successful monohydrolysis?

Answer: The most critical parameters to control are temperature, reaction time, and the stoichiometry of the base.

  • Temperature: The reaction should be conducted at a low temperature, typically between 0–5 °C, to favor selective monohydrolysis and minimize the formation of the diacid byproduct.[1][3]

  • Reaction Time: A longer reaction time may be necessary due to the slower hydrolysis rate of this compound.[2] However, excessive reaction times can lead to overhydrolysis. Careful monitoring of the reaction progress is recommended.

  • Base Addition: The aqueous base, such as sodium hydroxide (B78521) (NaOH), should be added dropwise or injected slowly into the reaction mixture to maintain controlled hydrolysis.[3]

Question: I am observing a significant amount of diacid in my product mixture. How can I prevent this overreaction?

Answer: The formation of oxalic acid dihydrate is a common side reaction. To minimize this, consider the following:

  • Reduce Base Equivalents: Using an excess of base can drive the reaction towards the diacid. Carefully control the stoichiometry of the base. Some protocols suggest that using slightly more than one equivalent of base does not significantly improve the monoester to diacid ratio.[4]

  • Lower the Temperature: As mentioned, maintaining a temperature of 0–5 °C is critical to slow down the rate of the second hydrolysis step.[1][3]

  • Choice of Base: While NaOH is commonly used, other bases like potassium hydroxide (KOH) have been explored. However, in some cases, KOH has been found to decrease yields due to overreaction.[1] Barium hydroxide is another option known for its selectivity in mono-saponification.[5]

Question: My reaction seems to be incomplete, with a large amount of unreacted this compound remaining. What can I do?

Answer: Incomplete reaction is often due to the poor solubility of the bulky this compound in the aqueous reaction medium.

  • Use a Co-solvent: The use of a polar aprotic co-solvent like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) is highly recommended to improve the solubility of the diester and enhance the reaction rate.[1][3] For this compound, a higher proportion of the co-solvent may be necessary for comparable reactivity to smaller diesters.[1]

  • Optimize Co-solvent Percentage: The percentage of the co-solvent can be titrated to find the optimal balance for yield. For instance, when using THF, the yield was found to be best at a proportion of 42%.[1]

  • Stirring: Ensure vigorous stirring to promote mixing of the biphasic system.

Question: I am struggling with the purification of the monoester. What is the recommended procedure?

Answer: A standard workup and purification procedure involves the following steps:

  • Acidification: After the reaction is complete, the mixture should be acidified with an acid like 2 M HCl to a pH of approximately 1.[3] This protonates the carboxylate to form the desired carboxylic acid.

  • Extraction: The product is then extracted from the aqueous phase using an organic solvent such as ethyl acetate (B1210297).[3] Multiple extractions are recommended to maximize recovery.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt like Na₂SO₄ and then concentrated under reduced pressure.[3]

  • Column Chromatography: The crude product is often purified by silica (B1680970) gel column chromatography using a solvent system like hexane (B92381) and ethyl acetate to separate the desired monoester from any remaining starting material and the diacid.[3]

Frequently Asked Questions (FAQs)

Q1: Why is a co-solvent necessary for the monohydrolysis of this compound?

A1: this compound has limited solubility in water.[6][7] A polar aprotic co-solvent like THF or acetonitrile is used to increase its solubility, thereby improving the contact between the ester and the aqueous base and facilitating the reaction.[1][3] Protic co-solvents like alcohols are generally avoided as they can lower the selectivity.[3]

Q2: What is the proposed mechanism for selective monohydrolysis in an aqueous medium?

A2: It is hypothesized that after the first ester group is hydrolyzed, the resulting monocarboxylate forms micellar aggregates. In these aggregates, the hydrophilic carboxylate groups are oriented towards the aqueous phase, while the remaining hydrophobic ester groups are shielded within the core, thus inhibiting further hydrolysis.[3][8]

Q3: Can I use a different base other than NaOH?

A3: While NaOH is commonly and successfully used, other bases can be employed, but they may affect the yield. For instance, aqueous KOH has been reported to sometimes decrease yields due to increased overreaction.[1] The choice of base can be a parameter to optimize for your specific setup.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track the disappearance of the starting diester and the appearance of the monoester and diacid products.

Q5: Is it possible to perform this reaction at a larger scale?

A5: Yes, the selective monohydrolysis of symmetric diesters in aqueous media has been developed as a practical and scalable method.[8] Key considerations for scaling up include efficient temperature control and adequate mixing.

Data Presentation

Table 1: Effect of Co-solvent on the Yield of Monohydrolysis of this compound

Co-solventCo-solvent Percentage (v/v)BaseTemperature (°C)Reaction Time (min)Yield (%)Reference
THF9aq. NaOH0-530Low[1]
THF13aq. NaOH0-530Moderate[1]
THF25aq. NaOH0-530Moderate[1]
THF38aq. NaOH0-530High[1]
THF42aq. NaOH0-530Best[1]
THF500.25 M aq. NaOH0-540High[1][3]

Experimental Protocols

Detailed Protocol for Monohydrolysis of this compound [1][3]

  • Reactant Preparation:

    • Dissolve this compound (e.g., 0.327 g, 1.6 mmol) in tetrahydrofuran (THF, 16 mL).

    • In a separate container, prepare chilled deionized water (16 mL).

    • Prepare a chilled 0.25 M aqueous solution of sodium hydroxide (NaOH).

  • Reaction Setup:

    • Combine the this compound/THF solution and the chilled water in a reaction vessel equipped with a magnetic stirrer.

    • Immerse the reaction vessel in an ice-water bath to bring the internal temperature to 0–5 °C.

  • Initiation of Reaction:

    • Once the temperature of the reaction mixture has stabilized at 0–5 °C, inject the chilled 0.25 M aqueous NaOH solution (6.5 mL) into the mixture while stirring vigorously.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0–5 °C for approximately 40 minutes. The progress can be monitored by TLC or HPLC if desired.

  • Workup:

    • After 40 minutes, quench the reaction by acidifying the mixture with 2 M hydrochloric acid (HCl) to a pH of 1.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (4 x 15 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate in vacuo.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure mono-butyl oxalate.

Visualizations

Troubleshooting_Monohydrolysis cluster_analysis Problem Identification cluster_solutions_diacid Solutions for Overreaction cluster_solutions_diester Solutions for Incomplete Reaction cluster_solutions_complex Solutions for Complex Mixture start Start: Low Yield of Monobutyl Oxalate check_reaction Analyze Product Mixture (e.g., by NMR, LC-MS) start->check_reaction high_diacid High Percentage of Diacid (Overreaction) check_reaction->high_diacid Predominant byproduct is diacid high_diester High Percentage of Unreacted this compound check_reaction->high_diester Predominant component is starting material complex_mixture Complex Mixture of Products/Byproducts check_reaction->complex_mixture Multiple unidentified peaks/spots solution_diacid1 Decrease Reaction Temperature to 0-5 °C high_diacid->solution_diacid1 solution_diacid2 Reduce Equivalents of Base high_diacid->solution_diacid2 solution_diacid3 Shorten Reaction Time (monitor with TLC/HPLC) high_diacid->solution_diacid3 solution_diester1 Increase Co-solvent (THF) Percentage (e.g., ~42%) high_diester->solution_diester1 solution_diester2 Ensure Vigorous Stirring high_diester->solution_diester2 solution_diester3 Increase Reaction Time (monitor carefully) high_diester->solution_diester3 solution_complex1 Verify Purity of Starting Materials complex_mixture->solution_complex1 solution_complex2 Optimize Purification (e.g., chromatography gradient) complex_mixture->solution_complex2 end_node Achieve High Yield of Monobutyl Oxalate solution_diacid1->end_node solution_diacid2->end_node solution_diacid3->end_node solution_diester1->end_node solution_diester2->end_node solution_diester3->end_node solution_complex1->end_node solution_complex2->end_node

Caption: Troubleshooting workflow for low yield in monohydrolysis.

Experimental_Workflow start Start step1 Dissolve this compound in THF start->step1 step2 Add Chilled Water and Cool Mixture to 0-5 °C step1->step2 step3 Inject Chilled aq. NaOH and Stir for 40 min step2->step3 step4 Acidify with HCl to pH 1 step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry, Concentrate, and Purify by Column Chromatography step5->step6 end_node Pure Monobutyl Oxalate step6->end_node

Caption: Experimental workflow for monohydrolysis of this compound.

References

Preventing hydrolysis of dibutyl oxalate during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of dibutyl oxalate (B1200264) during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is dibutyl oxalate and why is it prone to hydrolysis?

This compound is a diester of oxalic acid and n-butanol.[1][2] Like all esters, it is susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, yielding butanol and oxalic acid. This reaction can be catalyzed by both acids and bases and is accelerated by increased temperatures.

Q2: What are the primary factors that promote the hydrolysis of this compound during a workup?

The main factors that can lead to the unwanted hydrolysis of this compound during a workup are:

  • Presence of Water: Water is a necessary reactant for hydrolysis.[3][4]

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of esters.[3][4][5] Strongly acidic or alkaline aqueous solutions should be avoided.

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.[4][6]

  • Catalysts: Certain enzymes (esterases) or metal ions can also catalyze ester hydrolysis.[4][5]

Q3: How can I minimize the hydrolysis of this compound during an aqueous workup?

To minimize hydrolysis, it is crucial to control the factors mentioned above. Key strategies include:

  • Using cold washing solutions (e.g., ice-cold water or brine).

  • Working quickly to minimize the contact time between the organic layer containing this compound and the aqueous layer.

  • Neutralizing the reaction mixture to a pH as close to 7 as possible before extraction.

  • Using anhydrous drying agents to thoroughly remove any residual water from the organic phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after workup.Hydrolysis of the ester: The workup conditions may be too harsh (e.g., high temperature, extreme pH).- Use pre-chilled (0-5 °C) aqueous solutions for washing.- Ensure the reaction mixture is neutralized to pH ~7 before extraction.- Minimize the duration of contact with the aqueous phase.
Presence of oxalic acid or butanol in the final product.Product degradation: These are the hydrolysis products of this compound.- Improve the efficiency of the washing steps with a neutral brine solution to remove any water-soluble impurities.- Ensure the organic layer is thoroughly dried with an anhydrous salt like MgSO₄ or Na₂SO₄ before solvent evaporation.
Inconsistent results between batches.Variability in workup procedure: Inconsistent pH, temperature, or extraction times can lead to varying degrees of hydrolysis.- Standardize the workup protocol. Use a pH meter to ensure consistent neutralization.- Monitor and control the temperature of the extraction and washing steps.

Experimental Protocols

General Anhydrous Workup Protocol to Minimize Hydrolysis

This protocol is designed for quenching a reaction and extracting this compound while minimizing the risk of hydrolysis.

Materials:

  • Reaction mixture containing this compound

  • Anhydrous solvent (e.g., diethyl ether, ethyl acetate)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution, chilled

  • Brine (saturated aqueous NaCl solution), chilled

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Cool the Reaction Mixture: Before starting the workup, cool the reaction mixture in an ice bath.

  • Quench the Reaction: If the reaction was conducted under acidic or basic conditions, carefully add a chilled, weak base (like saturated NaHCO₃ solution) or a weak acid to neutralize the mixture to a pH of approximately 7. Monitor the pH using pH paper or a calibrated pH meter. Perform this step slowly to control any gas evolution.

  • Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Add a suitable anhydrous organic solvent in which this compound is soluble (e.g., diethyl ether, ethyl acetate).[1]

    • Gently shake the separatory funnel to partition the this compound into the organic layer.

    • Allow the layers to separate and drain the aqueous layer.

  • Washing:

    • Wash the organic layer with chilled brine. This helps to remove residual water and water-soluble impurities.

    • Repeat the brine wash if necessary.

  • Drying:

    • Drain the organic layer into a clean, dry flask.

    • Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) to the organic layer to remove any remaining traces of water.

    • Gently swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the flask is swirled, indicating that the solution is dry.

  • Solvent Removal:

    • Filter or decant the dried organic solution to remove the drying agent.

    • Concentrate the solution under reduced pressure using a rotary evaporator. Use a low bath temperature to prevent any potential degradation of the product.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₈O₄[1][7]
Molecular Weight 202.25 g/mol [2][7]
Appearance Clear, colorless liquid[2][7][8]
Boiling Point 239-240 °C at 760 mmHg[2][7][8]
Melting Point -29 °C[2][7][8][9]
Density ~0.986 - 1.008 g/cm³ at 25 °C[2][7]
Water Solubility Practically insoluble[2][7][9]
Solubility in Organic Solvents Soluble in alcohol, ether, and oils[1][2]

Visualizations

Logical Workflow for Preventing this compound Hydrolysis

Hydrolysis_Prevention_Workflow start Start: Reaction Completion cool_reaction Cool Reaction Mixture (0-5 °C) start->cool_reaction check_temp Check Temperature cool_reaction->check_temp neutralize Neutralize to pH ~7 check_pH Check pH neutralize->check_pH extract Extract with Anhydrous Organic Solvent wash Wash with Cold Brine extract->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry check_water Check for Water dry->check_water concentrate Concentrate Under Reduced Pressure (Low Temp) end End: Pure this compound concentrate->end hydrolysis Hydrolysis Occurs check_pH->extract pH Neutral check_pH->hydrolysis Acidic or Basic check_temp->neutralize Temp OK check_temp->hydrolysis Too High check_water->concentrate Anhydrous check_water->hydrolysis Water Present

Caption: Workflow for minimizing this compound hydrolysis during workup.

References

Incompatible materials with dibutyl oxalate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with dibutyl oxalate (B1200264). Below are troubleshooting guides and frequently asked questions (FAQs) to ensure safe and effective experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving dibutyl oxalate, focusing on problems related to material incompatibility.

Problem Possible Cause Recommended Solution
Unexpected Reaction Products or Low Yield Hydrolysis of this compound: Presence of water in reagents or on equipment surfaces can lead to the hydrolysis of this compound, forming butanol and oxalic acid. This is accelerated by acidic or basic conditions.[1]Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Store this compound in a tightly sealed container in a dry environment.[2]
Reaction with Incompatible Materials: Contact with acids, bases, strong oxidizing agents, or strong reducing agents can lead to degradation of this compound or catalyze unintended side reactions.[3]Use equipment made of compatible materials (see table below). Avoid contamination with acidic, basic, oxidizing, or reducing substances.
Equipment Corrosion or Degradation Acidic Byproducts: Hydrolysis of this compound can produce oxalic acid, which is corrosive to some metals.[1][4]Use high-grade stainless steel (304, 316) or other resistant materials like glass or PTFE for reaction vessels and equipment. Avoid using carbon steel, iron, or aluminum.
Plastic or Elastomer Swelling/Softening: this compound may act as a plasticizer or solvent for some polymers and elastomers, causing them to swell, soften, or leach contaminants.[3]Select plastics and elastomers with known high chemical resistance, such as PTFE and Viton®. Conduct small-scale compatibility tests with your specific materials if unsure.
Inconsistent Experimental Results Leaching from Incompatible Materials: Plasticizers or other additives may leach from incompatible plastic or rubber components, contaminating the reaction mixture and interfering with the experiment.Use high-purity, inert materials for all components that come into contact with this compound.
Slow Degradation of this compound: Even slow reactions with incompatible materials can introduce impurities over time, leading to variability in results.Minimize contact time with potentially incompatible materials. Store this compound in appropriate containers.

Incompatible Materials Data

The following table summarizes the compatibility of various materials with this compound, based on available data for oxalates and similar esters. It is crucial to perform compatibility testing for your specific application and conditions.

Material Category Material Compatibility Rating Notes
Metals Stainless Steel (304, 316)A - Excellent Generally resistant to oxalates.
AluminumA - Excellent Rated as excellent for diethyl oxalate.
Carbon Steel, Cast IronD - Severe Effect Not recommended. Oxalic acid, a potential hydrolysis product, is corrosive to iron.[4]
Plastics Polytetrafluoroethylene (PTFE)A - Excellent Highly resistant to a wide range of chemicals.
Polypropylene (B1209903) (PP)B - Good Generally good resistance, but testing is recommended, especially at elevated temperatures.
Polyethylene (PE)B - Good Similar to polypropylene, testing is advised for specific conditions.
Polyvinyl Chloride (PVC)C - Fair May be susceptible to plasticizer effects.
Elastomers Viton® (FKM)A - Excellent Generally exhibits good resistance to a wide range of organic compounds.
SiliconeC - Fair to D - Severe Effect May swell or degrade upon exposure.
EPDMC - Fair to D - Severe Effect Not recommended for use with many organic esters.
Other GlassA - Excellent Inert and highly compatible.
Incompatible Chemical Classes Strong AcidsD - Severe Effect Catalyzes hydrolysis and other degradation reactions.[3]
Strong BasesD - Severe Effect Reacts with the ester group (saponification).[3]
Strong Oxidizing AgentsD - Severe Effect Can lead to vigorous and potentially hazardous reactions.[3]
Strong Reducing AgentsD - Severe Effect Can react with the ester functionality.[3]
WaterC - Fair Can hydrolyze this compound, especially in the presence of acids or bases.[1]

Rating Key: A - Excellent, B - Good, C - Fair, D - Severe Effect/Not Recommended.

Experimental Protocol: Testing for Hydrolysis of this compound

This protocol provides a method to test for the hydrolysis of this compound in the presence of water, which can be indicative of improper storage or contamination.

Objective: To detect the presence of oxalic acid, a product of this compound hydrolysis.

Materials:

  • This compound sample

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Glass test tubes

  • Pipettes

Procedure:

  • Add 1 mL of the this compound sample to a clean, dry glass test tube.

  • Add 1 mL of deionized water to the test tube.

  • Agitate the mixture vigorously for 1 minute.

  • Allow the two phases to separate.

  • Using a clean pipette, carefully remove a small amount of the aqueous (bottom) layer.

  • Test the pH of the aqueous layer using a pH indicator strip or a pH meter.

  • A pH value significantly below 7 indicates the presence of an acidic compound, likely oxalic acid, confirming hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: You should avoid strong acids, strong bases, oxidizing agents, and reducing agents, as they are chemically incompatible with this compound and can cause degradation or hazardous reactions.[3] Also, avoid materials that are not chemically resistant to organic esters, such as certain plastics and elastomers that may swell or degrade.

Q2: How can I tell if my this compound has started to degrade?

A2: Degradation of this compound, often through hydrolysis, results in the formation of oxalic acid and butanol.[1] A key indicator of degradation is a noticeable decrease in the pH of the substance when tested with water, indicating the presence of oxalic acid. Visually, you might not see a significant change, so a pH test is more reliable.

Q3: What are the ideal storage conditions for this compound?

A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.[2][3] The storage container should be made of a compatible material, such as glass or PTFE-lined caps.

Q4: Can I use standard polypropylene centrifuge tubes to store this compound for short periods?

A4: While polypropylene generally has good chemical resistance, its compatibility with this compound over time, especially at non-ambient temperatures, is not guaranteed. For short-term storage, it may be acceptable, but it is highly recommended to use glass or PTFE containers for long-term storage or for sensitive experiments to avoid potential leaching or degradation.

Q5: What is the risk of using a metal spatula to handle this compound?

A5: Using a stainless steel (304 or 316) spatula is generally safe for brief handling. However, avoid using spatulas made of carbon steel or other reactive metals, as any contamination with water could lead to the formation of oxalic acid and subsequent corrosion.

Visual Guide to Material Selection Logic

The following diagram illustrates the decision-making process for selecting appropriate materials for experiments involving this compound.

MaterialSelection Material Selection Workflow for this compound start Start: Material Selection chem_incompat Is the material a strong acid, base, oxidizer, or reducer? start->chem_incompat material_type Select Material Type chem_incompat->material_type No incompatible Material is Incompatible chem_incompat->incompatible Yes metal Metals material_type->metal plastic Plastics material_type->plastic elastomer Elastomers material_type->elastomer other Other (e.g., Glass) material_type->other metal_compat Stainless Steel (304, 316)? Aluminum? metal->metal_compat plastic_compat PTFE? PP, PE (with testing)? plastic->plastic_compat elastomer_compat Viton®? elastomer->elastomer_compat other_compat Glass? other->other_compat compatible Material is Compatible metal_compat->compatible Yes metal_compat->incompatible No plastic_compat->compatible Yes plastic_compat->incompatible No elastomer_compat->compatible Yes elastomer_compat->incompatible No other_compat->compatible Yes other_compat->incompatible No

Caption: Workflow for selecting compatible materials.

References

Dibutyl Oxalate Exposure: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical support center provides crucial guidance for researchers, scientists, and drug development professionals on managing respiratory and skin irritation potentially caused by dibutyl oxalate (B1200264). The following information, presented in a question-and-answer format, addresses specific issues that may arise during experiments and offers clear troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is dibutyl oxalate and what are its primary hazards?

A1: this compound (CAS No. 2050-60-4) is a dicarboxylic acid ester.[1][2][3][4] Its primary hazards include causing skin irritation, the potential to trigger an allergic skin reaction, causing serious eye damage, and causing respiratory irritation.[2][4][5]

Q2: What are the initial symptoms of this compound exposure?

A2: For respiratory exposure, symptoms may include coughing, shortness of breath, and general respiratory irritation.[1] Skin contact can lead to irritation and may cause an allergic skin reaction.[2][5] Direct contact with the eyes can cause serious damage.[2][5]

Q3: What immediate actions should be taken after accidental exposure?

A3: In case of inhalation, move the individual to fresh air and seek medical attention if they feel unwell.[5] If skin contact occurs, wash the affected area with plenty of soap and water.[5] For eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing, seeking immediate medical attention.[5]

Troubleshooting Guide

Issue 1: Persistent Skin Irritation After Initial First Aid

  • Question: I've washed the affected skin with soap and water, but the irritation, redness, and itching persist. What should I do?

  • Answer: If skin irritation or a rash occurs and persists, it is crucial to seek medical advice or attention.[5] Do not apply any creams or ointments without medical guidance. Take off any contaminated clothing and wash it before reuse.[5]

Issue 2: Respiratory Discomfort in a Ventilated Area

  • Question: I am working in a well-ventilated fume hood but still experiencing mild respiratory discomfort. What could be the cause and what steps should I take?

  • Answer: Even in a ventilated area, vapors may escape if the sash is too high or if there is turbulent airflow. Ensure the fume hood is functioning correctly and that you are working well within its designated area. If discomfort persists, you may need to use a respirator. A risk assessment should determine if an air-purifying respirator is appropriate.[1][5] If you feel unwell, move to fresh air and call a poison center or doctor.[5]

Issue 3: Accidental Spill on Personal Protective Equipment (PPE)

  • Question: I've spilled a small amount of this compound on my gloves and lab coat. What is the correct procedure for decontamination?

  • Answer: Carefully remove the contaminated gloves using the proper removal technique (without touching the outer surface) and dispose of them as hazardous waste.[5] Remove the contaminated lab coat, avoiding contact with your skin, and launder it before reuse.[5] Wash your hands thoroughly with soap and water after handling the contaminated PPE.[5]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C10H18O4[1][5]
Molecular Weight 202.25 g/mol [5]
Appearance Clear colorless liquid with a butyl-like odor[1][2]
Boiling Point 239 - 240 °C (462 - 464 °F)[5]
Melting Point -29 °C (-20 °F)[5]
Flash Point 109 °C (228 °F) - closed cup[1]
Relative Density 0.986 g/cm3 at 25 °C[1]

Table 2: Hazard Identification and Precautionary Statements

Hazard ClassGHS ClassificationPrecautionary Statement Codes
Skin Irritation Category 2[5]P264, P280, P302+P352, P332+P313, P362[5]
Serious Eye Damage Category 1[5]P280, P305+P351+P338, P310[5]
Skin Sensitization Category 1[5]P261, P272, P280, P302+P352, P333+P313, P363[5]
Respiratory Irritation STOT SE 3[5]P261, P271, P304+P340, P312, P403+P233[5]

Experimental Protocols

Protocol 1: Standard Handling Procedure to Minimize Exposure

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[1][5] Ensure that eyewash stations and safety showers are readily accessible.[6]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including:

    • Eye/Face Protection: Tightly fitting safety goggles or a face shield (8-inch minimum).[5]

    • Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[5]

    • Body Protection: Wear a lab coat or a protective suit. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[5]

  • Hygiene Measures: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[5] Do not eat, drink, or smoke in areas where this compound is handled.[1]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Protocol 2: Decontamination Procedure for Minor Spills

  • Evacuate and Ventilate: Ensure adequate ventilation and evacuate unnecessary personnel from the area.[1]

  • Absorb Spill: Soak up the spill with an inert absorbent material (e.g., sand, vermiculite).[1][5]

  • Collect Waste: Collect the absorbed material and dispose of it as hazardous waste in a suitable, closed container.[1][5]

  • Clean Area: Clean the spill area with soap and water.

  • Personal Decontamination: Remove and dispose of contaminated gloves and wash hands thoroughly.

Visualizations

Exposure_Response_Workflow cluster_exposure Exposure Event cluster_assessment Initial Assessment cluster_response Immediate Response cluster_evaluation Symptom Evaluation cluster_action Further Action Exposure Accidental Exposure to this compound Assess Assess Type of Exposure (Skin, Respiratory, Eye) Exposure->Assess Skin Skin Contact: Wash with soap and water Assess->Skin Skin Respiratory Inhalation: Move to fresh air Assess->Respiratory Respiratory Eye Eye Contact: Rinse with water, seek immediate medical attention Assess->Eye Eye Eval Are symptoms persisting or severe? Skin->Eval Respiratory->Eval Medical Seek Medical Attention Eye->Medical Eval->Medical Yes Monitor Monitor for delayed symptoms Eval->Monitor No

Caption: Workflow for responding to this compound exposure.

Spill_Cleanup_Protocol cluster_spill Spill Occurs cluster_safety Immediate Safety Measures cluster_cleanup Cleanup Procedure cluster_disposal Waste Disposal Spill This compound Spill Evacuate Evacuate non-essential personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Don appropriate PPE Ventilate->PPE Contain Contain the spill with absorbent material PPE->Contain Collect Collect absorbed material into a hazardous waste container Contain->Collect Clean Clean the spill area Collect->Clean Dispose Dispose of waste according to regulations Clean->Dispose

Caption: Protocol for cleaning up minor this compound spills.

References

Technical Support Center: Optimizing Dibutyl Oxalate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of dibutyl oxalate (B1200264). Here, you will find troubleshooting advice for common experimental issues, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for various catalysts to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the synthesis of dibutyl oxalate, offering potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Incomplete Reaction: The esterification reaction is an equilibrium process. The presence of water, a byproduct, can shift the equilibrium back towards the reactants. 2. Suboptimal Catalyst Activity: The chosen catalyst may not be active enough under the reaction conditions, or it may have deactivated. 3. Incorrect Stoichiometry: An inappropriate molar ratio of oxalic acid to butanol can limit the conversion of the limiting reagent. 4. Product Loss During Workup: this compound can be lost during aqueous washing steps if not performed carefully.1. Water Removal: Use a Dean-Stark apparatus or a similar setup to continuously remove water from the reaction mixture. Alternatively, a drying agent can be used. 2. Catalyst Selection and Handling: Ensure the catalyst is active and dry. For solid catalysts, ensure proper activation and handling to prevent moisture absorption. Consider increasing the catalyst loading, but be mindful of potential side reactions. 3. Optimize Reactant Ratio: A molar excess of butanol is typically used to drive the reaction towards the product. Experiment with different ratios to find the optimum for your specific catalyst and conditions. 4. Careful Workup: Minimize contact with aqueous solutions during extraction. Use saturated brine solutions to reduce the solubility of the ester in the aqueous phase.
Formation of Impurities/Side Products 1. Ether Formation: At high temperatures and in the presence of strong acid catalysts, butanol can undergo dehydration to form dibutyl ether. 2. Decomposition of Oxalic Acid: At elevated temperatures, oxalic acid can decompose. 3. Formation of Monobutyl Oxalate: Incomplete esterification will result in the presence of the monoester.1. Temperature Control: Maintain the reaction temperature at the optimal level for the chosen catalyst. Avoid excessive heating. 2. Catalyst Choice: Weaker acid catalysts or solid acid catalysts may reduce the extent of side reactions compared to strong mineral acids. 3. Reaction Time and Monitoring: Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion to the diester.
Catalyst Deactivation 1. Poisoning: Impurities in the reactants or solvent can adsorb to the active sites of the catalyst, rendering them inactive. For solid acid catalysts, water can also act as a poison by blocking acid sites. 2. Fouling/Coking: Formation of polymeric byproducts on the catalyst surface can block active sites. 3. Leaching (for supported catalysts): The active catalytic species may gradually dissolve into the reaction mixture.1. Use Pure Reactants: Ensure the purity of oxalic acid, butanol, and any solvent used. 2. Regeneration: For solid catalysts like ion-exchange resins, regeneration is often possible. This may involve washing with a suitable solvent or an acid solution to remove adsorbed species.[1] 3. Choose a Stable Catalyst: Select a catalyst that is known to be stable under the desired reaction conditions.
Product is Colored 1. Decomposition of Reactants or Products: Overheating or prolonged reaction times can lead to the formation of colored impurities. 2. Catalyst-Related Impurities: Some catalysts, particularly metal salts, may introduce color to the product.1. Optimize Reaction Conditions: Carefully control the reaction temperature and time. 2. Purification: Purify the crude product by distillation to remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound in a laboratory setting?

A1: The most common and straightforward method is the Fischer esterification of oxalic acid with n-butanol using an acid catalyst.[2] This method is favored for its simplicity and the availability of the starting materials.

Q2: Which type of catalyst is best for this compound synthesis?

A2: The "best" catalyst depends on the specific requirements of your synthesis, such as desired yield, reaction time, and ease of separation. Homogeneous catalysts like sulfuric acid and p-toluenesulfonic acid are highly active but can be corrosive and difficult to separate from the product.[3] Heterogeneous catalysts such as ion-exchange resins (e.g., Amberlyst-15) are less corrosive, easily separable, and reusable, making them a more environmentally friendly option.[4][5]

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be monitored by several methods:

  • Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively observe the disappearance of the starting materials and the appearance of the product.

  • Gas Chromatography (GC): GC provides a quantitative measure of the conversion of reactants and the formation of products.

  • Measuring the amount of water produced: In a setup with a Dean-Stark trap, the volume of water collected is a direct measure of the reaction's progress.

Q4: What is the purpose of washing the crude product with a sodium bicarbonate solution?

A4: Washing with a sodium bicarbonate solution is a crucial step to neutralize and remove any remaining acid catalyst and unreacted oxalic acid from the crude product. This is important for obtaining a pure product and preventing any acid-catalyzed hydrolysis of the ester during storage.

Q5: My this compound yield is consistently low. What is the first thing I should check?

A5: The most common reason for low yield in esterification is the presence of water in the reaction mixture, which drives the equilibrium backward. Ensure that your reactants and glassware are dry and that you are effectively removing the water produced during the reaction, for example, by using a Dean-Stark apparatus.

Data Presentation: Catalyst Performance in this compound Synthesis

The following table summarizes the performance of various catalysts used in the synthesis of this compound. Note that reaction conditions can significantly impact performance.

CatalystSynthesis MethodReactant(s)Conversion (%)Selectivity (%)Reaction ConditionsReference(s)
Pd/Al₂O₃ Carbonylative CouplingCO, n-Butanol46 (CO Conversion)94 (this compound)Not specified
Pd/carbon Carbonylative CouplingCO, n-Butanol, n-Butyl nitrite~94 (based on n-butanol)95.1 (this compound)90°C, 12 Kg/cm²[6]
Amberlyst-131H+ Esterification (analogous reaction)Maleic Acid, n-ButanolHighHigh85-90°C[7]
p-Toluenesulfonic acid (p-TSA) EsterificationCarboxylic Acids, AlcoholsHighHighVaries[8]
Sulfuric Acid (H₂SO₄) EsterificationCarboxylic Acids, AlcoholsHighHighVaries[3][8]

Experimental Protocols

Protocol 1: this compound Synthesis using p-Toluenesulfonic Acid (p-TSA)

This protocol describes a typical procedure for the synthesis of this compound via Fischer esterification using p-toluenesulfonic acid as the catalyst.

Materials:

  • Oxalic acid dihydrate

  • n-Butanol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Toluene (B28343) (or another suitable water-entraining solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663)

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add oxalic acid dihydrate, a molar excess of n-butanol (e.g., a 1:4 molar ratio of oxalic acid to n-butanol), and p-TSA (catalytic amount, e.g., 5 mol% relative to oxalic acid). Add toluene to fill the Dean-Stark trap.

  • Esterification: Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap. Continue the reaction until no more water is collected, indicating the completion of the reaction.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Finally, wash with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Remove the solvent and excess butanol under reduced pressure. Purify the crude this compound by vacuum distillation.

Protocol 2: this compound Synthesis using Amberlyst-15

This protocol outlines the use of a reusable solid acid catalyst, Amberlyst-15, for the synthesis of this compound.

Materials:

  • Oxalic acid dihydrate

  • n-Butanol

  • Amberlyst-15 resin

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Equipment as listed in Protocol 1

Procedure:

  • Catalyst Activation: If necessary, activate the Amberlyst-15 resin by washing it with methanol (B129727) and then drying it under vacuum.

  • Reaction Setup: In a round-bottom flask, combine oxalic acid dihydrate, a molar excess of n-butanol, and the activated Amberlyst-15 resin (e.g., 10-20% by weight of the reactants). Add toluene to facilitate water removal with a Dean-Stark apparatus.

  • Esterification: Heat the mixture to reflux with efficient stirring to ensure good contact between the reactants and the solid catalyst. Collect the water produced in the Dean-Stark trap.

  • Catalyst Recovery: After the reaction is complete, cool the mixture and separate the Amberlyst-15 resin by filtration. The recovered catalyst can be washed with a solvent like methanol, dried, and reused for subsequent reactions.

  • Workup and Purification: Proceed with the workup and purification of the filtrate as described in Protocol 1 (steps 3-5).

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Oxalic Acid Oxalic Acid This compound This compound Oxalic Acid->this compound + 2 n-Butanol n-Butanol n-Butanol n-Butanol->this compound Water Water This compound->Water + 2 H₂O Acid Catalyst Acid Catalyst Acid Catalyst->this compound Catalyzes

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Start reactants Charge Reactants (Oxalic Acid, n-Butanol, Catalyst) start->reactants reaction Heat to Reflux with Water Removal (Dean-Stark) reactants->reaction monitoring Monitor Reaction Progress (TLC, GC, Water Collection) reaction->monitoring monitoring->reaction Incomplete workup Cool and Workup (Wash with NaHCO₃, Brine) monitoring->workup Complete drying Dry Organic Layer (Anhydrous MgSO₄) workup->drying purification Purify by Vacuum Distillation drying->purification end Pure this compound purification->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic start Low Yield? check_water Effective Water Removal? start->check_water Yes check_catalyst Catalyst Active? check_water->check_catalyst Yes solution_water Improve Water Removal (e.g., Dean-Stark) check_water->solution_water No check_stoichiometry Correct Stoichiometry? check_catalyst->check_stoichiometry Yes solution_catalyst Use Fresh/Activated Catalyst or Increase Loading check_catalyst->solution_catalyst No solution_stoichiometry Adjust Reactant Ratio (Excess Butanol) check_stoichiometry->solution_stoichiometry No end Optimized Yield check_stoichiometry->end Yes solution_water->start solution_catalyst->start solution_stoichiometry->start

References

Validation & Comparative

A Comparative Guide to Dibutyl Oxalate and Dimethyl Oxalate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success of organic synthesis. Dibutyl oxalate (B1200264) and dimethyl oxalate are two common dialkyl oxalates that serve as versatile building blocks and reagents. This guide provides an objective comparison of their performance, supported by physical data and general reactivity principles. While direct comparative experimental data under identical conditions is scarce in publicly available literature, this guide extrapolates likely performance differences based on fundamental chemical principles.

Physical and Chemical Properties

A summary of the key physical and chemical properties of dibutyl oxalate and dimethyl oxalate is presented below. These properties influence their application in different reaction conditions.

PropertyThis compoundDimethyl Oxalate
Molecular Formula C₁₀H₁₈O₄C₄H₆O₄
Molecular Weight 202.25 g/mol 118.09 g/mol
Appearance Colorless oily liquidColorless to white crystalline solid
Boiling Point 245.5 °C[1]163.5 °C[2]
Melting Point -29.6 °C[1]54 °C[2]
Solubility in Water Insoluble, prone to hydrolysis[1][3]Soluble, decomposes in hot water[2]
Solubility in Organic Solvents Soluble in ethanol (B145695) and ether[1]Soluble in alcohol and ether[2]

Performance in Organic Synthesis: A Comparative Overview

The primary difference in the reactivity of this compound and dimethyl oxalate stems from the steric hindrance imposed by the respective alkyl groups. The larger butyl group in this compound can influence reaction rates and yields compared to the smaller methyl group in dimethyl oxalate.

ParameterThis compoundDimethyl OxalateRationale
Reactivity in Condensation Reactions (e.g., Claisen) Generally lower reactivity.Generally higher reactivity.The larger butyl groups create more steric hindrance around the carbonyl carbons, making them less accessible to nucleophiles. The smaller methyl groups in dimethyl oxalate offer less steric hindrance, facilitating nucleophilic attack. This difference in steric bulk can be quantified using A-values, which measure the steric demand of a substituent. A methyl group has a lower A-value than a butyl group, indicating less steric bulk.[4]
Yield in Condensation Reactions Potentially lower yields or requiring more forcing conditions (higher temperatures, longer reaction times).Potentially higher yields under milder conditions.Due to the lower reactivity caused by steric hindrance, reactions with this compound may not proceed to completion as readily as with dimethyl oxalate, potentially leading to lower yields.
Transesterification Can be synthesized via transesterification and can undergo transesterification with other alcohols.Readily undergoes transesterification with various alcohols.[5][6]Transesterification is a key reaction for both esters. The reactivity will still be influenced by steric factors, with dimethyl oxalate generally being more reactive.
Use as a Solvent/Plasticizer Used as a plasticizer for nitrocellulose.[3]Not typically used as a plasticizer.The longer butyl chains in this compound impart greater plasticizing properties.

Key Applications in Organic Synthesis

Both this compound and dimethyl oxalate are valuable intermediates in the synthesis of a wide range of compounds.

Dimethyl Oxalate:

  • Synthesis of Ethylene (B1197577) Glycol: A major industrial application of dimethyl oxalate is its hydrogenation to produce ethylene glycol.[2]

  • Condensation Reactions: It is widely used in Claisen and other condensation reactions to introduce a two-carbon unit.[2]

  • Pharmaceutical and Agrochemical Synthesis: It serves as a precursor in the manufacturing of various active pharmaceutical ingredients (APIs) and pesticides.

This compound:

  • Plasticizers: As mentioned, it is used as a plasticizer.[3]

  • Synthesis of High-Temperature Nylon: It is an intermediate in the preparation of certain polyamides.[3]

  • Organic Synthesis: It can be used in condensation reactions where a less reactive oxalate ester is desired.

Experimental Protocols

Below are representative experimental protocols for the synthesis of this compound and dimethyl oxalate, and a general protocol for a Claisen condensation reaction.

Synthesis of this compound

This protocol is based on the esterification of oxalic acid with n-butanol.[3]

Materials:

  • Oxalic acid (4.50 g, 0.05 mol)

  • n-Butanol (18.30 mL, 0.20 mol)

  • Cyclohexane (1.05 mL, 0.01 mol)

  • Zeolites (3)

  • Water (10 mL)

  • Anhydrous magnesium sulfate

Procedure:

  • To a 100 mL three-necked flask, add oxalic acid, n-butanol, cyclohexane, and zeolites.

  • Set up the flask for reflux with a separatory funnel and a condenser.

  • Heat the mixture to reflux. The solids will gradually dissolve.

  • After the reaction is complete, cool the mixture and transfer it to a separatory funnel.

  • Wash the organic layer with 10 mL of water.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter the solution and distill the product, collecting the fraction at 240-244 °C.

Synthesis of Dimethyl Oxalate

This protocol describes the synthesis of dimethyl oxalate from anhydrous oxalic acid and methanol (B129727).[7]

Materials:

  • Anhydrous oxalic acid (90 g, 1 mole)

  • Methanol (100 cc, 2.5 moles)

  • Concentrated sulfuric acid (35 cc)

Procedure:

  • In a 500-cc flask equipped with a mechanical stirrer and a separatory funnel, place anhydrous oxalic acid and methanol.

  • While stirring rapidly, slowly add concentrated sulfuric acid.

  • Heat the mixture nearly to boiling and then filter it rapidly.

  • Rinse the flask with hot methanol and pour it through the filter.

  • Allow the filtrate to crystallize at 15 °C for 24 hours.

  • Filter the crystals with suction and dry them. A second crop of crystals can be obtained by cooling the filtrate to -10 °C.

  • The crude product can be purified by recrystallization from methanol to yield 80-90 g of dimethyl oxalate (68-76% yield).

Claisen Condensation with a Dialkyl Oxalate

The following is a general protocol for a crossed Claisen condensation between an ester with α-hydrogens and a dialkyl oxalate (which has no α-hydrogens). This can be adapted for both dimethyl and this compound.[8][9]

Materials:

  • Ester with α-hydrogens (e.g., ethyl acetate)

  • Dialkyl oxalate (e.g., diethyl oxalate, can be substituted with dimethyl or this compound)

  • Strong base (e.g., sodium ethoxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Aqueous acid (for workup, e.g., HCl)

Procedure:

  • Prepare a solution of the strong base in the anhydrous solvent.

  • To this solution, add the dialkyl oxalate.

  • Slowly add the ester with α-hydrogens to the reaction mixture.

  • Stir the reaction at the appropriate temperature (this will vary depending on the reactivity of the esters) for a set time.

  • Quench the reaction by adding it to an acidic aqueous solution.

  • Extract the product with an organic solvent.

  • Wash the organic layer with brine, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure.

  • Purify the product by distillation or chromatography.

Visualizing Reaction Mechanisms and Workflows

To better understand the chemical processes discussed, the following diagrams, generated using Graphviz, illustrate a key reaction mechanism and a general experimental workflow.

Claisen_Condensation cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Ester Ester with α-H Enolate Enolate Ester->Enolate Deprotonation Base Base (e.g., RO⁻) Base->Enolate Dialkyl_Oxalate Dialkyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Enolate->Tetrahedral_Intermediate Nucleophilic Attack Dialkyl_Oxalate->Tetrahedral_Intermediate Beta_Keto_Ester β-Keto Ester Tetrahedral_Intermediate->Beta_Keto_Ester Collapse Leaving_Group Leaving Group (RO⁻) Tetrahedral_Intermediate->Leaving_Group Elimination

Caption: Mechanism of the Claisen condensation reaction.

Synthesis_Workflow Start Start: Reactants Reaction Reaction (e.g., Esterification) Start->Reaction Workup Aqueous Workup Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Final Product Purification->Product

Caption: General workflow for organic synthesis and purification.

Conclusion

Both this compound and dimethyl oxalate are important reagents in organic synthesis, each with its own set of advantages and disadvantages. Dimethyl oxalate, being less sterically hindered, is generally more reactive and may provide higher yields in a shorter reaction time for condensation reactions. This compound, on the other hand, is a liquid at room temperature, which can be advantageous for handling, and its lower reactivity can be beneficial in reactions where selectivity is a concern. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the desired reactivity, reaction conditions, and the physical properties of the intermediate and final products.

References

A Comparative Study of Diethyl Oxalate and Dibutyl Oxalate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of diethyl oxalate (B1200264) and dibutyl oxalate, two chemically related diesters of oxalic acid. The following sections detail their physicochemical properties, primary applications, synthesis methodologies with experimental protocols, and toxicological profiles. All quantitative data is summarized in structured tables for ease of comparison, and key chemical processes are visualized to elucidate reaction mechanisms and experimental procedures.

Physicochemical Properties

Diethyl oxalate and this compound share a common structural backbone but differ in their terminal alkyl chains, leading to distinct physical properties. This compound, with its longer butyl chains, exhibits a higher boiling point and lower density compared to diethyl oxalate. Both are colorless liquids at room temperature.[1]

PropertyDiethyl OxalateThis compound
Molecular Formula C6H10O4C10H18O4
Molar Mass 146.14 g/mol [1][2]202.25 g/mol
Appearance Colorless liquid[1][2]Colorless oily liquid
Density 1.0785 g/cm³[1]0.986 g/mL at 25 °C
Melting Point -40.6 °C-29 °C
Boiling Point 185.7 °C[2]239-240 °C
Solubility in Water Sparingly soluble, gradually decomposes[2]Practically insoluble
Solubility in Organic Solvents Miscible with ethanol (B145695), ether, and other common organic solvents[2]Soluble in alcohol

Applications

While both compounds are versatile intermediates in organic synthesis, their applications diverge based on their physical properties. Diethyl oxalate is a key precursor in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[3] It is particularly noted for its role in Claisen condensation reactions to form β-keto esters.[4][5][6][7] this compound is utilized as a plasticizer, a chelating agent in cosmetics, and in various industrial processes such as metal treatment and as a solvent.

ApplicationDiethyl OxalateThis compound
Pharmaceuticals Intermediate for drugs like phenobarbital (B1680315) and sulfamethoxazole[3]Purifying agent
Dyes and Pigments Intermediate for various dyes[3]-
Polymers and Plastics Plasticizer for cellulose (B213188) esters[8]Plasticizer
Solvents Solvent for resins and perfumes[8]Solvent
Organic Synthesis Reagent in Claisen condensations and other syntheses[1]Intermediate
Other -Chelating agent in cosmetics, rust-remover, bleaching agent

Synthesis of Diethyl Oxalate and this compound

The most common method for synthesizing both diethyl and this compound is the esterification of oxalic acid with the corresponding alcohol (ethanol or butanol) in the presence of an acid catalyst.[1] Another method involves the transesterification of a dialkyl oxalate with a different alcohol.

Comparative Synthesis Data
Synthesis MethodProductReactantsCatalystYieldReference
EsterificationDiethyl OxalateOxalic acid, Ethanol, BenzeneSulfuric acid78%[3]
EsterificationDiethyl OxalateCrystalline oxalic acid, Absolute alcohol-80-90%[9]
CO CouplingThis compoundCarbon monoxide, ButanolPd/Al2O3~94% selectivity
EsterificationThis compoundOxalic acid, n-butanol, cyclohexaneZeolites4-5g from 4.5g oxalic acid

Experimental Protocols

Synthesis of Diethyl Oxalate via Esterification

Materials:

  • Anhydrous oxalic acid (45g, 0.5 mol)

  • Anhydrous ethanol (81g, 1.76 mol)

  • Benzene (200ml)

  • Concentrated sulfuric acid (10ml)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • Combine anhydrous oxalic acid, anhydrous ethanol, benzene, and concentrated sulfuric acid in a reaction flask equipped with a stirrer and a water separator.

  • Heat the mixture with stirring to reflux at 68-70 °C for azeotropic dehydration.

  • Continue the reaction until water is no longer collected in the separator.

  • Distill off the ethanol and benzene.

  • After cooling, wash the remaining liquid with water, followed by a saturated sodium bicarbonate solution, and then again with water.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Perform atmospheric distillation, collecting the fraction at 182-184 °C to obtain diethyl oxalate. The expected yield is approximately 78%.[3]

Synthesis of this compound via Esterification

Materials:

  • Oxalic acid (4.50g, 0.05 mol)

  • n-butanol (18.30 mL, 0.20 mol)

  • Cyclohexane (1.05 mL, 0.01 mol)

  • Zeolites (3)

  • Saturated sodium carbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a 100 mL three-necked flask, add oxalic acid, n-butanol, and cyclohexane, followed by three zeolites.

  • Set up the flask for reflux with a separatory funnel and a condenser.

  • Heat the mixture until the solid dissolves and the solution becomes turbid, then bring to a boil and reflux at a stable temperature of 115°C.

  • Continue refluxing for 30 minutes after the separatory funnel is filled with water.

  • Cool the reaction mixture to about 50°C and slowly transfer it to a beaker.

  • Stir while adding saturated sodium carbonate solution until gas evolution ceases and the pH is neutral.

  • Transfer the mixture to a separatory funnel and wash with 10 mL of water.

  • Separate the upper oily layer and dry it with anhydrous magnesium sulfate for 20 minutes.

  • Filter the solution and distill, collecting the fraction at 240-244°C to obtain this compound.

Mandatory Visualizations

Claisen Condensation of Diethyl Oxalate

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry. Diethyl oxalate, lacking α-hydrogens, can effectively act as an acceptor in crossed Claisen condensations.[4][5][6][7] The following diagram illustrates the mechanism of the Claisen condensation between diethyl oxalate and ethyl acetate.

Claisen_Condensation cluster_reactants Reactants cluster_mechanism Reaction Mechanism cluster_product Product EtOAc Ethyl Acetate Enolate Enolate Formation EtOAc->Enolate Deprotonation DEO Diethyl Oxalate Attack Nucleophilic Attack DEO->Attack Base Base (e.g., NaOEt) Base->Enolate Enolate->Attack Attacks Carbonyl Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Elimination Elimination of Ethoxide Tetrahedral->Elimination Collapse Product Ethyl 2,4-dioxopentanoate Elimination->Product

Caption: Mechanism of the Claisen condensation of diethyl oxalate with ethyl acetate.

Experimental Workflow for Ester Synthesis

The synthesis of both diethyl and this compound follows a similar experimental workflow, as outlined in the diagram below. This generalized process involves reaction, workup, and purification steps.

Ester_Synthesis_Workflow Reactants 1. Reactant Mixing (Oxalic Acid, Alcohol, Catalyst, Solvent) Reaction 2. Heating and Reflux (Azeotropic water removal) Reactants->Reaction Workup 3. Workup (Cooling, Washing, Neutralization) Reaction->Workup Drying 4. Drying (Anhydrous Na2SO4 or MgSO4) Workup->Drying Purification 5. Purification (Distillation) Drying->Purification Product Final Product (Dialkyl Oxalate) Purification->Product

Caption: Generalized experimental workflow for the synthesis of dialkyl oxalates.

Toxicology and Safety

Both diethyl oxalate and this compound present some health hazards, primarily related to irritation and potential toxicity upon ingestion. It is crucial to handle these chemicals with appropriate personal protective equipment in a well-ventilated area.

Toxicological DataDiethyl OxalateThis compound
Oral LD50 (rat) 400 mg/kgNo data available
Dermal LD50 (rat) > 2000 mg/kgNo data available
Primary Hazards Harmful if swallowed, causes serious eye irritation[1]Causes skin irritation, may cause an allergic skin reaction, causes serious eye damage

Conclusion

Diethyl oxalate and this compound are valuable chemical intermediates with distinct physicochemical properties that dictate their primary applications. Diethyl oxalate is a cornerstone in the synthesis of various pharmaceuticals and dyes, largely due to its reactivity in condensation reactions. This compound, with its increased lipophilicity, finds utility as a plasticizer and in various industrial formulations. While their synthesis follows similar esterification principles, the choice between them depends on the desired end-product and its required properties. Further direct comparative studies, particularly on their performance as plasticizers under identical conditions, would be beneficial for a more comprehensive evaluation.

References

A Comparative Guide to Analytical Techniques for Dibutyl Oxalate Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization and quantification of dibutyl oxalate (B1200264) are critical in various stages of research and development, including synthesis verification, purity assessment, and quality control. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. This document outlines detailed experimental protocols and presents a quantitative comparison of their performance to aid in selecting the most suitable method for specific analytical needs.

Overview of Analytical Techniques

Dibutyl oxalate's chemical properties, including its volatility and the presence of specific functional groups, make it amenable to analysis by several instrumental methods. Gas chromatography is a common technique for purity assessment due to the compound's volatility.[1] High-performance liquid chromatography offers an alternative for quantification, particularly in complex matrices. Quantitative NMR provides a direct and primary method for determining purity without the need for a specific reference standard. Fourier-transform infrared spectroscopy is a valuable tool for structural confirmation.

Quantitative Performance Comparison

The selection of an analytical technique often depends on a balance of performance characteristics, including sensitivity, precision, and accuracy. The following table summarizes the typical performance of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (¹H-qNMR)
Principle Separation based on volatility and interaction with a stationary phase, detection by flame ionization.Separation based on polarity and interaction with a stationary phase, detection by UV absorbance.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[2]
Limit of Detection (LOD) ~0.1 µg/mL~0.5 µg/mL~0.1 mg/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~1.5 µg/mL~0.5 mg/mL
Linearity (R²) >0.999>0.999>0.999
Precision (%RSD) < 2%< 3%< 1%
Accuracy (% Recovery) 98-102%97-103%99-101%
Analysis Time ~15-30 minutes~10-20 minutes~10-15 minutes per sample
Primary Advantages High resolution, robust for purity analysis of volatile compounds.Versatile for a wide range of compounds, including less volatile ones.Primary analytical method, high precision, no need for identical reference standard.
Primary Disadvantages Requires volatile and thermally stable analytes.Requires chromophores for UV detection, can consume significant solvent volumes.Lower sensitivity compared to chromatographic methods, higher initial instrument cost.

Experimental Protocols

Detailed methodologies for the characterization of this compound using GC-FID, HPLC-UV, ¹H-qNMR, and FTIR are provided below.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for determining the purity of this compound.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as ethyl acetate.

  • Quantification: The purity is determined by the area percent method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method can be used for the quantification of this compound, especially in mixtures.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase. Create a series of calibration standards by diluting the stock solution.

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.

Quantitative ¹H-NMR Spectroscopy (¹H-qNMR)

This is a primary method for the accurate determination of this compound purity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) containing a known amount of a certified internal standard (e.g., maleic acid).

  • Internal Standard: Maleic acid (certified reference material).

  • Sample Preparation: Accurately weigh about 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube. Add approximately 0.75 mL of CDCl₃ and dissolve completely.

  • Acquisition Parameters:

    • Pulse sequence: A standard 90° pulse.

    • Relaxation delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of scans: 8 or 16, depending on the desired signal-to-noise ratio.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

  • Quantification: Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = integral of the signal

    • N = number of protons for the integrated signal

    • M = molar mass

    • m = mass

    • P = purity of the internal standard (IS)

    • The subscripts 'analyte' and 'IS' refer to this compound and the internal standard, respectively.

Fourier-Transform Infrared (FTIR) Spectroscopy

This technique is used for the structural confirmation of this compound by identifying its functional groups.

  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: A thin film of neat liquid this compound is placed between two potassium bromide (KBr) plates.

  • Data Acquisition: Record the spectrum in the mid-IR range (4000-400 cm⁻¹).

  • Interpretation of Key Peaks:

    • ~2960-2870 cm⁻¹: C-H stretching vibrations of the butyl groups.

    • ~1770-1740 cm⁻¹: Strong C=O stretching vibration of the ester functional groups. The presence of two carbonyls in conjugation can sometimes lead to a doublet in this region.[3]

    • ~1200-1100 cm⁻¹: C-O stretching vibrations of the ester groups.

Visualizations

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Spectroscopy Sample->FTIR IR Absorption GC Gas Chromatography (GC-FID) Dissolution->GC Volatility-based Separation HPLC High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC Polarity-based Separation NMR Quantitative NMR (qNMR) Dissolution->NMR Nuclear Resonance Purity Purity Assessment GC->Purity Quantification Quantification HPLC->Quantification NMR->Purity NMR->Quantification Structure Structural Confirmation FTIR->Structure

Caption: General workflow for the analytical characterization of this compound.

Method_Selection cluster_goals Primary Objective cluster_methods Recommended Method Goal Analytical Goal Purity High-Accuracy Purity Goal->Purity Quant Quantification in Mixture Goal->Quant ID Structural ID Goal->ID qNMR qNMR Purity->qNMR Primary Method GC_HPLC GC or HPLC Purity->GC_HPLC Secondary Method Quant->GC_HPLC FTIR_MS FTIR / MS ID->FTIR_MS

Caption: Decision tree for selecting an analytical technique for this compound.

References

Navigating the Landscape of Modern Plasticizers: A Comparative Guide to Alternatives for Dibutyl Oxalate Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts, the selection of an appropriate plasticizer is critical in achieving desired material properties, from flexibility in medical tubing to durability in industrial coatings. While historically, a wide range of esters have been employed, the focus is increasingly shifting towards materials with superior safety profiles and environmental credentials. This guide offers a comparative overview of prominent alternatives to traditional short-chain dialkyl esters like dibutyl oxalate, providing essential performance data and experimental methodologies to inform your selection process.

Due to a scarcity of publicly available performance data specifically for this compound, this guide utilizes the structurally similar and well-characterized conventional plasticizer, Dibutyl Phthalate (DBP), as a reference for comparison. The alternatives discussed—citrate esters, sebacates, adipates, and succinates—represent a significant step forward in plasticizer technology, offering a balance of performance, safety, and sustainability.

Performance Benchmark: A Comparative Analysis

The efficacy of a plasticizer is determined by a range of performance metrics. The following table summarizes key experimental data for DBP and its alternatives in Polyvinyl Chloride (PVC), a common polymer requiring plasticization. It is important to note that performance can vary depending on the specific polymer, formulation, and processing conditions.

Plasticizer ClassSpecific CompoundPolymerTensile Strength (MPa)Elongation at Break (%)Shore A HardnessGlass Transition Temp. (°C)Migration (Weight Loss %)
Reference Dibutyl Phthalate (DBP)PVCLower than unplasticized PVCHighLower than unplasticized PVCSignificantly reducedHigher (more migration)
Citrate Esters Acetyl Tributyl Citrate (ATBC)PVCComparable to DBPComparable to DBPSimilar to DBPSimilar reduction to DBPLower than DBP
Sebacate (B1225510) Esters Dibutyl Sebacate (DBS)PVC15.7[1][2]350[1][2]80.2[1][2]Lower than unplasticized PVC12.78 (after 28 days)[1][2]
Adipate Esters Di(2-ethylhexyl) Adipate (DEHA/DOA)PVCGenerally lower than phthalatesHighLower than phthalatesExcellent low-temperature flexibilityHigher than some alternatives
Succinate Esters Di(2-ethylhexyl) Succinate (DEHS)PVC~19 (at 50 phr)[3]~250 (at 50 phr)[3]~88 (at 50 phr)[3]Reduced vs. unplasticized PVCLower than DEHP[3]

In-Depth Look at the Alternatives

Citrate Esters , such as Acetyl Tributyl Citrate (ATBC), are derived from citric acid, a naturally occurring substance. They are recognized for their low toxicity and good biodegradability, making them suitable for sensitive applications like medical devices, toys, and food contact materials.[4] ATBC demonstrates plasticizing efficiency comparable to traditional phthalates and offers good thermal stability.[2]

Sebacate Esters , with Dibutyl Sebacate (DBS) being a prime example, are derived from sebacic acid, which can be sourced from castor oil.[5] These plasticizers are known for their excellent low-temperature flexibility and low volatility. DBS has shown superior performance in terms of minimal plasticizer migration compared to conventional phthalates.[1][2]

Adipate Esters , like Di(2-ethylhexyl) Adipate (DEHA or DOA), are widely used for their excellent performance at low temperatures.[6] They are produced from adipic acid and are valued in applications requiring flexibility in cold environments, such as wire and cable insulation and outdoor articles.[6]

Succinate Esters are another class of bio-based plasticizers derived from succinic acid. They have demonstrated good plasticization efficiency and, importantly, excellent resistance to migration or leaching from the polymer matrix.[3] Studies have shown that succinate-based plasticizers can offer performance comparable or even superior to traditional phthalates in terms of mechanical properties and migration resistance.[3]

Experimental Protocols

Accurate and reproducible data is the cornerstone of material science. The following are detailed methodologies for key experiments cited in the performance comparison.

Tensile Properties of Thin Plastic Sheeting (ASTM D882)
  • Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized polymer films.

  • Methodology:

    • Specimen Preparation: Rectangular strips of the plasticized film are cut with a uniform width and thickness (less than 1.0 mm). The edges must be free of nicks and tears.

    • Conditioning: Specimens are conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for a specified period before testing.[7]

    • Test Procedure: The specimen is mounted in the grips of a universal testing machine. The grips are separated at a constant rate, and the force required to stretch the specimen and the corresponding elongation are recorded until the specimen breaks.[8]

    • Data Analysis: Tensile strength is calculated as the maximum stress applied before rupture. Elongation at break is the percentage increase in length at the point of rupture. The modulus of elasticity is determined from the initial slope of the stress-strain curve.[9][10]

Durometer Hardness (ASTM D2240)
  • Objective: To measure the indentation hardness of the plasticized material.

  • Methodology:

    • Instrument: A durometer of the appropriate type (e.g., Shore A for flexible plastics) is used.[11][12][13][14][15]

    • Specimen Preparation: The test specimen should have a flat surface and a minimum thickness as specified in the standard.

    • Test Procedure: The durometer is pressed firmly and vertically onto the surface of the specimen. The reading is taken either immediately or after a specified time.[12]

    • Reporting: The hardness value is reported on the Shore scale (e.g., 85 Shore A). Multiple readings are taken at different locations on the specimen and averaged.[13]

Plasticizer Migration (ISO 177)
  • Objective: To determine the tendency of a plasticizer to migrate from a plastic material into an absorbing material.

  • Methodology:

    • Test Assembly: A disc-shaped specimen of the plasticized material is placed between two discs of a standard absorbing material (e.g., activated carbon-coated paper or a specified polymer).[16]

    • Conditioning: The initial weight of the test specimen is accurately measured.

    • Exposure: The "sandwich" assembly is placed in an oven at a specified temperature for a defined period under a constant pressure.

    • Data Analysis: After the exposure period, the test specimen is removed, cleaned, and reweighed. The loss in mass of the specimen is calculated as a percentage of the initial plasticizer content and represents the amount of migration.[16]

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the plasticized polymer.

  • Methodology:

    • Instrument: A thermogravimetric analyzer, which includes a high-precision balance and a furnace, is used.

    • Sample Preparation: A small, accurately weighed sample of the plasticized material is placed in a sample pan.

    • Test Procedure: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

    • Data Analysis: The resulting TGA curve plots weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability. A higher decomposition temperature indicates greater thermal stability.

Visualizing Relationships and Workflows

To further aid in the understanding of plasticizer selection and evaluation, the following diagrams, generated using Graphviz, illustrate key concepts.

PlasticizerProperties cluster_ideal Ideal Plasticizer Properties cluster_alternatives Alternative Plasticizer Classes High Efficiency High Efficiency Sebacate Esters Sebacate Esters High Efficiency->Sebacate Esters Effective Low Migration Low Migration Low Migration->Sebacate Esters Good Performance Succinate Esters Succinate Esters Low Migration->Succinate Esters Excellent Resistance Good Thermal Stability Good Thermal Stability Adipate Esters Adipate Esters Good Thermal Stability->Adipate Esters Good Low-Temp Performance Low Toxicity Low Toxicity Citrate Esters Citrate Esters Low Toxicity->Citrate Esters Strongly Correlated Biodegradability Biodegradability Biodegradability->Citrate Esters Generally Good

Logical relationship between ideal plasticizer properties and alternatives.

ExperimentalWorkflow cluster_testing Performance Evaluation start Material Formulation (Polymer + Plasticizer) processing Melt Blending & Sheet Preparation start->processing conditioning Sample Conditioning (ASTM D618) processing->conditioning mechanical Mechanical Testing (ASTM D882, ASTM D2240) conditioning->mechanical thermal Thermal Analysis (TGA, DSC) conditioning->thermal migration Migration Testing (ISO 177) conditioning->migration analysis Data Analysis & Comparison mechanical->analysis thermal->analysis migration->analysis report Final Report & Material Selection analysis->report

References

Validating the Structure of Dibutyl Oxalate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the structural elucidation of dibutyl oxalate (B1200264) using IR, NMR, and Mass Spectrometry, with a comparative analysis against common alternatives.

In the realm of chemical research and drug development, the unambiguous confirmation of a molecule's structure is a critical prerequisite for any further investigation. This guide provides a detailed comparison of the spectroscopic data used to validate the structure of dibutyl oxalate, a common diester, against its lower alkyl chain homologues, diethyl oxalate and dimethyl oxalate. By presenting key experimental data in a clear, comparative format, this document aims to equip researchers with the necessary information to confidently identify and characterize these compounds.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic features of this compound, diethyl oxalate, and dimethyl oxalate, providing a basis for their differentiation and structural confirmation.

¹H NMR Spectroscopy Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

CompoundChemical Shift (δ) of -O-CH ₂-Chemical Shift (δ) of -CH₂-CH ₂-Chemical Shift (δ) of -CH₂-CHChemical Shift (δ) of -O-CH
This compound ~4.29 ppm (triplet)~1.71 ppm (multiplet)~1.42 ppm (multiplet) & ~0.96 ppm (triplet)N/A
Diethyl Oxalate ~4.4 ppm (quartet)N/A~1.4 ppm (triplet)N/A
Dimethyl Oxalate N/AN/AN/A~3.92 ppm (singlet)[1]
¹³C NMR Spectroscopy Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule.

CompoundChemical Shift (δ) of C =OChemical Shift (δ) of -O-C H₂-Chemical Shift (δ) of -C H₂-CH₂-Chemical Shift (δ) of -C H₂-CH₃Chemical Shift (δ) of -O-C H₃
This compound ~158 ppm~67 ppm~30 ppm~19 ppm & ~14 ppmN/A
Diethyl Oxalate ~160-165 ppm~60-65 ppmN/A~10-15 ppmN/A
Dimethyl Oxalate ~160 ppmN/AN/AN/A~53 ppm
Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. The data is presented in wavenumbers (cm⁻¹).

CompoundC =O Stretch (cm⁻¹)C -O Stretch (cm⁻¹)C -H Stretch (cm⁻¹)
This compound ~1750 - 1730~1200 - 1100~2960 - 2870
Diethyl Oxalate ~1765 - 1740[2]~1200 - 1100~2980 - 2880
Dimethyl Oxalate ~1770 - 1740~1250 - 1150~3000 - 2950
Mass Spectrometry (MS) Data

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z)
This compound 202147, 129, 101, 57
Diethyl Oxalate 146118, 100, 73, 45
Dimethyl Oxalate 118[3]87, 59

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.

  • Data Acquisition: The prepared sample is placed in the spectrometer's sample holder, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹.

  • Data Processing: The background spectrum is subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added.

  • Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium (B1214612) signal of the solvent, and the field homogeneity is optimized (shimming).

  • Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal at 0 ppm.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g., methanol, acetonitrile).

  • Introduction Method: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

  • Ionization: Electron Ionization (EI) is a common method for volatile compounds like this compound. Other ionization techniques such as Chemical Ionization (CI) or Electrospray Ionization (ESI) may also be used depending on the sample and the desired information.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a desired mass range to detect the molecular ion and its fragments.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Structure Validation

The following diagram illustrates the logical workflow for validating the structure of a chemical compound like this compound using a combination of spectroscopic techniques.

G cluster_0 Spectroscopic Analysis Workflow A Hypothesized Structure (this compound) B IR Spectroscopy A->B Analyze Sample C ¹H NMR Spectroscopy A->C Analyze Sample D ¹³C NMR Spectroscopy A->D Analyze Sample E Mass Spectrometry A->E Analyze Sample F Data Interpretation & Comparison B->F C->F D->F E->F G Structure Confirmed? F->G H Structure Validated G->H Yes I Revise Hypothesis/ Further Analysis G->I No I->A Re-evaluate

Caption: Logical workflow for validating a chemical structure using spectroscopy.

References

A Comparative Guide to the Reactivity of Dialkyl Oxalates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dialkyl oxalates are versatile reagents in organic synthesis, serving as precursors for a variety of functional groups and participating in key reactions such as hydrolysis, aminolysis, and transesterification. The reactivity of these diesters is significantly influenced by the nature of the alkyl substituents, which dictates their susceptibility to nucleophilic attack. This guide provides an objective comparison of the reactivity of different dialkyl oxalates, supported by experimental data, to aid in the selection of the most appropriate reagent for specific research and development applications.

Comparative Reactivity in Hydrolysis

The hydrolysis of dialkyl oxalates to the corresponding monoalkyl oxalate (B1200264) and ultimately to oxalic acid is a fundamental reaction. The rate of this reaction is highly dependent on the steric hindrance presented by the alkyl groups.

A study on the selective monohydrolysis of various dialkyl oxalates under basic conditions (aqueous NaOH with a co-solvent) reveals a clear trend in reactivity. The time required to achieve a high yield of the monoalkyl oxalate increases with the size of the alkyl group, indicating a decrease in reactivity.[1][2]

Table 1: Comparison of Reaction Times for Monohydrolysis of Dialkyl Oxalates [2]

Dialkyl OxalateAlkyl GroupReaction Time (minutes)Co-solventYield of Monoalkyl Oxalate (%)
Dimethyl oxalateMethyl10THF84
Diethyl oxalateEthyl20THF85
Di-n-propyl oxalaten-Propyl30Acetonitrile88
Diisopropyl oxalateIsopropyl20THF (10 vol%)83
Di-n-butyl oxalaten-Butyl40THF86

Conditions: 0.25 M aq. NaOH, 0-5 °C.

As the data indicates, dimethyl oxalate undergoes hydrolysis most rapidly, while bulkier dialkyl oxalates like di-n-butyl oxalate require longer reaction times to achieve comparable yields.[2] This trend is attributed to the increased steric hindrance around the carbonyl carbons, which impedes the approach of the nucleophilic hydroxide (B78521) ion. Kinetic studies on the autocatalytic hydrolysis of dimethyl oxalate have shown that the reaction is initially driven by water and later by the oxalic acid product.[3] For diethyl oxalate, macroscopic kinetic studies have been conducted at elevated temperatures (65-80°C).

The following diagram illustrates the general workflow for a selective monohydrolysis experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification dissolve Dissolve Dialkyl Oxalate in Co-solvent chill Chill Aqueous NaOH and Reaction Mixture to 0-5 °C dissolve->chill Prepare for reaction mix Inject Chilled NaOH into Dialkyl Oxalate Solution chill->mix Initiate reaction stir Stir for Specified Time mix->stir acidify Acidify with HCl stir->acidify Quench reaction extract Extract with Ethyl Acetate (B1210297) acidify->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify

Caption: Experimental workflow for the selective monohydrolysis of dialkyl oxalates.

Reactivity in Aminolysis

The reaction of dialkyl oxalates with amines, known as aminolysis, is a valuable method for the synthesis of oxamides and oxamic esters. The outcome of this reaction is highly dependent on the structure of the amine.

  • Primary Amines: React with diethyl oxalate to form solid N,N'-dialkyloxamides.

  • Secondary Amines: React to produce liquid N,N-dialkyloxamic esters.

  • Tertiary Amines: Generally do not react with diethyl oxalate.

This differential reactivity forms the basis of the Hofmann method for the separation of amines. The formation of a stable intramolecular hydrogen bond in the tetrahedral intermediate of the primary amine reaction is believed to facilitate the second substitution, leading to the diamide.[4]

While comprehensive kinetic data comparing different dialkyl oxalates in aminolysis is scarce, the steric hindrance principles observed in hydrolysis are expected to apply. Less hindered dialkyl oxalates like dimethyl oxalate are anticipated to react more readily with amines than their bulkier counterparts.

The general signaling pathway for the aminolysis of a dialkyl oxalate is depicted below.

G Dialkyl_Oxalate Dialkyl Oxalate (R-O-CO-CO-O-R) Intermediate1 Tetrahedral Intermediate 1 Dialkyl_Oxalate->Intermediate1 Nucleophilic Attack by Amine Amine Amine (R'NH2 or R'2NH) Amine->Intermediate1 Intermediate2 Tetrahedral Intermediate 2 (with primary amine) Amine->Intermediate2 Monoamide Oxamic Ester (R'2N-CO-CO-O-R) or Oxamic Acid Monoamide (R'NH-CO-CO-O-R) Intermediate1->Monoamide Elimination of Alkoxide (R-O-) Monoamide->Intermediate2 Second Nucleophilic Attack (Primary Amine) Diamide Oxamide (R'NH-CO-CO-NH-R') Intermediate2->Diamide Elimination of Alkoxide (R-O-)

Caption: Signaling pathway for the aminolysis of dialkyl oxalates.

Reactivity in Transesterification

Transesterification is a key reaction for modifying the alkyl groups of dialkyl oxalates. This process is typically catalyzed by an acid or a base. Studies have shown the successful transesterification of diethyl oxalate with phenol (B47542) using solid acid catalysts[5] and the transesterification of dimethyl oxalate with ethanol (B145695) using alkaline catalysts. The efficiency of base-catalyzed transesterification is correlated with the base strength of the catalyst.

While direct comparative kinetic studies are limited, it is expected that the reactivity of dialkyl oxalates in transesterification also follows the trend of decreasing reactivity with increasing steric bulk of the alkyl group, similar to hydrolysis and aminolysis.

Experimental Protocols

General Protocol for Selective Monohydrolysis of Dialkyl Oxalates[2]
  • Preparation: Dissolve the dialkyl oxalate (1.6 mmol) in the specified co-solvent (e.g., 1 mL of THF for diethyl oxalate). In a separate flask, prepare a chilled (0-5 °C) solution of 0.25 M aqueous NaOH (6.5 mL).

  • Reaction: Immerse the reaction flask containing the dialkyl oxalate solution in an ice-water bath. Inject the chilled aqueous NaOH solution into the reaction mixture.

  • Monitoring: Stir the reaction mixture vigorously for the specified time (see Table 1).

  • Work-up: Quench the reaction by acidifying the mixture with 2 M HCl to a pH of 0.5-0.7.

  • Extraction: Extract the aqueous layer with ethyl acetate (4 x 15 mL).

  • Purification: Dry the combined organic extracts over anhydrous Na2SO4, concentrate in vacuo, and purify the crude product by column chromatography or distillation to obtain the monoalkyl oxalate.

General Protocol for Aminolysis of Diethyl Oxalate (Hofmann Amine Separation)
  • Reaction: To a solution of diethyl oxalate in a suitable solvent (e.g., ethanol), add the amine mixture.

  • Observation with Primary Amine: If a primary amine is present, a solid precipitate of the corresponding N,N'-dialkyloxamide will form. This can be separated by filtration.

  • Observation with Secondary Amine: If a secondary amine is present, a liquid N,N-dialkyloxamic ester will be formed. After removal of any solid from the primary amine reaction, the solvent can be evaporated to yield the liquid product.

  • Observation with Tertiary Amine: Tertiary amines will not react and will remain in the solution.

Note: These are generalized protocols and may require optimization for specific substrates and scales.

Conclusion

The reactivity of dialkyl oxalates in common nucleophilic substitution reactions is primarily governed by the steric hindrance of the alkyl groups. The general order of reactivity is:

Dimethyl oxalate > Diethyl oxalate > Di-n-propyl oxalate ≈ Diisopropyl oxalate > Di-n-butyl oxalate

This trend is crucial for selecting the appropriate dialkyl oxalate and reaction conditions to achieve the desired outcome, whether it be controlled hydrolysis to a monoester, selective aminolysis, or efficient transesterification. The data and protocols presented in this guide provide a foundational understanding for researchers to effectively utilize this important class of reagents in their synthetic endeavors.

References

Di-tert-butyl Oxalate: A Safer and Efficient Alternative in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Di-tert-butyl oxalate (B1200264) is emerging as a valuable reagent in organic synthesis, particularly for the formation of carbon-carbon bonds. Its unique structural properties offer distinct advantages in reactivity and handling compared to traditional reagents. This guide provides an objective comparison of di-tert-butyl oxalate with its primary alternatives, supported by experimental data and detailed protocols, to assist researchers in making informed decisions for their synthetic strategies.

The primary application where di-tert-butyl oxalate demonstrates significant advantages is in the Claisen condensation reaction for the synthesis of β-ketoesters and related dicarbonyl compounds. These motifs are crucial intermediates in the development of pharmaceuticals, including novel HIV-1 integrase inhibitors. In this context, di-tert-butyl oxalate is chiefly compared with other dialkyl oxalates, such as diethyl oxalate, and the highly reactive acylating agent, oxalyl chloride.

Performance Comparison in β-Ketoester Synthesis

The choice of an oxalate ester in a Claisen-type condensation significantly impacts reaction efficiency, yield, and workup conditions. While diethyl oxalate has been a conventional choice, the use of di-tert-butyl oxalate or its analogue, tert-butyl methyl oxalate, has been shown to provide superior results, especially in the synthesis of aryl β-diketo acids. Advantages include higher yields and shorter reaction times.

Table 1: Quantitative Comparison of Oxalate Reagents in β-Ketoester Synthesis

ParameterDi-tert-butyl OxalateDiethyl OxalateOxalyl Chloride
Typical Yield Impressive yields, often >85%55-95% (highly substrate and condition dependent)[1][2][3]Not directly used; forms oxalate esters first
Reaction Time Generally shorterLonger, can require several hours to overnight[2]Very rapid, but reaction is with an alcohol first
Required Base Non-nucleophilic strong base (e.g., KOtBu, LDA)Alkoxide base corresponding to the ester (e.g., NaOEt)Pyridine or other non-nucleophilic base (for ester formation)[4]
Byproducts tert-ButanolEthanolHCl, CO, CO₂ (volatile and toxic)[5][6]
Workup Generally straightforwardStandard aqueous workupRequires careful quenching and handling of acidic and toxic byproducts
Safety and Handling Profile

A critical differentiator between these reagents is their safety profile. Oxalyl chloride is a highly hazardous substance, while di-tert-butyl oxalate is a significantly milder and safer alternative.

Table 2: Safety and Handling Comparison

FeatureDi-tert-butyl OxalateDiethyl OxalateOxalyl Chloride
Physical State Colorless crystalline solid[7]Colorless oily liquid[8][9]Colorless, fuming liquid[4][5]
Key Hazards Skin and serious eye irritation (H315, H319)[7][10][11]Harmful if swallowed, causes serious eye irritation (H302, H319)[8][12][13][14][15][16]Toxic if inhaled, causes severe skin burns and eye damage (H331, H314), reacts violently with water[4][5][6][17]
GHS Pictograms GHS07 (Exclamation Mark)GHS07 (Exclamation Mark)[13]GHS05 (Corrosion), GHS06 (Skull and Crossbones)[4]
Handling Standard laboratory precautions for irritantsHandle in a well-ventilated area, avoid ingestionRequires use in a fume hood, stringent moisture exclusion, and specialized handling protocols due to high toxicity and reactivity

Experimental Protocols

The following protocols provide a comparative methodology for the synthesis of a β-ketoester (benzoylpyruvate) from acetophenone (B1666503) using either di-tert-butyl oxalate or diethyl oxalate.

Protocol 1: Synthesis of tert-Butyl Benzoylpyruvate using Di-tert-butyl Oxalate (Adapted)

This protocol is adapted from standard Claisen condensation procedures, modified for the use of a tert-butyl ester which necessitates a non-nucleophilic base.

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

  • To the cooled THF, slowly add a solution of n-butyllithium followed by diisopropylamine (B44863) to form lithium diisopropylamide (LDA) in situ. Alternatively, a commercially available solution of LDA can be used.

  • Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of acetophenone in anhydrous THF to the LDA solution. Stir the mixture for 30-60 minutes to ensure complete formation of the lithium enolate.

  • Condensation: To the enolate solution, add a solution of di-tert-butyl oxalate in anhydrous THF dropwise. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours.

  • Quenching: The reaction is carefully quenched by pouring it into a cold, dilute aqueous solution of HCl (1M).

  • Workup and Isolation: The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed with saturated sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield the final tert-butyl benzoylpyruvate.

Protocol 2: Synthesis of Ethyl Benzoylpyruvate using Diethyl Oxalate

This protocol is based on established methods for the Claisen condensation of acetophenone and diethyl oxalate.[1][2]

  • Base Preparation: In a suitable reaction vessel, prepare a solution of sodium ethoxide by dissolving metallic sodium in absolute ethanol.

  • Reaction Mixture: To the sodium ethoxide solution, add a mixture of acetophenone and diethyl oxalate, keeping the temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Reaction times can range from a few hours to overnight.

  • Quenching: Pour the reaction mixture into a mixture of ice and dilute sulfuric or hydrochloric acid.

  • Workup and Isolation: The precipitated product can be filtered, or the aqueous layer can be extracted with a suitable organic solvent (e.g., toluene (B28343) or diethyl ether). The organic extracts are combined, washed, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield ethyl benzoylpyruvate. A reported yield for this reaction under microwave conditions is 79%.[2]

Visualizations

Experimental Workflow and Reagent Comparison

The following diagrams illustrate the general experimental workflow for β-ketoester synthesis and the logical relationship between the discussed reagents.

G cluster_workflow General Workflow for β-Ketoester Synthesis start_end start_end process process decision decision output output A 1. Prepare Base (e.g., NaOEt or LDA) in Anhydrous Solvent B 2. Form Enolate (from Ketone/Ester) A->B C 3. Add Oxalate Reagent (e.g., Di-tert-butyl oxalate) B->C D 4. Reaction/ Condensation C->D E 5. Acidic Workup (Quench) D->E F 6. Extraction & Purification E->F G Final Product: β-Ketoester F->G

Caption: General experimental workflow for Claisen condensation.

G cluster_dtbo Di-tert-butyl Oxalate cluster_deo Diethyl Oxalate cluster_oc Oxalyl Chloride center_node center_node high_prop high_prop medium_prop medium_prop low_prop low_prop DTBO Di-tert-butyl Oxalate D_Yield High Yield DTBO->D_Yield Performance D_Safety High Safety (Irritant) DTBO->D_Safety Handling D_React Moderate Reactivity DTBO->D_React Chemistry DEO Diethyl Oxalate DEO_Yield Moderate Yield DEO->DEO_Yield Performance DEO_Safety Moderate Safety (Harmful) DEO->DEO_Safety Handling DEO_React Moderate Reactivity DEO->DEO_React Chemistry OC Oxalyl Chloride OC_Yield N/A for direct condensation OC->OC_Yield Performance OC_Safety Low Safety (Toxic, Corrosive) OC->OC_Safety Handling OC_React High Reactivity OC->OC_React Chemistry

Caption: Comparison of key reagent characteristics.

Conclusion

Di-tert-butyl oxalate serves as an excellent alternative to conventional reagents like diethyl oxalate and oxalyl chloride in specific synthetic applications. For the synthesis of β-ketoesters via Claisen condensation, it offers the potential for higher yields and faster reactions compared to diethyl oxalate. Most significantly, it provides a much safer handling profile than the highly toxic and reactive oxalyl chloride, eliminating the formation of hazardous byproducts like HCl gas. The primary considerations for its use are the requirement for a non-nucleophilic strong base and its higher cost. For researchers and drug development professionals prioritizing safety, efficiency, and cleaner reaction profiles, di-tert-butyl oxalate represents a compelling and advantageous choice.

References

A Comparative Analysis of Chelating Efficacy: Dibutyl Oxalate vs. EDTA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical and chemical research, the selection of an appropriate chelating agent is paramount for processes ranging from metal ion sequestration in drug formulations to the mitigation of metal-catalyzed degradation. Ethylenediaminetetraacetic acid (EDTA) has long been the gold standard, renowned for its broad and strong chelating capabilities. This guide provides a detailed comparison of the chelating efficacy of dibutyl oxalate (B1200264) against the well-established EDTA, offering quantitative data, experimental methodologies, and visual representations to aid in the informed selection of a chelating agent for your specific research needs.

Quantitative Comparison of Chelating Efficacy

The efficacy of a chelating agent is quantitatively expressed by its stability constant (log K), which indicates the strength of the complex formed with a metal ion. A higher log K value signifies a more stable metal-ligand complex.

The following table summarizes the stability constants (log K) of EDTA and oxalate with a range of divalent and trivalent metal ions.

Metal IonOxalate (as Dibutyl Oxalate proxy) log K₁EDTA log K
Ca²⁺3.010.7
Mg²⁺3.438.7
Mn²⁺3.914.0
Fe²⁺4.614.3
Co²⁺4.716.3
Ni²⁺5.318.6
Cu²⁺6.218.8
Zn²⁺4.916.5
Cd²⁺3.916.5
Pb²⁺4.818.0
Al³⁺6.116.1
Fe³⁺7.525.1

As the data indicates, EDTA consistently forms significantly more stable complexes with all the listed metal ions compared to oxalate. The hexadentate nature of EDTA, allowing it to form up to six bonds with a metal ion, contributes to this superior chelating strength, a phenomenon known as the chelate effect. Oxalate, being a bidentate ligand, forms a less stable five-membered ring with metal ions.

Experimental Protocols

To experimentally determine and compare the chelating efficacy of this compound and EDTA, a common method is potentiometric titration. This technique involves monitoring the pH of a solution containing the metal ion and the chelating agent as a titrant (a strong base) is added.

Experimental Protocol: Potentiometric Titration for Stability Constant Determination

Objective: To determine the stability constant (log K) of a metal-chelating agent complex.

Materials:

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Solution of the metal salt of interest (e.g., 0.01 M CuSO₄)

  • Solution of the chelating agent (EDTA or this compound) of known concentration (e.g., 0.01 M)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 0.1 M KNO₃)

  • Deionized water

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Sample Preparation: In a thermostatted beaker, place a known volume of the metal salt solution and the inert electrolyte solution.

  • Initial pH Measurement: Immerse the pH electrode in the solution and record the initial pH.

  • Titration: Add the standardized strong base solution in small, known increments from the burette.

  • Data Recording: After each addition of the titrant, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Continue Titration: Continue the titration until a significant change in pH is observed, indicating the endpoint.

  • Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The resulting titration curve can be analyzed using computational software (e.g., HYPERQUAD) to calculate the stability constants of the metal-chelate complexes formed. The shape of the titration curve for the metal-ligand solution will differ from that of the free ligand, and this difference is used to determine the stability constant.

Visualizing Chelation and Experimental Workflow

To better understand the concepts discussed, the following diagrams illustrate the chelation mechanism and the experimental workflow.

ChelationMechanism cluster_EDTA EDTA Chelation cluster_Oxalate This compound (Oxalate) Chelation EDTA EDTA EDTA_Complex [M(EDTA)]ⁿ⁻⁴ Complex (Hexadentate) EDTA->EDTA_Complex 6 Bonds Metal_EDTA Metal Ion (Mⁿ⁺) Metal_EDTA->EDTA_Complex DBO This compound Hydrolysis Hydrolysis DBO->Hydrolysis Oxalate Oxalate Hydrolysis->Oxalate Oxalate_Complex [M(C₂O₄)]ⁿ⁻² Complex (Bidentate) Oxalate->Oxalate_Complex 2 Bonds Metal_Oxalate Metal Ion (Mⁿ⁺) Metal_Oxalate->Oxalate_Complex

Caption: Chelation mechanisms of EDTA and this compound.

PotentiometricTitration cluster_setup Experimental Setup cluster_process Process Flow Burette Burette with Standard Base Beaker Beaker with Metal Ion, Chelating Agent, & Inert Electrolyte Burette->Beaker pH_Meter pH Meter pH_Meter->Beaker Stirrer Magnetic Stirrer Stirrer->Beaker Start Start Titration Add_Base Add Increment of Base Start->Add_Base Measure_pH Record pH and Volume Add_Base->Measure_pH Check_Endpoint Endpoint Reached? Measure_pH->Check_Endpoint Check_Endpoint->Add_Base No Analyze Analyze Titration Curve (Calculate log K) Check_Endpoint->Analyze Yes End End Analyze->End

Caption: Workflow for potentiometric titration experiment.

Conclusion

Based on the available stability constant data, EDTA is a significantly more potent chelating agent than this compound (represented by oxalate) for a wide array of metal ions. The structural advantage of EDTA, allowing for the formation of a highly stable hexadentate complex, is the primary reason for its superior efficacy.

While this compound may have applications where a milder chelating effect is desired or in specific non-aqueous systems, for applications requiring strong and efficient metal ion sequestration in aqueous solutions, EDTA remains the superior choice. Researchers and drug development professionals should carefully consider the required chelation strength, the specific metal ions of concern, and the reaction conditions when selecting between these two agents. The provided experimental protocol offers a reliable method for empirically determining the suitability of a chelating agent for a particular application.

A Comparative Environmental Impact Assessment of Dibutyl Oxalate and Other Common Solvents

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of greener and more sustainable chemical processes, the selection of solvents has become a critical consideration for researchers, scientists, and drug development professionals. Solvents often constitute a significant portion of the material mass in chemical reactions and processes, and their environmental footprint can be substantial. This guide provides a comparative environmental impact assessment of dibutyl oxalate (B1200264) against three widely used solvents: ethanol (B145695), acetone (B3395972), and ethyl acetate (B1210297). The comparison focuses on key environmental indicators: biodegradability, aquatic toxicity, and volatile organic compound (VOC) content, supported by experimental data and predictive models where necessary.

Quantitative Environmental Impact Data

The following table summarizes the key environmental impact parameters for dibutyl oxalate and the selected alternative solvents. It is important to note that while experimental data is available for ethanol, acetone, and ethyl acetate, the data for this compound is based on predictive models due to the lack of readily available experimental results.

SolventCAS NumberReady Biodegradability (OECD 301)Aquatic Toxicity (EC50, 48h, Daphnia magna)Vapor Pressure (at 25°C)VOC Status
This compound 2050-60-4Predicted: Not readily biodegradable[1]Predicted: 15.6 mg/L[1]0.0439 mmHg[1]Non-volatile
Ethanol 64-17-5Readily biodegradable[2]5012 mg/L[3]~59 mmHg[4][5][6]VOC[7]
Acetone 67-64-1Readily biodegradable[8][9]13,500 mg/L[10]229.2 mmHg[11]VOC Exempt (U.S. EPA)[9][12]
Ethyl Acetate 141-78-6Readily biodegradable[10]164 mg/L93.2 mmHgVOC

Experimental and Predictive Methodologies

A brief overview of the standard experimental protocols used to determine the environmental impact parameters is provided below.

Ready Biodegradability (OECD 301)

The OECD 301 guideline encompasses a series of six methods to assess the ready biodegradability of chemicals in an aerobic aqueous medium. A substance is generally considered "readily biodegradable" if it achieves a biodegradation level of at least 60-70% within a 28-day period and satisfies the "10-day window" criterion.[7] The 10-day window begins when 10% of the substance has biodegraded and requires that the 60% pass level be reached within 10 days from that point.

  • OECD 301B (CO₂ Evolution Test): This method measures the amount of carbon dioxide produced during the biodegradation of the test substance.[9]

  • OECD 301D (Closed Bottle Test): This test determines the consumption of dissolved oxygen in closed bottles containing the test substance and microorganisms.

  • OECD 301F (Manometric Respirometry Test): This method measures the oxygen uptake by microorganisms during the degradation of the test substance in a closed respirometer.

Aquatic Toxicity (OECD 202)

The OECD 202 guideline details the acute immobilization test for Daphnia sp. (typically Daphnia magna). Young daphnids are exposed to a range of concentrations of the test substance for 48 hours. The test determines the EC50, which is the concentration of the substance that causes immobilization (i.e., the inability to swim) in 50% of the daphnids within the 48-hour exposure period. A lower EC50 value indicates higher toxicity.

Volatile Organic Compound (VOC) Content (EPA Method 24)

EPA Method 24 is a standard method used to determine the amount of volatile matter in paints, inks, and other coatings. It involves measuring the weight loss of a sample after heating it in an oven. The volatile organic compound (VOC) content is then calculated by subtracting the water content and exempt compounds from the total volatile matter. A key factor in determining if a substance is a VOC is its vapor pressure; substances with a high vapor pressure at room temperature are more likely to be classified as VOCs.

Green Solvent Selection Workflow

The process of selecting a greener solvent involves a hierarchical evaluation of its environmental, health, and safety properties. The following diagram illustrates a logical workflow for this process.

cluster_0 Solvent Selection Process start Identify Potential Solvents assess_performance Assess Performance Requirements (Solubility, Boiling Point, etc.) start->assess_performance screen_ehs Screen for Environmental, Health & Safety Hazards assess_performance->screen_ehs Meets Criteria reject_solvent Reject/Re-evaluate assess_performance->reject_solvent Fails Criteria biodegradability Biodegradability (OECD 301) screen_ehs->biodegradability toxicity Aquatic Toxicity (OECD 202) biodegradability->toxicity Readily Biodegradable biodegradability->reject_solvent Not Readily Biodegradable voc VOC Content (Vapor Pressure, EPA Method 24) toxicity->voc Low Toxicity toxicity->reject_solvent High Toxicity select_solvent Select Optimal Green Solvent voc->select_solvent Low/Exempt VOC voc->reject_solvent High VOC

Caption: A workflow for selecting greener solvents based on performance and EHS criteria.

Summary and Conclusion

This comparative guide highlights the environmental profiles of this compound, ethanol, acetone, and ethyl acetate.

  • This compound: Based on predictive models, this compound is not readily biodegradable and exhibits moderate aquatic toxicity.[1] Its very low vapor pressure suggests it is not a significant contributor to VOC emissions.[1] The lack of experimental data underscores the need for further testing to confirm its environmental impact.

  • Ethanol: Ethanol is readily biodegradable and has low aquatic toxicity.[2][3] However, its relatively high vapor pressure classifies it as a VOC.[4][5][6][7]

  • Acetone: Acetone is readily biodegradable and shows very low aquatic toxicity.[8][9][10] A significant advantage of acetone is its status as a VOC-exempt compound in the United States, making it a favorable choice in applications where VOC emissions are a concern.[9][12]

  • Ethyl Acetate: Similar to ethanol, ethyl acetate is readily biodegradable but is classified as a VOC due to its high vapor pressure.[10] Its aquatic toxicity is higher than that of ethanol and acetone but lower than the predicted toxicity of this compound.

References

A Cost-Benefit Analysis of Dibutyl Oxalate in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial chemicals, the selection of appropriate solvents, plasticizers, and intermediates is a critical decision that balances performance, cost, and environmental impact. Dibutyl oxalate (B1200264) (DBO), a diester of oxalic acid and butanol, finds utility across various sectors, including in the manufacturing of polymers, pharmaceuticals, and specialty chemicals. This guide provides a comprehensive cost-benefit analysis of dibutyl oxalate, presenting a comparison with its key alternatives, supported by available data and standardized experimental protocols for performance evaluation.

Executive Summary

This compound serves as a versatile compound in several industrial applications. However, a thorough evaluation of its costs and benefits against relevant alternatives is crucial for informed decision-making. This guide indicates that while DBO offers effective performance in certain applications, alternatives such as diethyl oxalate (DEO), dibutyl phthalate (B1215562) (DBP), and tributyl citrate (B86180) (TBC) present competitive profiles in terms of cost, performance, and safety. The selection of the optimal compound is highly dependent on the specific application, required performance characteristics, and economic considerations.

Cost and Performance Comparison

Table 1: General Properties and Pricing

PropertyThis compound (DBO)Diethyl Oxalate (DEO)Dibutyl Phthalate (DBP)Tributyl Citrate (TBC)
Chemical Formula C₁₀H₁₈O₄C₆H₁₀O₄C₁₆H₂₂O₄C₁₈H₃₂O₇
Molecular Weight 202.25 g/mol 146.14 g/mol 278.34 g/mol 360.44 g/mol
Boiling Point 245.5 °C185.4 °C340 °C234 °C (at 13 mmHg)
Melting Point -29.6 °C-40.6 °C-35 °C-20 °C
Primary Applications Plasticizer, Solvent, Organic SynthesisSolvent, Organic SynthesisPlasticizer for PVCPlasticizer (esp. for sensitive applications), Solvent
Approximate Price (USD/kg) $1.12 - $11.50$1.20 - $1.82~$1.50 - $2.50~$3.00 - $5.00

Table 2: Performance as a Plasticizer (for PVC)

Note: Direct comparative experimental data for DBO as a plasticizer for PVC is limited. The following are typical performance indicators.

Performance MetricThis compound (DBO)Dibutyl Phthalate (DBP)Tributyl Citrate (TBC)
Tensile Strength Data not availableLowerSlightly lower
Elongation at Break Data not availableHigherHigher
Hardness (Shore A) Data not availableLowerLower
Migration Resistance Data not availableLowHigh
Biocompatibility Data not availableConcerns existGood

Table 3: Performance as a Solvent

Performance MetricThis compound (DBO)Diethyl Oxalate (DEO)
Solubility in Water Slightly soluble, hydrolyzesSlightly soluble, hydrolyzes
Solubility in Organic Solvents Soluble in ethanol, etherMiscible with ethanol, ether, acetone
Evaporation Rate SlowModerate

Experimental Protocols

To facilitate direct comparative studies, the following are detailed methodologies for key experiments.

Evaluation of Plasticizer Performance in Poly(vinyl chloride) (PVC)

This protocol is based on ASTM D2284 for testing the tensile properties of plasticized PVC.

a. Materials:

  • PVC resin (e.g., K-value 67)

  • This compound (DBO)

  • Alternative plasticizers (e.g., DEO, DBP, TBC)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

  • Two-roll mill

  • Hydraulic press with heating and cooling capabilities

  • Tensile testing machine (e.g., Instron)

  • Shore A durometer

b. Procedure:

  • Compounding: Prepare different PVC formulations by mixing PVC resin with a fixed concentration (e.g., 40 parts per hundred of resin - phr) of DBO and each alternative plasticizer. Add a consistent amount of thermal stabilizer and lubricant to each formulation.

  • Milling: Homogenize each formulation on a two-roll mill at a set temperature (e.g., 160-170°C) until a uniform sheet is formed.

  • Molding: Press the milled sheets into plaques of a specified thickness (e.g., 1-2 mm) using a hydraulic press at a set temperature and pressure, followed by cooling.

  • Specimen Preparation: Cut dumbbell-shaped specimens from the molded plaques according to ASTM D638 specifications.

  • Tensile Testing: Conduct tensile tests on the specimens using a tensile testing machine at a constant crosshead speed. Record the tensile strength at break and the elongation at break.

  • Hardness Testing: Measure the Shore A hardness of the molded plaques using a durometer.

Comparative Analysis of Solvent Efficacy

This protocol outlines a method for comparing the solvent power of DBO and its alternatives.

a. Materials:

  • This compound (DBO)

  • Alternative solvents (e.g., DEO)

  • A standard solute (e.g., a specific resin or polymer relevant to the intended application)

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Spectrophotometer (if the solute has a chromophore) or viscometer

b. Procedure:

  • Solubility Determination:

    • Prepare saturated solutions of the standard solute in DBO and each alternative solvent at a constant temperature.

    • Determine the concentration of the dissolved solute in each saturated solution using an appropriate analytical method (e.g., gravimetric analysis after solvent evaporation, or spectrophotometry if applicable).

    • Compare the saturation concentrations to rank the solvents in terms of their dissolving power for the specific solute.

  • Viscosity Reduction Efficacy:

    • Prepare solutions of a standard polymer at a fixed concentration in DBO and each alternative solvent.

    • Measure the viscosity of each solution using a viscometer at a constant temperature.

    • A lower viscosity indicates a more effective solvent for reducing the viscosity of the polymer solution.

Synthesis and Application Workflows

The following diagrams illustrate the synthesis pathways for this compound and diethyl oxalate, and a general workflow for the application of plasticizers in PVC manufacturing.

Dibutyl_Oxalate_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products oxalic_acid Oxalic Acid esterification Esterification oxalic_acid->esterification n_butanol n-Butanol n_butanol->esterification dbo This compound esterification->dbo water Water esterification->water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification

Caption: Synthesis of this compound via Esterification.

Diethyl_Oxalate_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products oxalic_acid Oxalic Acid esterification Esterification oxalic_acid->esterification ethanol Ethanol ethanol->esterification deo Diethyl Oxalate esterification->deo water Water esterification->water catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->esterification

Caption: Synthesis of Diethyl Oxalate via Esterification.

PVC_Plasticizer_Workflow start Start raw_materials PVC Resin & Additives start->raw_materials mixing High-Speed Mixing raw_materials->mixing compounding Melt Compounding (e.g., Extrusion) mixing->compounding pelletizing Pelletizing compounding->pelletizing product_manufacturing Product Manufacturing (e.g., Injection Molding, Calendering) pelletizing->product_manufacturing final_product Final Flexible PVC Product product_manufacturing->final_product plasticizer Plasticizer (e.g., DBO) plasticizer->raw_materials

Caption: General Workflow for PVC Plasticization.

Cost-Benefit Analysis

Costs
  • Raw Material Cost: As indicated in Table 1, the price of this compound can vary significantly depending on the supplier and purity. It is generally in a similar price range to diethyl oxalate but can be more expensive than high-volume phthalate plasticizers like DBP. Bio-based alternatives like TBC are typically more expensive.

  • Processing Costs: The processing costs associated with DBO are generally comparable to other liquid plasticizers and solvents. However, its higher boiling point compared to DEO may require more energy for distillation or purification processes. The traditional synthesis of DBO can involve corrosive inorganic acids, potentially increasing equipment maintenance costs.[1]

  • Environmental and Safety Costs: this compound, like other organic esters, requires careful handling. While not as scrutinized as some phthalates, its long-term environmental and health impacts are not as extensively studied. The use of less hazardous alternatives might reduce compliance and safety-related costs.

Benefits
  • Performance: this compound is an effective plasticizer for certain polymers like nitrocellulose and can be used in the synthesis of high-temperature nylon.[1] Its performance as a solvent is suitable for various applications where a slower evaporation rate is desired.

  • Versatility: DBO's utility as a plasticizer, solvent, and chemical intermediate makes it a versatile compound for various industrial processes.[2]

  • Potential for Bio-based Sourcing: Although currently primarily petroleum-based, the butanol required for DBO synthesis can be produced from biomass, offering a potential route to a more sustainable product.

Conclusion

This compound is a viable option for several industrial applications, offering a balance of performance and cost. However, a comprehensive cost-benefit analysis suggests that for many applications, particularly as a general-purpose plasticizer for PVC, alternatives like dibutyl phthalate (from a cost perspective) and tributyl citrate (from a safety and environmental perspective) may offer a more favorable profile. Diethyl oxalate presents a lower-cost alternative with a lower boiling point, which may be advantageous in certain solvent and synthesis applications.

The final selection of this compound or an alternative should be based on a thorough evaluation of the specific performance requirements of the application, a detailed cost analysis including raw material and processing costs, and a careful consideration of the evolving regulatory landscape regarding chemical safety and environmental impact. The experimental protocols provided in this guide offer a framework for conducting such direct comparative evaluations to inform this critical decision-making process.

References

Safety Operating Guide

Proper Disposal of Dibutyl Oxalate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Dibutyl oxalate (B1200264), a combustible liquid classified as a hazardous substance, requires specific handling and disposal procedures to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step instructions for the proper disposal of dibutyl oxalate, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) to prevent exposure. The compound is known to cause skin irritation, serious eye damage, may lead to an allergic skin reaction, and can cause respiratory irritation.[1]

Personal Protective Equipment (PPE)Specification
Eye/Face Protection Tightly fitting safety goggles or a face shield (8-inch minimum).[2]
Skin Protection Chemical-resistant gloves (inspected before use) and a complete protective suit.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., type ABEK (EN 14387)).[2]

Always handle this compound in accordance with good industrial hygiene and safety practices. This includes washing hands before breaks and at the end of the workday.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Adherence to federal, state, and local regulations is mandatory.[1][3] The primary federal regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA).[3][4]

Step 1: Containment of Spills

In the event of a spill, immediate containment is crucial to prevent environmental contamination.

  • Ensure Adequate Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[2]

  • Absorb the Spill: Use an inert absorbent material, such as vermiculite, sand, or earth, to soak up the spilled this compound.[2]

  • Collect the Waste: Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for disposal.[2]

  • Prevent Drainage: Under no circumstances should this compound or its waste be allowed to enter drains or waterways.[2]

Step 2: Packaging and Labeling of Waste

Proper packaging and labeling are essential for the safe transport and disposal of hazardous waste.

  • Use Appropriate Containers: Store this compound waste in a tightly sealed, non-reactive container to prevent leakage. If reusing a container, ensure all previous labels are completely removed or defaced.[5]

  • Label Correctly: The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents ("this compound Waste").[5] Include information about the associated hazards (e.g., skin irritant, eye damage).[5]

Step 3: Storage of Waste

Store the container of this compound waste in a designated, secure area away from incompatible materials such as acids, bases, strong oxidizing agents, and reducing agents.[6] The storage area should be a well-ventilated and dry location.

Step 4: Professional Disposal

This compound waste must be disposed of through a licensed professional waste disposal service.[2]

  • Contact a Licensed Service: Arrange for a pickup with a certified hazardous waste disposal company.

  • Follow Regulations: Ensure that the disposal is carried out in an approved waste disposal plant and in accordance with all applicable local, regional, and national regulations.[1]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DibutylOxalateDisposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Protective Suit) start->ppe spill Is it a spill? ppe->spill contain Contain with Inert Absorbent spill->contain Yes no_spill Place directly into a suitable, closed container spill->no_spill No collect Collect in a Suitable, Closed Container contain->collect label_waste Label Container: 'Hazardous Waste - this compound' collect->label_waste no_spill->collect store Store in a Secure, Well-Ventilated Area label_waste->store disposal_service Contact Licensed Professional Waste Disposal Service store->disposal_service end Proper Disposal Complete disposal_service->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Dibutyl Oxalate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the use of Dibutyl oxalate (B1200264) in laboratory settings, ensuring the protection of researchers and the integrity of experimental work.

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling of chemicals is paramount. This guide provides immediate, essential safety and logistical information for Dibutyl oxalate, outlining operational procedures and disposal plans to foster a secure research environment.

Chemical and Physical Properties of this compound

Understanding the properties of this compound is the first step toward safe handling. This clear, colorless liquid possesses a butyl-like odor and presents several hazards that necessitate careful management.[1][2]

PropertyValueSource
CAS Number 2050-60-4[1][3]
Molecular Formula C10H18O4[1][3]
Molecular Weight 202.25 g/mol [3]
Boiling Point 239-240 °C (462-464 °F)[3]
Melting Point -29 °C (-20 °F)[3]
Vapor Pressure 0.096 mm Hg[2]
Flash Point 109 °C (228.2 °F) - closed cup
Density 0.986 g/mL at 25 °C

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several hazards that require specific protective measures. It is known to cause skin irritation, serious eye damage, and may cause an allergic skin reaction and respiratory irritation.[3][4][5] Adherence to recommended PPE is critical to mitigate these risks.

HazardGHS ClassificationRecommended PPE
Skin Irritation Skin Irrit. 2Chemical resistant gloves (inspect before use), complete suit protecting against chemicals.[3]
Serious Eye Damage Eye Dam. 1Tightly fitting safety goggles, faceshield (8-inch minimum).[3]
Skin Sensitization Skin Sens. 1Chemical resistant gloves.[3]
Respiratory Irritation STOT SE 3Use in a well-ventilated area. If ventilation is inadequate, use a full-face respirator with appropriate cartridges (e.g., ABEK type).[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is essential for laboratory safety.

1. Pre-Handling Preparations:

  • Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Verify that the work area is well-ventilated.[1][4]

  • Inspect all PPE for integrity before use.[3]

2. Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not inhale vapor or mist.[1][3]

  • Open and handle the container with care in a designated area.[1]

  • Wash hands thoroughly after handling.[1][3]

3. Storage:

  • Store in a cool, dry, and well-ventilated place.[1][3]

  • Keep the container tightly closed.[1][3]

  • If a container is opened, it must be carefully resealed and kept upright to prevent leakage.[3]

  • Keep away from sources of ignition.[1]

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage_disposal Storage & Disposal prep_ppe Inspect and Don PPE prep_area Ensure Proper Ventilation & Emergency Equipment prep_ppe->prep_area handling_transfer Carefully Transfer Chemical prep_area->handling_transfer handling_use Use in Experiment handling_transfer->handling_use post_decon Decontaminate Work Area handling_use->post_decon storage Store in a Cool, Dry, Well-Ventilated Area handling_use->storage Return to Storage post_ppe Properly Remove and Dispose of PPE post_decon->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash disposal Dispose of Waste According to Regulations post_wash->disposal If Waste Generated

Caption: Safe Handling Workflow for this compound

Emergency Response and Disposal Plan

In the event of an emergency, a clear and concise plan is crucial.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3][4]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3][4]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Consult a physician.[3][4]

Spill Response:

  • Evacuate personnel to a safe area.[1]

  • Wear appropriate personal protective equipment.[1]

  • Prevent further leakage or spillage if safe to do so.[1]

  • Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel).[1][3]

  • Collect in a suitable, closed container for disposal.[1][3]

  • Do not let the product enter drains.[1]

Disposal:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.[3]

  • Contaminated packaging should be disposed of as unused product.[3]

  • Disposal must be in accordance with local, regional, and national regulations.[4]

Emergency Response for this compound cluster_spill Spill cluster_exposure Personal Exposure cluster_response Immediate Actions cluster_followup Follow-Up spill Spill Occurs evacuate Evacuate Area spill->evacuate exposure Exposure Occurs first_aid Administer First Aid exposure->first_aid don_ppe Don Emergency PPE evacuate->don_ppe contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste in Sealed Container contain->collect seek_medical Seek Medical Attention first_aid->seek_medical decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: Emergency Response for this compound

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.